Boc-D-2,4,5-trifluorophenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Fluorination in Peptide Science
An In-depth Technical Guide to Boc-D-2,4,5-trifluorophenylalanine
In the landscape of modern drug discovery and peptide chemistry, the deliberate incorporation of non-canonical amino acids is a cornerstone of innovation. It allows for the fine-tuning of peptides to achieve enhanced biological activity, greater metabolic stability, and improved pharmacokinetic profiles. Among these, fluorinated amino acids have emerged as particularly powerful tools.[1] The strategic replacement of hydrogen with fluorine—an element of similar size but vastly different electronegativity—can profoundly alter a molecule's properties, including its acidity, lipophilicity, and conformational geometry.[2]
This guide provides a comprehensive technical overview of Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7) , a specialized building block designed for peptide synthesis. We will delve into its core properties, the rationale behind its trifluorinated structure, its applications in creating advanced therapeutic candidates, and the practical methodologies for its use and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this compound in their work.
Core Physicochemical & Structural Properties
Boc-D-2,4,5-trifluorophenylalanine is a white crystalline powder valued for its high purity and stability under recommended storage conditions.[3] Its structure combines three key features: the D-enantiomer of the amino acid backbone, a trifluorinated phenyl side chain, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 486460-09-7 | [3] |
| Molecular Formula | C₁₄H₁₆F₃NO₄ | [3] |
| Molecular Weight | 319.28 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 109-115 °C | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Optical Rotation | [α]D²⁵ = -3 ± 1º (c=1 in EtOH) | [3] |
| Storage | 0-8 °C, protect from moisture | [3] |
| Synonyms | Boc-(R)-2,4,5-trifluorophenylalanine |[3] |
The Scientific Rationale: A Deeper Look at the Trifluorophenyl Group
The choice to incorporate a 2,4,5-trifluorophenylalanine moiety is a strategic decision rooted in established medicinal chemistry principles. The introduction of fluorine atoms onto the aromatic ring of phenylalanine dramatically alters its electronic and steric properties, which can be leveraged to enhance peptide therapeutics.
-
Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density. This redistribution of the electrostatic potential can alter key non-covalent interactions within a protein binding pocket, such as π-π stacking and cation-π interactions, potentially leading to enhanced binding affinity.[2][4]
-
Increased Lipophilicity and Bioavailability : Fluorination generally increases the lipophilicity of a molecule.[1] This can improve a peptide's ability to cross biological membranes, a critical factor for oral bioavailability and cellular uptake.[2]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to enzymatic hydroxylation by cytochrome P450 enzymes can block these metabolic pathways.[2] This "metabolic shielding" increases the half-life of the peptide in vivo, leading to a more durable therapeutic effect.[1][2] The 2,4,5-trifluoro substitution pattern provides comprehensive protection around the aromatic ring.
-
Conformational Control : The steric bulk and electronic nature of fluorine atoms can influence the preferred conformation (rotamer population) of the amino acid side chain. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[2]
A notable application of the core amino acid, (R)-2,4,5-trifluorophenylalanine, is as a key constituent of Sitagliptin , a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for the treatment of type 2 diabetes.[2] This underscores the pharmaceutical relevance of this specific fluorination pattern.
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a classic and robust protecting group for the α-amino function of amino acids, forming the basis of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[][6]
Causality of Choice : The key to any successful protecting group strategy is orthogonality—the ability to remove one type of protecting group without affecting others.[7] The Boc group is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) are stable under these conditions and require a much stronger acid (like hydrofluoric acid, HF) for removal.[6]
The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[][6]
Applications in Research and Drug Development
Boc-D-2,4,5-trifluorophenylalanine is primarily utilized as a building block in the synthesis of novel peptides and peptidomimetics with tailored properties.[3]
-
Enhanced Receptor Binding : By introducing this residue, researchers can probe the importance of aromatic interactions in a binding pocket and potentially enhance affinity through favorable dipolar or hydrophobic interactions.[8]
-
Increased Proteolytic Resistance : The unnatural D-configuration of the amino acid provides steric hindrance that makes the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the peptide's biological lifetime.
-
Development of Therapeutic Agents : It is a valuable tool in the design of enzyme inhibitors, receptor agonists/antagonists, and other peptide-based drugs, particularly in fields like oncology and neurology where enhanced stability and targeted delivery are crucial.[3]
Experimental Protocols & Methodologies
Protocol 1: General N-Boc Protection of an Amino Acid
This protocol describes a general method for applying a Boc protecting group. The synthesis of the fluorinated phenylalanine core is a complex multi-step process, often starting from precursors like 2,4,5-trifluorobenzaldehyde.[9]
Objective : To protect the α-amino group of a free amino acid using di-tert-butyl dicarbonate (Boc anhydride).
Materials :
-
D-2,4,5-trifluorophenylalanine (or other free amino acid)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Separatory funnel
Procedure :
-
Dissolution : In a round-bottom flask, dissolve the amino acid (1.0 eq) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir vigorously for 15-20 minutes until a clear solution is obtained.[10]
-
Boc Anhydride Addition : Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Extraction : Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid like 1N HCl. The Boc-protected amino acid should precipitate out or form an oil.
-
Final Extraction : Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final Boc-protected amino acid.[10]
Protocol 2: Standard Boc-SPPS Coupling Cycle
Objective : To couple Boc-D-2,4,5-trifluorophenylalanine to a resin-bound peptide chain with a free N-terminal amine.
Workflow Rationale : The Boc-SPPS cycle is a repetitive series of deprotection, neutralization, and coupling steps to build a peptide sequence on a solid support.[6]
Procedure :
-
Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection :
-
Washing : Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and TFA salts.
-
Neutralization :
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.[7]
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
-
Washing : Wash the resin thoroughly with DCM (5x) to remove excess base.
-
Coupling :
-
In a separate vessel, pre-activate a solution containing Boc-D-2,4,5-trifluorophenylalanine (3-4 eq) and a coupling agent like HBTU/HCTU (3-4 eq) in a suitable solvent (e.g., DMF) with DIEA (6-8 eq) for 2-5 minutes.
-
Add this pre-activated solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
-
Post-Coupling Wash : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional) : Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.
Quality Control and Expected Analytical Profile
Confirming the identity and purity of Boc-D-2,4,5-trifluorophenylalanine is critical before its use in synthesis.
Table 2: Analytical Characterization Methods
| Technique | Expected Results & Rationale |
|---|---|
| HPLC (High-Performance Liquid Chromatography) | A single major peak with >99% purity confirms the absence of significant impurities.[3] This is the primary method for quantitative purity assessment. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Rationale : Confirms the proton framework of the molecule. Expected Signals : A characteristic singlet for the 9 protons of the Boc group at ~1.4 ppm; signals for the α- and β-protons of the amino acid backbone; and complex multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the trifluorinated phenyl ring.[12] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Rationale : Confirms the carbon skeleton. Expected Signals : Resonances for the Boc group carbons (~28.5 ppm for methyls, ~80.0 ppm for the quaternary carbon); signals for the carbonyl carbons (~156 ppm for carbamate, ~170-175 ppm for carboxylic acid); and distinct signals for the aromatic carbons, showing large C-F coupling constants.[12] |
| Mass Spectrometry (MS) | Rationale : Confirms the molecular weight. Expected Result : The calculated monoisotopic mass is 319.1035. ESI-MS would show an [M+H]⁺ ion at ~320.1 or an [M-H]⁻ ion at ~318.1. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Rationale : Confirms functional groups. Expected Peaks : Strong C=O stretching vibrations for the carboxylic acid and urethane carbonyls; N-H stretching; and C-F stretching bands. |
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed.
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid dust formation.[13]
-
Storage : Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[3]
-
In Case of Exposure :
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
-
Hazardous Decomposition : Upon combustion, may produce hazardous products including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[13][14]
Conclusion
Boc-D-2,4,5-trifluorophenylalanine is a highly specialized and powerful building block for peptide synthesis. The strategic combination of a trifluorinated phenyl ring, a D-amino acid configuration, and a well-established Boc protecting group provides medicinal chemists with a versatile tool to engineer peptides with enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. A thorough understanding of its properties and the chemical principles governing its use is paramount to unlocking its full potential in the development of next-generation peptide therapeutics.
References
- Vertex AI Search. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
- El-Gazzar, M., et al. (2020).
- Chem-Impex. Boc-D-2,4,5-trifluorophenylalanine.
- Mykhailiuk, P. K. (Year not specified). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
- Chem-Impex. Boc-L-2,4,5-trifluorophenylalanine.
- RSC Publishing. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
- bioRxiv.org. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.
- MSDS - Safety D
- Fisher Scientific.
- Beilstein Journals. (2020).
- BenchChem.
- Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- BenchChem. (2025).
- aapptec, LLC. Boc and Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
The Strategic Integration of Fluorinated D-Phenylalanine in Advanced Drug Design: A Technical Whitepaper
Executive Summary
The evolution of peptidomimetics and small-molecule therapeutics is fundamentally constrained by two biological barriers: rapid proteolytic degradation and oxidative metabolism. As a Senior Application Scientist, I approach these bottlenecks not through brute-force screening, but through rational, atomistic design. The integration of fluorinated D-phenylalanine represents a masterclass in synergistic drug design. By coupling the stereochemical immunity of D-enantiomers with the metabolic resilience of organofluorine chemistry, we can engineer molecules that exhibit exceptional plasma half-lives, enhanced membrane permeability, and pinpoint receptor selectivity.
This whitepaper dissects the mechanistic causality behind these benefits, provides quantitative pharmacokinetic data, and outlines self-validating experimental protocols for their synthesis and evaluation.
The Mechanistic Foundations of Dual-Modification
Stereochemical Inversion: Evasion of Proteolytic Cleavage
Native L-peptides are highly susceptible to endogenous proteases (e.g., dipeptidyl peptidase-IV, trypsin, and chymotrypsin). These enzymes possess highly conserved, stereospecific active sites that require the L-configuration to properly align the scissile amide bond within their catalytic triads.
By strategically substituting an L-amino acid with a D-amino acid, we induce a profound steric clash. The D-enantiomer projects its side chain into the enzyme's binding pocket at an incompatible vector, effectively preventing the nucleophilic attack required for hydrolysis. Beyond [1], D-phenylalanine acts as a potent conformational director. It frequently stabilizes β-turn secondary structures, which are critical for high-affinity binding in G-protein coupled receptors (GPCRs).
The Fluorine Effect: Metabolic Shielding and Lipophilic Tuning
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows for isosteric replacement without catastrophic steric disruption to the ligand-receptor interface.
-
Metabolic Stability: The C-F bond energy (~116 kcal/mol) significantly exceeds the C-H bond energy (~98 kcal/mol). Strategic fluorination at metabolic hotspots (such as the para-position of the phenyl ring) physically blocks oxidative metabolism by hepatic Cytochrome P450 enzymes, acting as a [2].
-
Lipophilicity and Permeability: Fluorine substitution enhances the lipophilicity (LogD) of the molecule. This facilitates improved partitioning into lipid bilayers, directly translating to enhanced passive membrane permeability and blood-brain barrier (BBB) penetration without triggering P-glycoprotein (P-gp) mediated efflux[3].
-
Electrostatic Tuning: The strong electron-withdrawing nature of fluorine inverts the electrostatic potential of the aromatic π-system. It transforms the ring from an electron-rich π-donor to an electron-deficient π-acceptor, strengthening multipolar interactions with target protein residues[4].
Visualizing Synergistic Pharmacokinetics
The true benefit of fluorinated D-phenylalanine emerges from the synergy of its two modifications. The diagram below maps the causal pathways from molecular modification to systemic pharmacokinetic outcomes.
Mechanistic pathways of fluorinated D-phenylalanine enhancing pharmacokinetics and target affinity.
Quantitative Advantages in Drug Design
To understand the magnitude of these modifications, we must look at the empirical data. The substitution of a native L-Phe with a 4-Fluoro-D-Phe derivative yields exponential improvements in half-life, as demonstrated in the development of [5].
Table 1: Comparative Pharmacokinetic and Physicochemical Parameters
| Amino Acid / Peptide Variant | Proteolytic Half-Life (Plasma) | Relative Lipophilicity (ΔLogD) | Target Receptor Affinity (Ki) |
| Native L-Phenylalanine | ~ 15 - 30 mins | Baseline | Baseline |
| D-Phenylalanine (D-Phe) | > 24 hours | + 0.1 | Variable (Conformation dependent) |
| 4-Fluoro-L-Phenylalanine | ~ 30 - 45 mins | + 0.5 | Enhanced (Electrostatic π-stacking) |
| 4-Fluoro-D-Phenylalanine | > 48 hours | + 0.6 | Highly Enhanced (Synergistic) |
Self-Validating Experimental Protocols
In rigorous drug development, protocols cannot merely be sequential steps; they must be self-validating systems that isolate variables and prove causality. Below are the core methodologies for synthesizing and validating fluorinated D-phenylalanine derivatives.
Protocol A: Chemo-Enzymatic Synthesis via DAADH
Causality & Choice: Traditional chemical asymmetric synthesis relies on heavy-metal chiral catalysts, which risk trace contamination and require tedious racemic resolution. We utilize D-amino acid dehydrogenase (DAADH) because it provides a direct, single-step reductive amination with >99% enantiomeric excess (ee), acting as a greener, highly specific biocatalyst[6]. Self-Validating Mechanism: A parallel reaction utilizing non-fluorinated phenylpyruvate is run simultaneously. This acts as an internal kinetic control to ensure that any drop in yield is strictly isolated to the fluorine substitution's electronic effects, rather than enzyme degradation.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 50 mM of 4-fluorophenylpyruvate in 100 mM ammonium buffer, adjusting the pH to 8.5 using NH₄OH.
-
Cofactor Addition: Introduce 1 mM NADH as the essential reducing equivalent for the dehydrogenase.
-
Biocatalysis: Add 1 mg/mL of purified DAADH (e.g., derived from Ureibacillus thermosphaericus). Incubate the reactor at 40°C under gentle agitation (150 rpm) for exactly 12 hours.
-
Reaction Quenching & Filtration: Terminate the reaction via ultrafiltration using a 10 kDa MWCO centrifugal filter to physically remove the enzyme, yielding the crude fluorinated D-amino acid in the permeate.
-
Chiral HPLC Verification: Analyze the filtrate using a Chiralpak ZWIX column (isocratic elution) to confirm >99% ee, validating the absolute stereospecificity of the batch.
Protocol B: Plasma Stability and Metabolite Identification Assay
Causality & Choice: To definitively prove proteolytic evasion, the compound must be exposed to the exact enzymatic environment it will face in vivo. Human plasma contains a full spectrum of endo- and exopeptidases. Self-Validating Mechanism: We run a native L-phenylalanine analog concurrently as a positive control for degradation. If the L-analog does not degrade rapidly, it proves the plasma batch is enzymatically inactive, immediately invalidating the run.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human plasma (heparinized) to 37°C. Centrifuge at 2000 x g for 5 minutes to remove cryoprecipitates.
-
Spiking: Introduce the 4-fluoro-D-Phe containing compound (and the L-Phe control in a separate, parallel vial) to achieve a final concentration of 10 µM.
-
Incubation & Sampling: Incubate the vials at 37°C. Extract 50 µL aliquots at precise intervals: t = 0, 15, 30, 60, 120, and 1440 minutes.
-
Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known concentration of an isotope-labeled internal standard. This instantly denatures plasma proteins and halts all enzymatic activity.
-
Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
LC-MS/MS Quantification: Inject the clear supernatant into a triple quadrupole mass spectrometer (MRM mode) to quantify the remaining intact parent compound, calculating the precise half-life (
).
Workflow Visualization
Self-validating experimental workflow for synthesis and pharmacokinetic profiling.
Conclusion
The strategic incorporation of fluorinated D-phenylalanine is not merely an additive modification; it is a multiplicative enhancement of a drug's pharmacokinetic profile. By rationally addressing both the biological vulnerabilities of chirality and the chemical vulnerabilities of oxidation, drug development professionals can design therapeutics that require lower dosing, exhibit longer durations of action, and achieve superior target engagement.
References
-
The role of fluorine in medicinal chemistry: Review Article :
-
METABOLISM OF FLUORINE-CONTAINING DRUGS :
-
Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles :
-
UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS :
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability :
-
Site-specifically immobilized D-amino acid dehydrogenase for the synthesis of D-phenylalanine :
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine :
Sources
- 1. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Navigating Hydrophobicity: A Technical Guide to Lipophilicity Changes with Trifluorophenylalanine Substitution
Executive Summary
In the landscape of modern drug discovery and protein engineering, the strategic modulation of a molecule's physicochemical properties is paramount. Lipophilicity, a measure of a compound's affinity for non-polar environments, stands as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The introduction of fluorine and fluorinated moieties has become a powerful tool for fine-tuning these properties.[2] This guide provides an in-depth technical analysis of how substituting the natural amino acid phenylalanine with its trifluoromethylated analogue, trifluorophenylalanine (TFP), can be leveraged to rationally alter the lipophilicity of peptides and proteins. We will explore the underlying chemical principles, provide validated experimental protocols for measuring these changes, and discuss the profound implications for developing next-generation therapeutics and research tools.
The Bedrock of Bioavailability: Understanding Lipophilicity
Lipophilicity is arguably one of the most influential molecular properties in drug design, impacting everything from membrane permeability to metabolic stability.[1] It is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically octan-1-ol and water.[3] The logarithmic form, logP , is the standard metric for neutral compounds.
However, many drug candidates are ionizable, and their charge state is dependent on the surrounding pH.[1][3] For these molecules, the distribution coefficient (logD) is a more biologically relevant descriptor, as it accounts for all species (charged and uncharged) at a given pH, with pH 7.4 being a common standard to mimic physiological conditions.[1][4][5] A compound's lipophilicity must be carefully optimized; too low, and it may suffer from poor permeability, while too high can lead to poor solubility, metabolic instability, and toxicity.[1]
The Trifluoromethyl Group: A Bioisostere with Unique Impact
The trifluoromethyl (-CF3) group has emerged as a favored substituent in medicinal chemistry.[6][7] It is often considered a bioisostere for a methyl group or a chlorine atom, yet it imparts a unique combination of properties.[6] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, while the C-F bond's strength confers high metabolic stability.[6] Crucially, the -CF3 group significantly increases the lipophilicity of a molecule, a property quantified by its positive Hansch π value of +0.88.[6] This enhancement in lipophilicity can facilitate passage across biological membranes, a key step in a drug's journey to its target.[6]
Incorporating trifluorophenylalanine, an analogue of phenylalanine bearing a -CF3 group on the phenyl ring, allows these benefits to be precisely engineered into peptides and proteins.[2][8] The specific regioisomer of TFP (e.g., 2-, 3-, or 4-TFP) can further modulate electronic and conformational properties, offering another layer of control.
Quantifying the Change: Methodologies for Lipophilicity Assessment
Accurately measuring the change in lipophilicity upon TFP substitution is critical for establishing structure-activity relationships (SAR). While computational models provide useful estimations, experimental validation is the gold standard.
Computational Prediction (cLogP)
A variety of algorithms can calculate the logP (cLogP) of a molecule based on its structure.[1] These methods, often based on atomic or group-additivity contributions, are invaluable for high-throughput virtual screening.[9][10][11] While fast and cost-effective, it is important to recognize that these are predictions and may carry systematic errors.[1]
Below is a comparative table of calculated logP values for Phenylalanine and its trifluoromethylated isomers, illustrating the expected increase in lipophilicity.
| Compound | Structure | Calculated logP (cLogP) |
| L-Phenylalanine | Ala-Phe | 1.79 |
| 4-Trifluoromethyl-L-phenylalanine | Ala-4-CF3-Phe | 3.13 |
| 3-Trifluoromethyl-L-phenylalanine | Ala-3-CF3-Phe | 3.13 |
| 2-Trifluoromethyl-L-phenylalanine | Ala-2-CF3-Phe | 3.13 |
Note: cLogP values are estimations and can vary between different prediction algorithms. The values presented are for illustrative purposes.
Experimental Determination: Reversed-Phase HPLC (RP-HPLC)
For peptides, RP-HPLC is a powerful and widely adopted technique for empirically assessing relative lipophilicity.[12][13][14] In this method, molecules are separated based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18).[14] Peptides with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.[14]
The workflow for this assessment is a self-validating system, ensuring data integrity from synthesis to analysis.
Caption: Experimental workflow for determining peptide lipophilicity.
Protocol: Lipophilicity Assessment of TFP-Peptides by RP-HPLC
This protocol provides a robust method for comparing the relative lipophilicity of a parent peptide versus its TFP-substituted analogues.
1. System Suitability and Preparation: a. Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required. b. Mobile Phase: Prepare Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Prepare Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (ACN).[15] Degas both solutions thoroughly. c. System Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. The column temperature should be maintained (e.g., 30 °C).
2. Sample Preparation: a. Prepare stock solutions of the purified (>95%) parent peptide and TFP-analogue peptides in a suitable solvent (e.g., 50% ACN/water) at a concentration of 1 mg/mL. b. Dilute the stock solutions with Mobile Phase A to a final concentration of 0.1 mg/mL for injection.
3. Chromatographic Run & Data Acquisition: a. Injection: Inject a standard volume (e.g., 20 µL) of each peptide solution. b. Gradient Elution: Elute the peptides using a linear gradient, for example: 5% to 95% B over 30 minutes. This gradient should be optimized to ensure adequate separation of all analytes.[14] c. Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm. d. Void Volume (t0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.
4. Data Analysis & Interpretation: a. Record the retention time (tR) for each peptide. b. Calculate the retention factor (k') for each peptide using the formula: k' = (tR - t0) / t0 . c. The logarithm of the retention factor, log k' , serves as a reliable index of lipophilicity. An increase in log k' for the TFP-analogue compared to the parent peptide indicates an increase in lipophilicity.[12] d. For a more rigorous analysis, a set of standard compounds with known logP values can be run to create a calibration curve, allowing for the estimation of logP values for the test peptides.[13]
Mechanistic Insights and Structural Consequences
The substitution of Phenylalanine with TFP induces changes beyond a simple increase in bulk hydrophobicity. The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the aromatic ring, potentially influencing cation-π or other non-covalent interactions.[9] Furthermore, the introduction of this sterically demanding and conformationally distinct group can influence local peptide secondary structure.[16][17] These conformational changes can, in turn, affect the overall shape of the molecule and the solvent-accessible surface area, thereby modulating its interaction with both water and lipid environments.
Caption: Causality map of TFP substitution effects.
Applications in Drug Development and Beyond
The ability to rationally tune lipophilicity via TFP substitution has significant practical applications:
-
Improving Oral Bioavailability: For peptide drugs, which often suffer from poor membrane permeability, increasing lipophilicity can enhance absorption from the gastrointestinal tract.
-
Enhancing Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity imparted by the -CF3 group can aid in the transport of neuroactive peptides across the highly lipophilic BBB.[6]
-
Modulating Protein-Protein Interactions: The altered hydrophobic and electronic profile of TFP can be used to either strengthen or weaken specific protein-protein interactions, providing a tool for probing biological systems or designing inhibitors.[2]
-
Metabolic Stabilization: The robust C-F bond makes the TFP residue resistant to enzymatic degradation, which can extend the in-vivo half-life of a peptide therapeutic.[6][16][18]
Conclusion
The substitution of phenylalanine with trifluorophenylalanine is a validated and powerful strategy for increasing the lipophilicity of peptides and proteins. This modification, driven by the inherent hydrophobicity of the trifluoromethyl group, provides a rational and predictable method for tuning a molecule's ADMET properties. By employing robust analytical techniques like RP-HPLC, researchers can precisely quantify these changes and build clear structure-lipophilicity relationships. As the demand for more sophisticated and effective peptide-based therapeutics grows, the judicious use of TFP and other fluorinated amino acids will undoubtedly remain a cornerstone of modern molecular design.
References
-
What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. Available at: [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
-
Abou-kandil, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lauretta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
-
LogP vs LogD - What is the Difference?. ACD/Labs. Available at: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available at: [Link]
-
ADME LogP LogD Assay. BioDuro. Available at: [Link]
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
-
Lauretta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Koksch, B., et al. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids. Available at: [Link]
-
Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... ResearchGate. Available at: [Link]
-
A Computational Study of the Conformational Ramifications of Peptide Bond Replacement. Defense Technical Information Center. Available at: [Link]
-
How can I measure the lipophilicity of peptides using RP-HPLC?. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2024). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science. Available at: [Link]
-
“Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. ResearchGate. Available at: [Link]
-
LogP of Amino acids. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2021). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. Available at: [Link]
-
Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... ResearchGate. Available at: [Link]
-
Abou-kandil, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemRxiv. Available at: [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Royal Society of Chemistry. Available at: [Link]
-
Correlation between the experimental and calculated logP values of 219... ResearchGate. Available at: [Link]
-
Mills, J. (2021). Computational protein design utilizes unnatural amino acids. ASU News. Available at: [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal. Available at: [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]
-
Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents. PubMed. Available at: [Link]
Sources
- 1. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. LogD/LogP - Enamine [enamine.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemaxon.com [chemaxon.com]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. renyi.hu [renyi.hu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
Boc-D-2,4,5-trifluorophenylalanine molecular weight and formula
An In-Depth Technical Guide to Boc-D-2,4,5-trifluorophenylalanine for Advanced Research
Executive Summary
Boc-D-2,4,5-trifluorophenylalanine is a non-natural, protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its defining features—the D-chiral configuration, the strategically fluorinated phenyl ring, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—make it a powerful building block for synthesizing novel peptides and small molecule therapeutics. The incorporation of fluorine atoms enhances critical pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive overview of its chemical properties, strategic applications, and practical experimental considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry
The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Replacing hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly modulate a molecule's physicochemical and biological properties without significantly increasing its steric bulk.[1][2]
Boc-D-2,4,5-trifluorophenylalanine exemplifies this strategy. It is a derivative of the essential amino acid phenylalanine, featuring three key modifications:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is crucial for peptide synthesis. It is stable under a wide range of conditions but can be selectively removed with moderate acids (e.g., trifluoroacetic acid, TFA), enabling the stepwise and controlled elongation of peptide chains.[3][4][]
-
D-Configuration: Natural amino acids exist in the L-configuration. The use of the D-enantiomer is a common tactic to increase the resistance of the resulting peptide to proteolytic degradation by endogenous enzymes, thereby extending its in-vivo half-life.
-
2,4,5-Trifluorophenyl Ring: The trifluorinated phenyl side chain is the molecule's most impactful feature. The strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3][4] Furthermore, the electron-withdrawing nature of the fluorine atoms alters the electronic properties of the aromatic ring, which can lead to new, favorable binding interactions with biological targets.[]
Physicochemical Properties and Structural Data
The precise characterization of Boc-D-2,4,5-trifluorophenylalanine is fundamental for its effective use in synthesis and research. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆F₃NO₄ | [3][4] |
| Molecular Weight | 319.28 g/mol | [3][4] |
| CAS Number | 486460-09-7 | [3][7] |
| Appearance | White powder | [3][4] |
| Purity | ≥ 99% (HPLC) | [3][4] |
| Melting Point | 109-115 °C | [3] |
| Optical Rotation | [a]D25 = -3 ± 1º (c=1 in EtOH) | [3] |
| Storage Conditions | Store at 0-8 °C | [3][4] |
| Synonyms | Boc-(R)-2,4,5-trifluorophenylalanine | [3] |
Chemical Structure Diagram
The structure combines the phenylalanine backbone with the key functional groups discussed.
Caption: Chemical structure of Boc-D-2,4,5-trifluorophenylalanine.
Core Applications in Drug Discovery and Peptide Science
The unique attributes of this compound make it a valuable asset in several areas of pharmaceutical research.
Peptide Synthesis and Optimization
Boc-D-2,4,5-trifluorophenylalanine serves as a specialized building block for the synthesis of novel peptides.[3] Its incorporation can dramatically improve the pharmacokinetic profile of a peptide therapeutic.[3][4] The primary advantages include:
-
Enhanced Metabolic Stability: The trifluorophenyl group is resistant to enzymatic degradation, protecting the peptide from rapid metabolism and clearance.[3][4]
-
Increased Lipophilicity: Fluorination increases the hydrophobicity of the amino acid side chain, which can improve the peptide's ability to cross cellular membranes and potentially the blood-brain barrier.[3][]
-
Modulation of Bioactivity: The altered electronic nature of the side chain can fine-tune the binding affinity and selectivity of the peptide for its target receptor or enzyme.
Development of Small Molecule Drugs
Beyond peptides, this amino acid is a key intermediate in the synthesis of small molecule drugs. A prominent example is its use as a building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1][2] For instance, the core structure of the anti-diabetic drug Sitagliptin contains a trifluorophenyl moiety derived from a similar fluorinated phenylalanine precursor.[1][2]
Bioconjugation and Protein Engineering
The compound can be used in bioconjugation processes to link therapeutic agents to larger biomolecules like antibodies, creating targeted drug delivery systems.[3][4] In protein engineering, its incorporation can help probe the structural and functional roles of specific amino acid residues and create proteins with enhanced stability or novel functions.[]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-D-2,4,5-trifluorophenylalanine is its incorporation into a growing peptide chain via SPPS. The Boc strategy, while older than the Fmoc strategy, remains highly relevant, especially for complex or hydrophobic sequences.[]
Generalized Protocol for a Single Coupling Cycle
This protocol outlines the standard steps for adding one Boc-protected amino acid residue to a peptide chain anchored to a solid support (resin).
Prerequisites:
-
Peptide synthesis vessel.
-
Starting resin (e.g., Merrifield resin with the first amino acid attached).
-
Reagents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), Boc-D-2,4,5-trifluorophenylalanine, a coupling agent (e.g., HBTU/HOBt or DCC), and Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Resin Swelling: The resin is washed and swollen in a suitable solvent like DCM or DMF to ensure all reactive sites are accessible.
-
Boc Deprotection (Acidolysis):
-
The resin is treated with a solution of TFA in DCM (typically 25-50%) for approximately 20-30 minutes.
-
This step cleaves the Boc group from the N-terminus of the growing peptide chain, exposing a free amine group.
-
Causality: TFA is a strong enough acid to remove the Boc group but not cleave the peptide from the acid-labile resin.
-
-
Washing and Neutralization:
-
The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc-related byproducts.
-
The resin is then treated with a solution of a hindered base, such as 10% DIPEA in DCM, to neutralize the protonated N-terminal amine.
-
The resin is washed again with DCM and DMF to remove excess base.
-
Trustworthiness: These extensive wash steps are critical to ensure that each reaction goes to completion and to prevent side reactions in the subsequent coupling step.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, Boc-D-2,4,5-trifluorophenylalanine (typically 3-4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU) and an activation base (DIPEA).
-
This activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Expertise: Pre-activation of the carboxylic acid group forms a highly reactive ester, which readily couples with the free amine on the resin-bound peptide to form a new peptide bond.
-
-
Final Wash:
-
The resin is washed thoroughly with DMF and DCM to remove unreacted reagents.
-
A small sample of the resin can be taken for a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates a successful coupling.
-
This cycle is repeated for each subsequent amino acid in the desired sequence.
SPPS Workflow Diagram
Caption: Generalized workflow for a single coupling cycle in Boc-strategy SPPS.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Boc-D-2,4,5-trifluorophenylalanine is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Avoid creating dust.[8][9] Handle in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 °C and 8 °C to ensure long-term stability.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended deprotection reactions).[8]
Conclusion
Boc-D-2,4,5-trifluorophenylalanine is more than a simple amino acid derivative; it is a sophisticated tool for molecular design. Its strategic combination of a chiral D-center, a metabolically robust trifluorophenyl side chain, and a versatile Boc protecting group provides researchers with a powerful building block to construct peptides and small molecules with enhanced therapeutic potential. Understanding its properties and the rationale behind its use is key to leveraging its full potential in the development of next-generation pharmaceuticals.
References
-
Boc-D-3, 4, 5-trifluorophenylalanine, min 97%, 1 gram. Oakwood Chemical. [Link]
-
Boc-D-2,4,5-三氟苯基丙氨酸. 苏州昊帆生物股份有限公司 (Suzhou HOFAN Biotechnology Co., Ltd.). [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information (PMC). [Link]
-
MSDS - Safety Data Sheet. AAPPTec. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
Synthesis and characterization of Boc-phenylalanine capped gold nanoparticles. Scholars Research Library - Der Pharma Chemica. [Link]
-
2,4,5-Trifluoro-L-phenylalanine. PubChem. [Link]
-
Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 7. Boc-D-2,4,5-三氟苯基丙氨酸-苏州昊帆生物股份有限公司 [highfine.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids in Peptidomimetic Synthesis
Foreword: The Imperative for Peptidomimetics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency.[1] However, their utility is often hampered by inherent liabilities, primarily poor metabolic stability due to proteolytic degradation and limited bioavailability.[2][3] Peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties—offer a compelling solution. At the heart of this strategy lies the use of non-canonical amino acids (ncAAs), which expand the chemical toolbox far beyond the 20 proteinogenic building blocks.[4][5] This guide provides an in-depth exploration of the strategic incorporation of ncAAs to engineer next-generation peptide therapeutics, focusing on the underlying chemical principles, synthetic methodologies, and resulting pharmacological advantages.
The Universe of Non-Canonical Amino Acids: Expanding Chemical Diversity
Non-canonical amino acids are broadly defined as amino acids not naturally encoded in the genetic code of living organisms.[6] They can be synthetic or naturally occurring in specific organisms like bacteria and plants.[6] Their power lies in the unique structural and chemical properties conferred by modifications to the backbone or side chain, which directly translate to tangible benefits in peptidomimetic design.
Classification by Structural Modification
The vast array of ncAAs can be categorized based on the nature of their structural alteration relative to the canonical L-α-amino acids:
-
Backbone Modifications: These involve changes to the core N-Cα-C' structure.
-
β-Amino Acids: Featuring an additional carbon atom in the backbone (N-Cβ-Cα-C'), these ncAAs introduce greater flexibility and are known to form unique helical structures (e.g., 14-helices).[7][8] This backbone extension fundamentally alters protease recognition sites, conferring exceptional resistance to enzymatic degradation.[9]
-
N-Alkylation (e.g., N-methyl amino acids): The substitution of the amide proton with an alkyl group, most commonly a methyl group, introduces steric hindrance that can disfavor protease binding and increase membrane permeability by reducing the hydrogen bonding capacity.[10][11] This modification also significantly influences peptide conformation.
-
α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with a second substituent (e.g., α-aminoisobutyric acid, Aib) severely restricts the available conformational space of the peptide backbone.[12][13] This steric constraint is a powerful tool for locking a peptide into a specific, bioactive secondary structure, such as an α-helix or 3₁₀-helix, thereby enhancing receptor binding affinity.[14]
-
-
Side-Chain Modifications: These involve alterations to the R-group.
-
D-Amino Acids: As stereoisomers (mirror images) of the natural L-amino acids, D-amino acids are not recognized by most proteases, making their incorporation a highly effective strategy for increasing peptide half-life.[10][15]
-
Constrained and Cyclic Analogs: Incorporating cyclic structures within the side chain or by linking the side chain to the backbone (e.g., aminocyclopentane carboxylic acid) reduces conformational flexibility.[16] This pre-organization of the peptide into a desired conformation can lead to a significant increase in binding affinity for its target.
-
Homologated and Isosteric Analogs: These include amino acids with extended side chains (e.g., homoleucine) or those where functional groups are replaced by others with similar steric and electronic properties (isosteres). These modifications are used to fine-tune binding interactions and improve pharmacokinetic properties.
-
Strategic Incorporation: The Synthetic Workflow
The primary method for chemically synthesizing peptides containing ncAAs is Solid-Phase Peptide Synthesis (SPPS).[17] This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[18]
Core Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is the most common approach for SPPS.[17] A typical cycle for incorporating an ncAA involves several key steps, each with specific considerations.
Objective: To incorporate a generic, sterically hindered Fmoc-protected ncAA (e.g., Fmoc-Aib-OH) into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Fmoc-protected ncAA (e.g., Fmoc-Aib-OH)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Workflow:
-
Resin Swelling: The resin is swollen in DMF for 30 minutes to ensure all reactive sites are accessible.
-
Fmoc Deprotection: The terminal Fmoc group on the peptide-resin is removed by treating it with 20% piperidine in DMF (2 x 10 minutes). This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-ncAA and 3.95 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIEA to the activation mixture. The solution will typically change color, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Causality: For sterically hindered ncAAs like Aib, standard coupling times may be insufficient.[19] The reaction is allowed to proceed for 2-4 hours. A more powerful coupling reagent and extended reaction times are necessary to overcome the steric hindrance and drive the reaction to completion, preventing deletion sequences.[19]
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
A small sample of the resin is taken and subjected to a Kaiser test.
-
Trustworthiness: The Kaiser test is a critical quality control step. A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction. A negative result (yellow/colorless beads) confirms the reaction has gone to completion. If the test is positive, a "double coupling" is performed by repeating step 4.
-
-
Washing: The resin is washed again with DMF and DCM to remove excess reagents.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
Visualization of the SPPS Workflow
The cyclical nature of SPPS is well-suited for automation and is a cornerstone of modern peptide chemistry.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for ncAA incorporation.
The Pharmacological Impact: Engineering Superior Therapeutics
The incorporation of ncAAs is not merely a synthetic exercise; it is a rational design strategy to overcome the fundamental weaknesses of natural peptides. The resulting peptidomimetics exhibit profoundly altered and improved pharmacological properties.
Enhanced Proteolytic Stability
One of the most significant advantages of using ncAAs is the dramatic increase in resistance to proteases.[20] Proteolytic enzymes have evolved to recognize and cleave peptide bonds between specific L-amino acid sequences. By altering the very structure these enzymes are designed to recognize, we can effectively block their action.
-
Mechanism of Protection:
-
Steric Hindrance: Bulky ncAAs like α,α-disubstituted residues or those with N-alkylation physically block the active site of the protease.
-
Stereochemical Incompatibility: Proteases are chiral catalysts and are highly specific for L-amino acids. The inclusion of a D-amino acid at or near a cleavage site prevents the enzyme from binding productively.[10]
-
Backbone Disruption: β-amino acids alter the spacing of the peptide backbone, misaligning the scissile bond relative to the catalytic residues of the enzyme.[7][9]
-
Caption: ncAAs enhance proteolytic stability by disrupting enzyme recognition.
Conformational Constraint and Receptor Binding
The biological activity of a peptide is dictated by the three-dimensional shape it adopts when binding to its target receptor. Natural peptides are often highly flexible, existing in a multitude of conformations, only one of which is the "bioactive" conformation. This flexibility comes at an entropic cost upon binding.
By incorporating conformationally constrained ncAAs, such as α,α-disubstituted or cyclic amino acids, we can pre-organize the peptidomimetic into its bioactive shape.[12][21] This reduces the entropic penalty of binding, often leading to a dramatic increase in receptor affinity and selectivity.[14]
Data Summary: Properties of Canonical vs. ncAA-Containing Peptides
| Property | Canonical L-Peptide | Peptidomimetic with ncAAs | Rationale for Improvement |
| Proteolytic Half-Life | Low (minutes) | High (hours to days) | Steric hindrance, backbone modification, and stereoisomerism block protease action.[10][20] |
| Receptor Affinity (Kd) | Moderate to High | Often Significantly Higher | Conformational constraint reduces the entropic penalty of binding.[12] |
| Bioavailability | Very Low | Improved | N-alkylation and other modifications can enhance membrane permeability.[10] |
| Structural Flexibility | High | Low to Moderate (Designed) | Incorporation of rigid ncAAs like Aib or cyclic residues locks conformation.[13][16] |
Conclusion and Future Outlook
The use of non-canonical amino acids has transitioned from a niche academic pursuit to a cornerstone of modern therapeutic peptide design. By providing rational control over stability, conformation, and pharmacokinetics, ncAAs empower researchers to transform promising but flawed peptide leads into viable drug candidates.[1][4] The continued development of novel ncAA building blocks and more efficient synthetic methodologies will further accelerate the discovery of next-generation peptidomimetics to address a wide range of diseases.
References
- Title: Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide Source: Benchchem URL
- Title: Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis Source: Benchchem URL
- Title: Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids Source: PubMed URL
- Title: Advancing peptide synthesis using non-canonical amino acids Source: News-Medical URL
- Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: PMC URL
- Title: The Application of Non-Canonical Amino Acids in Drug Discovery Source: The Daily Scientist URL
- Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ResearchGate URL
- Title: Incorporation of non-canonical amino acids Source: PMC URL
- Title: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics Source: MDPI URL
- Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL
- Title: Beta-amino acids: versatile peptidomimetics Source: PubMed URL
- Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ACS Medicinal Chemistry Letters URL
- Source: Chimia (Aarau)
- Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids Source: MDPI URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery Source: PubMed URL
- Title: Strategies to stabilize cell penetrating peptides for in vivo application Source: Digital CSIC URL
- Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
- Title: Recent Advances in the Development of Therapeutic Peptides Source: PMC URL
- Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC URL
- Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI URL
- Title: Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ASM Journals URL
- Title: Peptides containing β‑ amino acid patterns (2)
- Title: DESIGNING PEPTIDOMIMETICS Source: UPCommons URL
- Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: ACS Publications URL
- Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL
- Title: β-Amino Acids: Versatile Peptidomimetics Source: Ingenta Connect URL
- Title: Designing amino acid residues with single-conformations Source: Oxford Academic URL
- Title: Unnatural Amino Acids for Peptide Synthesis Source: Merck Millipore URL
- Title: Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications Source: Queen's University Belfast URL
- Title: Designing amino acids to determine the local conformations of peptides Source: PMC - NIH URL
- Title: Conformationally Constrained Amino Acids in Peptide Design Source: SSRN URL
Sources
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. journals.asm.org [journals.asm.org]
- 16. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]
- 17. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine in Peptide Conformation and Folding: A Guide for Researchers and Drug Developers
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide science and therapeutic design. This guide provides an in-depth exploration of the multifaceted roles that fluorine plays in dictating peptide conformation, stability, and folding kinetics. Moving beyond a simple catalog of effects, we delve into the fundamental physicochemical principles—stereoelectronic effects, hydrophobicity, and altered non-covalent interactions—that underpin fluorine's influence. We will examine how these principles translate into precise control over secondary structures, such as α-helices and β-sheets, with a special focus on the profound conformational directing power of fluorinated prolines. This guide synthesizes field-proven insights with detailed experimental protocols for peptide synthesis, circular dichroism, and ¹⁹F NMR spectroscopy, offering researchers and drug developers a comprehensive framework for harnessing the unique properties of fluorine to engineer peptides with enhanced stability, bioavailability, and novel functionalities.
Introduction: Why Fluorine?
In the landscape of medicinal chemistry and biomaterial design, fluorine has achieved a privileged status.[1] While only one naturally occurring fluorinated amino acid is known (4-fluoro-L-threonine), the synthetic incorporation of fluorine into peptides has become a cornerstone strategy for enhancing biological activity and pharmacokinetic profiles.[][3] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the exceptional strength of the C-F bond—allow it to act as a subtle yet powerful modulator of molecular properties without introducing significant steric bulk.[1][4]
This strategic substitution can profoundly alter a peptide's physicochemical characteristics, leading to improved thermal and chemical stability, increased lipophilicity for better membrane traversal, and enhanced resistance to enzymatic degradation.[][5][6] However, the most compelling aspect of fluorination lies in its ability to exert precise control over peptide conformation and folding.[7] This guide will elucidate the mechanisms behind this control and provide practical methodologies for its application.
Fundamental Physicochemical Effects of Fluorination
The influence of fluorine on peptide structure originates from its unique electronic properties, which modulate the intramolecular and intermolecular forces governing the polypeptide chain.
Stereoelectronic and Inductive Effects
The high electronegativity of fluorine creates a strong dipole in the C-F bond, exerting a powerful electron-withdrawing inductive effect. This effect can propagate through several bonds, altering the electronic distribution, acidity, and basicity of nearby functional groups.[5] A key consequence is the gauche effect , where the presence of a vicinal electronegative atom (like the backbone nitrogen in proline) favors a gauche conformation around the C-C bond.[8][9] This stereoelectronic preference is a primary mechanism for controlling the ring pucker in fluorinated prolines, a topic we will explore in detail.
The "Fluorous Effect" and Hydrophobicity
Fluorocarbons are counterintuitively hydrophobic despite the polarity of the C-F bond.[10] The dense electron clouds surrounding the fluorine atoms are not easily polarized, leading to weak van der Waals interactions with both water and hydrocarbon solvents.[10] This causes highly fluorinated (fluorous) segments to phase-separate from both aqueous and organic media, a phenomenon known as the "fluorous effect".[10][11]
Incorporating fluorinated amino acids, particularly those with highly fluorinated side chains like hexafluoroleucine (Hfl), can significantly increase a peptide's hydrophobicity.[5] This enhanced hydrophobicity is a primary driver for stabilizing protein folds by promoting the burial of these side chains within the protein core, which can lead to remarkable increases in thermal stability.[12] However, the relationship is not linear; the degree and position of fluorination can fine-tune the balance between hydrophobicity and polarity.[13][14]
Engineering Peptide Secondary Structure
Fluorination provides a powerful toolkit for influencing the propensity of a peptide to adopt specific secondary structures.
α-Helices and β-Sheets
The impact of fluorination on α-helical structures can appear paradoxical. Studies have shown that highly fluorinated amino acids like Hfl and pentafluorophenylalanine (Pff) have a lower intrinsic helix propensity than their hydrocarbon counterparts.[15] This is attributed to the bulkier, more solvated nature of the fluorinated side chains.[16] Despite this, the incorporation of these same residues can lead to a significant increase in the overall thermal stability of helical proteins.[12][16] This "fluoro-stabilization effect" is driven by the powerful hydrophobic and fluorous interactions that promote a compact, folded state, overcoming the lower intrinsic helical propensity of the individual residues.
Conversely, fluorinated amino acids appear well-suited for stabilizing β-sheet structures.[15] The same studies that revealed a lower helix propensity found a higher β-sheet propensity for Hfl and Pff compared to their hydrocarbon analogs. This suggests that steric factors may play a more dominant role than hydrophobicity in determining β-sheet propensity, making fluorinated residues an excellent choice for engineering stable β-sheet-containing proteins.[15]
| Amino Acid Pair | Relative α-Helix Propensity | Relative β-Sheet Propensity | Reference |
| Hexafluoroleucine vs. Leucine | Hfl < Leu | Hfl > Leu | [15] |
| Pentafluorophenylalanine vs. Phenylalanine | Pff < Phe | Pff > Phe | [15] |
| Tetrafluoroleucine vs. Leucine | Qfl < Leu | Qfl > Leu | [15] |
Table 1: Comparison of secondary structure propensities for fluorinated amino acids versus their hydrocarbon counterparts, as determined in model peptide systems.
The Power of Fluorinated Prolines: A Conformational Switch
Proline is unique for its constrained pyrrolidine ring, which restricts the peptide backbone and influences the cis/trans isomerization of the preceding peptide bond—a rate-limiting step in protein folding.[8][9] Fluorination at the C4 position of proline provides an exceptionally precise tool for conformational control.[7]
The stereoelectronic gauche effect between the electronegative fluorine atom and the ring nitrogen dictates the ring's pucker.[8][17]
-
(4R)-fluoroproline (Flp) strongly favors a Cγ-exo pucker. This pucker shortens the distance between adjacent carbonyls, strengthening the n→π* interaction and biasing the preceding peptide bond towards the trans conformation.[8][17]
-
(4S)-fluoroproline (flp) strongly favors a Cγ-endo pucker. This pucker weakens the n→π* interaction and biases the peptide bond towards the cis conformation.[8][17]
This predictable control over ring pucker and amide bond isomerization allows researchers to stabilize or destabilize specific secondary structures, accelerate or decelerate folding, and probe structure-function relationships with surgical precision.[8] Furthermore, the inductive effect of the fluorine atom lowers the energy barrier for cis/trans isomerization, which can accelerate the folding process of proteins where this step is rate-limiting.[7][8]
Experimental Methodologies and Protocols
A self-validating system is crucial for trustworthy research. The following protocols provide a framework for the synthesis and characterization of fluorinated peptides, with an emphasis on explaining the causality behind experimental choices.
Synthesis of Fluorinated Peptides
Fluorinated amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS).[6] However, the electron-withdrawing nature of fluorine can sometimes decrease the nucleophilicity of the amine, potentially requiring modified coupling conditions.[3][18]
Protocol 1: General Procedure for SPPS Incorporating a Fluorinated Amino Acid
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for 30 minutes. Rationale: Proper swelling is essential to ensure that reactive sites are accessible for efficient coupling.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice. Wash thoroughly with DMF. Rationale: This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus, preparing it for the next coupling step.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected fluorinated amino acid (3-4 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3-4 equivalents) and a base such as DIPEA (6-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated mixture to the resin and allow it to react for 1-2 hours.
-
Causality: The high electronegativity of fluorine can deactivate the amino group. Using a more potent activating agent like HATU and a slightly longer coupling time ensures the reaction goes to completion. A negative Kaiser test should be performed to confirm complete coupling.
-
-
Capping (Optional): If the coupling is incomplete, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amines. Rationale: Capping prevents the formation of deletion sequences, simplifying purification.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final deprotection, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Rationale: TFA cleaves the peptide from the resin while TIS and water act as scavengers to protect sensitive side chains from reactive species generated during cleavage.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm identity by mass spectrometry.
Structural Characterization
Protocol 2: Assessing Secondary Structure with Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its secondary structure.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration using UV absorbance if the peptide contains Trp or Tyr, or by other quantitative methods. The final concentration should be around 20-50 µM. Rationale: Accurate concentration is critical for calculating mean residue ellipticity and comparing data between samples.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan from ~260 nm to 190 nm. Set the data pitch to 1 nm, scanning speed to 50 nm/min, and accumulate 3-5 scans for a good signal-to-noise ratio.
-
Data Acquisition: Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Analyze the spectrum for characteristic signatures: α-helices show strong negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm.
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type. Rationale: Comparing the MRE at 222 nm between a fluorinated peptide and its non-fluorinated analog provides a quantitative measure of the impact on helicity.
-
Protocol 3: Probing Local Environment with ¹⁹F NMR
The ¹⁹F nucleus is an exceptional NMR probe: it has a spin of 1/2, high gyromagnetic ratio, 100% natural abundance, and its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm.[19]
-
Sample Preparation: Dissolve the fluorinated peptide to a concentration of 0.1-1.0 mM in a suitable buffer prepared in D₂O. Add a known concentration of a fluorine-containing reference compound (e.g., sodium trifluoroacetate) for chemical shift referencing.
-
Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency. A standard 1D ¹⁹F NMR experiment is usually sufficient.
-
Data Acquisition: Acquire a simple 1D spectrum. The absence of background signals in biological systems makes this a very clean experiment.[19]
-
Interpretation:
-
Conformational Heterogeneity: The presence of multiple peaks for a single fluorinated residue can indicate different conformational states (e.g., cis/trans isomers of a fluoroproline) or slow exchange between folded and unfolded states.[9]
-
Ligand Binding/Environmental Change: A change in the ¹⁹F chemical shift upon addition of a binding partner or a change in solvent conditions (e.g., addition of micelles) directly reports on the alteration of the local environment around the fluorine atom.[20] For example, a downfield shift often indicates movement to a more hydrophobic environment.[20]
-
Solvent Accessibility: Comparing spectra in H₂O vs. D₂O can reveal solvent exposure, as the solvent isotope effect on the ¹⁹F chemical shift is a sensitive probe of hydrogen bonding to the solvent.[19]
-
Applications in Drug Development and Biomaterials
The ability to fine-tune conformation and stability has profound implications for therapeutic peptide development.
-
Enhanced Stability and Half-life: By stabilizing a specific bioactive conformation and increasing resistance to proteolysis, fluorination can significantly prolong the circulatory half-life of peptide drugs.[5][21]
-
Improved Bioavailability: Increasing lipophilicity through fluorination can enhance a peptide's ability to cross cellular membranes, improving oral bioavailability and cell penetration.[22][23]
-
Conformational Control for Potency: For peptides that must adopt a specific shape to bind a receptor, such as insulin analogs or GLP-1 agonists, fluorinated prolines can be used to pre-organize the peptide into the required conformation, increasing potency.[5][18]
-
Novel Biomaterials: The unique self-assembly properties driven by the fluorous effect can be harnessed to create novel biomaterials, such as peptide hydrogels for tissue engineering or drug delivery.[11][14]
Conclusion and Future Outlook
The incorporation of fluorine is far more than a simple substitution; it is a sophisticated strategy for molecular engineering. By understanding the fundamental principles of stereoelectronics and the fluorous effect, researchers can wield fluorine as a precise tool to control peptide folding, enhance stability, and imbue peptides with desirable therapeutic properties. The continued development of new synthetic methods for creating complex fluorinated amino acids will further expand this powerful toolkit.[1][24] As our ability to predict the conformational consequences of fluorination through computational methods improves, the rational design of fluorinated peptides will accelerate the development of next-generation therapeutics and advanced biomaterials.[25]
References
- Al-Badran, S., & Miller, A. K. (2022). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 123, 132930.
- Kim, E., & Choi, S. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(11), 4059-4062.
- BOC Sciences.
- Wang, F., & Wang, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.
-
Jäger, C., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 11026-11033. [Link]
-
Berger, A. A., et al. (2018). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]
- Haskel, I., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(5), 517-532.
-
Gillis, E. P., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6214. [Link]
-
Haskel, I., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
-
Lee, H. J., & Lee, H. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4066. [Link]
-
Sittel, F., & Stock, G. (2020). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 60(9), 4165-4174. [Link]
- Roccatano, D. (2017). Effect of the fluorinated solvents on the stability of secondary structure forming peptides. University of Lincoln.
-
Haskel, I., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Harrison, R. S., et al. (2018). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Angewandte Chemie International Edition, 57(40), 13158-13162. [Link]
- Parchem Laboratories. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Parchem.
-
Tressler, C. M., & Zondlo, N. J. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(8), 2293-2301. [Link]
- Cheng, R. (n.d.). 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society.
-
Aisenbrey, C., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260. [Link]
-
Lee, H. J., & Lee, H. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
-
Haskel, I., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Melis, C., et al. (2026). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 27(3), 1079. [Link]
-
Hu, J., & O'Hagan, D. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12(10), 2531-2548. [Link]
-
Horan, R. L., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ChemBioChem, 17(6), 476-481. [Link]
-
Muttenthaler, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6045-6058. [Link]
-
Horan, R. L., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Diaz, C., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 18(26), 4927-4937. [Link]
-
Otting, G., et al. (2026). ¹⁹F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR, 79(1-2), 1-8. [Link]
-
Zhang, C., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based ¹⁹F NMR. Bioconjugate Chemistry, 34(8), 1488-1497. [Link]
-
Muttenthaler, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]
- Marsh, E. N. G. (n.d.). Fluorinated Peptides. Marsh Lab, University of Michigan.
-
Micklitsch, C. M., & Conticello, V. P. (2018). Fluorinated peptide biomaterials. Biopolymers, 109(11), e23041. [Link]
-
Sibille, N., & Carlier, L. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 833-847. [Link]
-
Welsh, W. J., & Dorff, P. H. (2010). Fluoroolefins as peptide mimetics. 2. A computational study of the conformational ramifications of peptide bond replacement. Journal of Computer-Aided Molecular Design, 24(1), 1-12. [Link]
-
Welsh, W. J., & Dorff, P. H. (2006). Fluoroolefins as Peptide Mimetics: A Computational Study of Structure, Charge Distribution, Hydration, and Hydrogen Bonding. The Journal of Physical Chemistry A, 110(40), 11557-11569. [Link]
-
Lee, H. J., & Lee, H. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
- Sibille, N., & Carlier, L. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines.
-
Luchinat, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1089-1098. [Link]
-
Lubin-Germain, N., et al. (2025). Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. ACS Organic & Inorganic Au, 5(5), 415-424. [Link]
-
Asano, K., et al. (2022). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 23(19), 11855. [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]
- 15. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 16. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Next-Generation Therapeutics: A Technical Guide to Boc-Protected Fluorinated Amino Acids
Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
The strategic incorporation of fluorine into organic molecules has revolutionized modern drug discovery. In the realm of peptide therapeutics and peptidomimetics, fluorinated amino acids serve as critical building blocks that dramatically enhance metabolic stability, membrane permeability, and target-binding affinity. However, the unique stereoelectronic properties of fluorine introduce significant synthetic challenges. This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind fluorination, the absolute necessity of Boc-protection strategies for these specialized residues, and a self-validating experimental workflow for their successful incorporation into peptide chains.
The "Fluorine Effect": Mechanistic Rationale in Medicinal Chemistry
To understand why we incorporate fluorinated amino acids, we must examine the causality of the "fluorine effect" at a physical organic level. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å)[1]. This allows fluorine to fundamentally alter the electronic landscape of a peptide without imposing severe steric penalties that might disrupt native secondary structures.
-
Metabolic Stability: The C–F bond is exceptionally strong (~480 kJ/mol). By strategically replacing C–H bonds with C–F bonds at known sites of enzymatic liability, we create a steric and electronic shield that resists cytochrome P450-mediated oxidative metabolism and proteolytic degradation[2].
-
Lipophilicity & Permeability: Fluorination generally increases the hydrophobicity (LogP) of the amino acid side chain. This enhanced lipophilicity translates to improved passive membrane permeability, a critical hurdle for peptide-based drugs targeting intracellular receptors[3].
-
pKa Modulation: The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of adjacent basic amines and increases the acidity of carboxylic acids. This allows medicinal chemists to precisely tune the isoelectric point and physiological ionization state of a therapeutic candidate[3].
Mechanistic impact of fluorine substitution on pharmacokinetic properties.
Strategic Imperative: Why Boc-Protection?
In Solid-Phase Peptide Synthesis (SPPS), the choice of the α-amino protecting group—typically Fmoc (base-labile) or Boc (acid-labile)—dictates the entire synthetic strategy. When working with highly fluorinated amino acids, Boc-protection is often not just an alternative, but a chemical necessity [].
The Causality of the Boc Advantage:
-
Avoidance of Base-Catalyzed Degradation: Fmoc deprotection relies on piperidine, a strong secondary amine base. Highly fluorinated amino acids, such as hexafluoroleucine (Hfl), possess highly acidic α-protons due to the extreme electron-withdrawing nature of the perfluoroalkyl groups. Exposure to basic conditions can trigger premature defluorination, racemization, or complete degradation of the building block[][5].
-
Overcoming Reduced Nucleophilicity: The inductive effect of multi-fluorinated side chains drastically reduces the nucleophilicity of the α-amine[6]. The Boc strategy, which utilizes in situ neutralization with DIEA following TFA deprotection, provides a highly optimized kinetic environment that drives these notoriously sluggish couplings to completion far more effectively than standard Fmoc protocols[5].
Quantitative Impact on Physicochemical Properties
To illustrate the profound impact of fluorination, the following table summarizes the physicochemical shifts observed when canonical amino acids are substituted with their heavily fluorinated counterparts.
| Amino Acid | Fluorine Substitution | Estimated pKa (α-NH₃⁺) | Relative Lipophilicity (LogP) | Primary Benefit in Drug Design |
| L-Leucine | None (Canonical) | ~9.6 | Baseline | N/A |
| Trifluoroleucine | 3x Fluorine (-CF₃) | ~8.9 | Moderate Increase | Enhanced thermal stability |
| Hexafluoroleucine | 6x Fluorine (-CH(CF₃)₂) | ~7.5 | High Increase | Extreme proteolytic resistance |
| L-Phenylalanine | None (Canonical) | ~9.1 | Baseline | N/A |
| Pentafluorophenylalanine | 5x Fluorine (-C₆F₅) | ~8.5 | High Increase | Enhanced protein-protein interactions |
Data synthesized from physical organic assessments of fluorinated scaffolds[2][3].
Validated Experimental Workflow: Boc-SPPS
As a Senior Application Scientist, I mandate protocols that are not merely sequential steps, but self-validating systems . The following workflow details the incorporation of a Boc-protected fluorinated amino acid (e.g., Boc-Hexafluoroleucine) into a growing peptide chain.
Workflow for Boc-SPPS incorporating fluorinated amino acids.
Step-by-Step Methodology
Step 1: Resin Swelling & Preparation
-
Action: Swell the PAM or MBHA resin in Dichloromethane (DCM) for 30 minutes.
-
Causality: Proper swelling maximizes the surface area and ensures optimal diffusion of sterically hindered fluorinated reagents into the polymer matrix.
Step 2: Boc Deprotection
-
Action: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes.
-
Causality: TFA cleanly cleaves the acid-labile Boc group without exposing the sensitive fluorinated backbone to basic conditions that could cause racemization.
Step 3: In Situ Neutralization
-
Action: Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF).
-
Causality: Converts the protonated α-amine (TFA salt) back to its free base form, priming it for nucleophilic attack.
Step 4: Specialized Coupling
-
Action: Pre-activate 4.0 equivalents of the Boc-protected fluorinated amino acid with HATU and DIEA. Add to the resin and couple for an extended duration (>2 to 4 hours)[5].
-
Causality: The extreme electron-withdrawing nature of fluorine drastically lowers the nucleophilicity of the reacting amine. Highly reactive uronium salts (HATU) and extended coupling times are mandatory to overcome this kinetic barrier[5].
Step 5: Self-Validation (Kaiser Test)
-
Action: Perform a colorimetric Kaiser test on a micro-cleaved resin sample.
-
Causality: This creates a closed-loop validation system. A positive result (blue beads) indicates unreacted primary amines, automatically triggering a re-coupling cycle. A negative result (colorless/yellow beads) scientifically validates the completion of the coupling, allowing the synthesis to proceed.
Step 6: Global Cleavage
-
Action: Treat the final peptide-resin with anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., p-cresol) at 0°C for 1 hour.
-
Causality: HF is required to cleave the highly stable linker bonds used in Boc chemistry and remove all side-chain protecting groups simultaneously, yielding the crude fluorinated peptide.
Advanced Applications: Pharmacokinetic Modulation & ¹⁹F NMR
Beyond simple stability, heavily fluorinated amino acids act as dual-purpose tools in drug development:
-
Pharmacokinetic Modulators: By incorporating residues like geminally perfluoro-tert-butylated β-amino acids into therapeutic peptides (e.g., GLP-1 analogs), researchers can drastically increase the peptide's lipophilicity and circulatory half-life, effectively turning a rapidly cleared peptide into a sustained-release therapeutic[6].
-
Non-Invasive ¹⁹F NMR Reporters: The ¹⁹F nucleus boasts 100% natural abundance and a highly sensitive NMR profile with zero biological background noise. Peptides synthesized with Boc-protected symmetrical perfluoro-tert-butyl groups yield a sharp, singlet ¹⁹F NMR signal. This allows scientists to perform real-time, non-invasive tracking of the drug's biodistribution and degradation kinetics in vivo[6].
Conclusion
The integration of Boc-protected fluorinated amino acids represents a sophisticated intersection of physical organic chemistry and peptide engineering. While these building blocks present unique synthetic hurdles—namely reduced nucleophilicity and base-sensitivity—the strategic application of Boc-SPPS methodologies provides a robust, self-validating pathway to success. By mastering these protocols, drug development professionals can unlock new paradigms in peptide stability, permeability, and in vivo tracking.
References
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp)
- Source: nih.
- Source: nih.
- Source: bocsci.
- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)
- Source: nih.
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 6. The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorinated Frontier: A Comparative Analysis of Boc-D-2,4,5-trifluoro-Phe and Its L-Isomer in Peptide Engineering
Introduction: The Rationale for Fluorination and Stereoinversion
In modern peptide engineering and peptidomimetic drug design, the incorporation of fluorinated aromatic amino acids represents a highly sophisticated strategy to overcome the intrinsic limitations of native peptides—namely, poor metabolic stability and suboptimal target affinity[1]. Among these unnatural building blocks, 2,4,5-trifluorophenylalanine stands out as a critical structural determinant.
The strategic placement of three fluorine atoms on the phenyl ring drastically alters the electron density of the aromatic system. This modification not only increases the lipophilicity (logP) of the molecule but also enhances binding affinity through optimized multipolar and cation-
Stereochemical Divergence: L-Isomer vs. D-Isomer
The stereochemistry of the fluorinated phenylalanine derivative fundamentally dictates its application in drug development.
The L-Isomer: Native Mimicry and Analytical Probing
Boc-L-2,4,5-trifluoro-Phe retains the natural (S)-configuration found in endogenous proteins. Because it mimics the spatial orientation of natural L-phenylalanine, it is readily accommodated by native biological receptors. This makes the L-isomer exceptionally valuable for target validation and structural tracking. For instance, high-affinity apelin analogues incorporating L-2,4,5-trifluorophenylalanine have been developed to probe the apelinergic system, utilizing the fluorine atoms as highly sensitive environmental sensors[2].
The D-Isomer: Proteolytic Evasion and Bioavailability
Boc-D-2,4,5-trifluoro-Phe (CAS 486460-09-7)[3] features the unnatural (R)-configuration. D-phenylalanines are highly valuable chiral building blocks in the synthesis of advanced pharmaceuticals, including chemotherapeutic agents and antidiabetics like sitagliptin[4]. The causality here is strictly stereochemical: endogenous proteases have evolved to recognize and cleave peptide bonds adjacent to L-amino acids. By inverting the stereocenter, the D-isomer flips the side-chain vector by 180 degrees relative to the peptide backbone. This creates a severe steric and chiral clash within the active site of degradative enzymes (e.g., DPP-4 or pepsin), conferring near-total resistance to proteolytic cleavage and drastically extending the in vivo half-life of the therapeutic[4].
Mechanistic pathway of proteolytic stability comparing L- and D-isomers of fluorinated peptides.
Quantitative Data: Physicochemical & Pharmacological Profiling
To guide experimental design, the following table synthesizes the comparative profile of the two isomers.
| Parameter | Boc-L-2,4,5-trifluoro-Phe | Boc-D-2,4,5-trifluoro-Phe | Mechanistic Rationale |
| Stereochemistry | (S)-configuration | (R)-configuration | Dictates spatial trajectory of the aromatic side chain. |
| Proteolytic Stability | Low to Moderate | Extremely High | D-configuration prevents transition-state formation in native proteases[4]. |
| Receptor Binding | Native-like orientation | Altered trajectory | L-isomer mimics endogenous ligands; D-isomer often acts as an antagonist or induces |
| Excellent | Excellent | Both provide 3 distinct | |
| Primary Application | Structural probes, LAT1 targeting | Peptidomimetics, Oral bioavailability | D-isomers are prioritized for systemic drugs requiring extended half-lives[1]. |
Advanced Analytical Tracking: F NMR Spectroscopy
A profound advantage of incorporating either the D- or L-isomer of 2,4,5-trifluorophenylalanine is its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. The
During simultaneous ligand and receptor tracking, the three fluorine atoms yield distinct chemical shifts (e.g., the 5-position fluorine typically resonates around -145.2 ppm). Perturbations in these chemical shifts serve as a direct, quantifiable diagnostic of structural conformational changes and ligand-binding events[2].
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring high-fidelity results in both synthesis and analytical verification.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Causality Note: Boc chemistry is utilized here over Fmoc when synthesizing highly aggregation-prone sequences that require harsh, orthogonal global deprotection (e.g., anhydrous HF). The electron-withdrawing nature of the trifluorophenyl ring slightly reduces the nucleophilicity of the
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of PAM or Merrifield resin in Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 minute, drain, and repeat for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (
min) and DMF ( min). -
Coupling: Pre-activate 0.4 mmol (4 eq) of Boc-D-2,4,5-trifluoro-Phe (or L-isomer) with 0.38 mmol HBTU and 0.8 mmol DIPEA in DMF for 3 minutes. Add to the resin and agitate for 60 minutes.
-
Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).
-
If Yellow: Coupling is complete. Proceed to step 6.
-
If Blue: Primary amines remain. Repeat Step 4 (Double Coupling).
-
-
Cleavage: Perform global deprotection and cleavage using anhydrous HF with anisole as a scavenger at 0°C for 1 hour.
Step-by-step logic of Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
Protocol 2: Chiral HPLC Resolution of D/L Isomers
Causality Note: Enantiomeric purity is critical. Even a 1% L-isomer contamination in a D-peptide therapeutic can serve as a proteolytic liability, leading to rapid degradation of that fraction in vivo.
Step-by-Step Methodology:
-
Column Preparation: Equilibrate a polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H,
mm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% TFA. -
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.
-
Self-Validation (System Suitability): Inject a racemic mixture of Boc-D/L-2,4,5-trifluoro-Phe. Confirm baseline resolution (Resolution factor,
). The D-isomer and L-isomer will exhibit distinct retention times due to differential spatial interactions with the chiral grooves of the stationary phase. -
Sample Analysis: Inject the purified Boc-D-2,4,5-trifluoro-Phe sample. Calculate enantiomeric excess (ee%) by integrating the Area Under the Curve (AUC) for any residual L-isomer peak.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications National Institutes of Health (NIH) - PubMed Central (PMC)[Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines National Institutes of Health (NIH) - PubMed Central (PMC)[Link]
-
Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19 F Labels MDPI - Molecules[Link]
-
Boc-D-2,4,5-Trifluorophenylalanine CAS 486460-09-7 Ruifu Chemical[Link]
Sources
Methodological & Application
Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating Boc-D-2,4,5-trifluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, particularly fluorinated analogues, into peptide structures is a powerful strategy in modern drug discovery. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make these building blocks highly valuable for the development of novel peptide-based therapeutics.[1][2] This document provides a comprehensive guide and a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-2,4,5-trifluorophenylalanine, utilizing the well-established tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the rationale behind key experimental choices, address potential challenges associated with the sterically hindered and electronically modified nature of this amino acid, and provide a self-validating protocol for its successful incorporation.
Introduction: The Significance of Fluorinated Phenylalanine Analogues
The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. The 2,4,5-trifluorophenyl moiety in Boc-D-2,4,5-trifluorophenylalanine introduces a highly electronegative and lipophilic surface, which can lead to enhanced protein-ligand interactions and improved pharmacokinetic profiles of the resulting peptides.[1][3] The D-configuration of the amino acid also contributes to increased resistance to enzymatic degradation. This particular analogue is a key precursor in the synthesis of antidiabetic drugs like Sitagliptin, highlighting its therapeutic relevance.[4][5]
However, the successful incorporation of such a sterically demanding and electronically modified amino acid via SPPS requires careful optimization of the synthetic protocol. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, and the bulky side chain can hinder coupling reactions.[6][7] This guide addresses these challenges by providing a robust and validated protocol.
The Boc-SPPS Workflow: A Conceptual Overview
The Boc solid-phase peptide synthesis strategy relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of the amino acids.[8][9] The peptide is assembled stepwise on an insoluble solid support (resin), and the cycle of deprotection and coupling is repeated until the desired sequence is achieved.[10]
Figure 1: Conceptual workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Synthesis of a Model Peptide Containing Boc-D-2,4,5-trifluorophenylalanine
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Phe(2,4,5-F3)-Gly) on a Merrifield resin.
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| Boc-D-2,4,5-trifluorophenylalanine | Chem-Impex | ≥98% |
| Boc-Ala-OH | Standard Supplier | ≥99% |
| Boc-Gly-OH | Standard Supplier | ≥99% |
| Merrifield Resin (1% DVB, 200-400 mesh) | Standard Supplier | 1.0-1.2 mmol/g |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Standard Supplier | Reagent Grade |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Standard Supplier | ≥98% |
| Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Specialized Supplier | High Purity |
| Anisole | Standard Supplier | Reagent Grade |
| Diethyl ether | Standard Supplier | Anhydrous |
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation and First Amino Acid Attachment (Glycine)
-
Resin Swelling: Swell 1g of Merrifield resin in DCM (10-15 mL) for 1 hour in a reaction vessel.
-
Cesium Salt Formation: Dissolve Boc-Gly-OH (2 mmol) in a mixture of ethanol and water. Add one equivalent of cesium carbonate (Cs₂CO₃) and stir until the solution is clear. Evaporate to dryness.
-
Attachment: Dissolve the Boc-Gly-cesium salt in DMF (10 mL). Add the solution to the swollen resin. Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Washing: Wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1) (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum. A small sample can be taken for a loading determination (e.g., via picric acid titration).
Step 2: Peptide Chain Elongation Cycle (Incorporation of Boc-D-2,4,5-trifluorophenylalanine)
This cycle consists of deprotection, neutralization, and coupling steps.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 15 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.[8] Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[8]
-
Drain the TFA solution and wash the resin with DCM (5 x 15 mL) to remove residual acid.[8]
-
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DCM (v/v) (2 x 15 mL, 2 minutes each) to neutralize the trifluoroacetate salt of the free amine.[8]
-
Wash the resin with DCM (5 x 15 mL).
-
-
Coupling of Boc-D-2,4,5-trifluorophenylalanine:
-
Rationale for Coupling Reagent Choice: Due to the steric hindrance and reduced nucleophilicity of fluorinated amino acids, a potent coupling reagent is essential for efficient amide bond formation.[6][7] HATU is an excellent choice as it is known to be effective for coupling sterically hindered amino acids with low racemization.[11][12]
-
Activation: In a separate vial, dissolve Boc-D-2,4,5-trifluorophenylalanine (3 equivalents based on resin loading) and HATU (2.9 equivalents) in DMF (5 mL). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the reaction mixture for 2-4 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Step 3: Peptide Chain Elongation Cycle (Incorporation of Boc-Ala-OH)
Repeat the deprotection, neutralization, and coupling steps as described in Step 2, using Boc-Ala-OH.
Step 4: Final Cleavage and Deprotection
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment. TFMSA is a strong acid and should also be handled with care.
-
Resin Preparation: After the final coupling and washing steps, dry the peptide-resin thoroughly under high vacuum.
-
Cleavage Cocktail Preparation: For every 1 gram of peptide-resin, prepare a cleavage cocktail. A common "low-high" HF procedure is recommended for peptides containing sensitive residues.[13][14]
-
Low HF Step (Side-chain deprotection): A mixture of HF:DMS:p-cresol (25:65:10, v/v/v) is used.[14]
-
High HF Step (Cleavage from resin): A mixture of HF:anisole (9:1, v/v) is used.[15]
-
Alternative TFMSA Cleavage: A mixture of TFMSA:TFA:thioanisole:m-cresol can be used as a less hazardous alternative to HF.[13][14]
-
-
Cleavage Procedure (HF):
-
Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add the scavenger (p-cresol).
-
Cool the vessel to -5 to 0°C.
-
Carefully distill the required amount of HF into the reaction vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold, anhydrous diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Purification and Analysis
The crude peptide should be purified and characterized to ensure its identity and purity.
| Analytical Technique | Purpose |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the peptide and for purification.[16][17] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide.[18] |
| Amino Acid Analysis (AAA) | To determine the amino acid composition of the peptide.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the peptide.[18][19] |
Troubleshooting and Key Considerations
-
Incomplete Coupling: As mentioned, Boc-D-2,4,5-trifluorophenylalanine can be challenging to couple. If the ninhydrin test remains positive after the initial coupling, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.
-
Racemization: While HATU minimizes racemization, it is always a potential side reaction. The use of the correct stoichiometry of reagents and avoiding prolonged activation times is crucial.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially the alkylation of sensitive residues by carbocations generated during deprotection.[20]
Conclusion
The protocol detailed in this application note provides a robust framework for the successful solid-phase synthesis of peptides containing the valuable non-canonical amino acid, Boc-D-2,4,5-trifluorophenylalanine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively incorporate this and other challenging building blocks into their peptide-based drug discovery programs, paving the way for the development of novel and more effective therapeutics.
References
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
Vici Health Sciences. (2025, April 4). Analytical Testing for Peptide Formulations. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved from [Link]
-
Iris Biotech. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]
-
PubMed. (2002, December 7). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether-poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]
-
ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Retrieved from [Link]
-
PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]
-
Suzhou Highfine Biotech Co., Ltd. (n.d.). Boc-D-2,4,5-trifluorophenylalanine. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]
-
Nanyang Technological University. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Retrieved from [Link]
- Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. chempep.com [chempep.com]
- 16. bachem.com [bachem.com]
- 17. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Peptide Analysis Services | Vici Health Sciences [vicihealthsciences.com]
- 19. ijsra.net [ijsra.net]
- 20. peptidechemistry.org [peptidechemistry.org]
Application Notes & Protocols: Overcoming the Challenge of Coupling Sterically Hindered Fluorinated Amino Acids
Introduction: The Double-Edged Sword of Fluorination
The incorporation of fluorinated amino acids (FAAs) into therapeutic peptides is a powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a peptide's conformation, metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties present significant synthetic challenges, particularly during amide bond formation in Solid-Phase Peptide Synthesis (SPPS).[3][4]
The primary obstacle arises from the diminished reactivity of the amine or carboxylate groups when fluorine atoms are positioned nearby. The strong electron-withdrawing nature of fluorine deactivates the carboxyl group, making it less susceptible to activation, and reduces the nucleophilicity of the N-terminal amine.[3][4] This electronic deactivation is often compounded by steric hindrance, especially in α,α-disubstituted or bulky side-chain fluorinated amino acids, leading to sluggish and incomplete coupling reactions.[5][6]
This guide provides an in-depth analysis of coupling reagents and strategies specifically designed to overcome these hurdles. We will explore the mechanisms of modern coupling reagents, present a comparative analysis of their efficacy, and provide detailed, field-tested protocols to enable researchers to successfully incorporate these valuable but challenging building blocks into their peptide sequences.
The Core Challenge: Steric and Electronic Hindrance
Standard coupling protocols, often sufficient for proteinogenic amino acids, frequently fail when encountering sterically demanding FAAs. The combination of a bulky chemical scaffold and the electronic deactivation by fluorine requires a more potent activation strategy to drive the reaction to completion. Failure to achieve complete coupling results in deletion sequences, complex purification challenges, and ultimately, low yields of the target peptide.
Furthermore, aggressive coupling conditions required for these amino acids can exacerbate a critical side reaction: epimerization.[7] The abstraction of the α-proton of the activated amino acid leads to a loss of stereochemical integrity, which can drastically alter or eliminate the biological activity of the final peptide.[7] Therefore, the ideal coupling reagent must not only be highly reactive but also capable of promoting rapid amide bond formation at a rate that significantly outpaces epimerization.[8]
A Modern Arsenal: Classes of High-Power Coupling Reagents
To address the challenges of hindered couplings, a new generation of "onium" salt-based reagents has largely replaced traditional carbodiimides like DCC and DIC for difficult sequences.[6][9] These reagents form highly reactive intermediates that can overcome the high activation energy associated with hindered FAAs. They are broadly categorized into uronium/aminium salts and phosphonium salts.
Uronium/Aminium Reagents: The Power of Oxyma
Uronium-type reagents, particularly those derived from the non-explosive and highly effective additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), represent a paradigm shift in peptide synthesis.[10][11] Oxyma has a pKa of 4.60, similar to the traditional additive HOBt, but has been shown to be superior in suppressing racemization and enhancing coupling efficiency without the explosive hazards associated with benzotriazole-based additives.[12][13]
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent that incorporates the Oxyma moiety directly into its structure.[10][14] It is highly regarded for its exceptional reactivity, often comparable to HATU, but with a superior safety profile.[15][16] COMU exists in the more reactive uronium form, requires only a single equivalent of base, and its byproducts are water-soluble, simplifying purification.[10][16][17] A distinct advantage is the visual reaction monitoring it allows; the reaction mixture typically turns yellow upon addition of a base and fades as the coupling proceeds to completion.[10][18]
Phosphonium Reagents: A Classic Choice for Hindered Systems
Phosphonium salts, such as PyBOP and PyAOP, are another class of powerful coupling reagents. They activate the carboxylic acid by forming a reactive phosphonium-oxy-benzotriazole ester. A key advantage of phosphonium reagents is that they do not react with free amino groups to cause guanidinylation, a potential side reaction with uronium/aminium reagents.[15][19]
-
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is among the most potent phosphonium reagents, deriving its high reactivity from the formation of an OAt active ester, which is more reactive than the OBt esters generated by its counterpart, PyBOP.[6][15] It has been successfully used for the preparation of peptides containing highly hindered amino acids like 2-aminoisobutyric acid (Aib).[20]
The In-Situ Fluoride Approach: Ultimate Activation
For the most extreme cases of steric hindrance, the in-situ generation of amino acid fluorides represents a highly effective strategy.[5][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the carboxylic acid to a highly reactive acyl fluoride, which readily couples with the N-terminal amine.[6][15] This method is especially suited for α,α-disubstituted amino acids.[15]
Workflow & Mechanism Visualization
To better understand the process, the following diagrams illustrate the general SPPS coupling cycle and the mechanism of action for key reagent classes.
Figure 1: General workflow for a single coupling cycle in SPPS, highlighting the critical coupling step where high-power reagents are essential for incorporating sterically hindered fluorinated amino acids (FAAs).
Figure 2: Simplified mechanistic comparison of Uronium (COMU) and Phosphonium (PyAOP) type coupling reagents, showing the formation of a highly reactive active ester intermediate.
Comparative Analysis of Recommended Coupling Reagents
Choosing the optimal reagent requires balancing reactivity, cost, safety, and the potential for side reactions. The following table summarizes the key characteristics of the recommended reagents for coupling sterically hindered FAAs.
| Reagent | Class | Key Advantages | Considerations | Epimerization Risk |
| COMU | Uronium | High reactivity, excellent safety profile (non-explosive), water-soluble byproducts, visual reaction monitoring.[10][17] | Higher cost than some older reagents. | Low, especially with only one equivalent of a hindered base.[17] |
| HATU/HCTU | Uronium/Aminium | High reactivity, well-established for difficult couplings.[6][9] | Benzotriazole-based (potential explosive hazard, allergenic). HCTU is more reactive than HBTU.[6][10] | Low to moderate; suppressed by the HOAt/HOBt moiety.[8] |
| PyAOP | Phosphonium | Very high reactivity, no guanidinylation side reaction, effective for extremely hindered residues.[15][20] | Benzotriazole-based (safety considerations). Higher cost. | Low; the OAt ester is highly effective at suppressing racemization.[12] |
| TFFH | Fluoroformamidinium | Forms highly reactive acyl fluorides, excellent for α,α-disubstituted amino acids.[5][15] | Requires anhydrous conditions; fluorinating agents must be handled with care. | Low, due to the rapid reaction rate of the acyl fluoride. |
Detailed Experimental Protocols
Safety Precaution: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended as a first-line approach for most sterically hindered FAAs due to its balance of high reactivity and superior safety.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents relative to resin loading) in DMF. Add COMU (3 eq.) to the solution.[10]
-
Activation & Coupling: Add a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid/COMU solution.[10] The solution will typically turn yellow.[10][18] Allow to pre-activate for 1-2 minutes.
-
Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. For highly hindered residues, a coupling time of 1-2 hours is recommended.[18] A double coupling (repeating steps 2-4) may be necessary for particularly challenging sequences.[10]
-
Monitoring: The disappearance of the yellow color is an indicator of reaction progression.[10] Confirm completion by performing a qualitative test (e.g., Kaiser test) for free primary amines. A negative result indicates complete coupling.
-
Post-Coupling Wash: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Maximum Power Coupling using PyAOP
This protocol is suitable for extremely hindered FAAs where COMU may show incomplete coupling.
-
Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 eq.), PyAOP (3 eq.), and an additive such as OxymaPure (3 eq.) in DMF. The inclusion of Oxyma further enhances reactivity and suppresses epimerization.
-
Activation & Coupling: Add a hindered base like DIPEA (6 eq.) or, for epimerization-prone residues, the weaker base 2,4,6-collidine (6 eq.).[8] Pre-activate for 1-5 minutes.
-
Reaction: Add the activated solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature. Microwave-assisted SPPS can significantly shorten this time and improve efficiency.[6][15]
-
Monitoring & Wash: Monitor for completion using a qualitative test. Once complete, wash the resin thoroughly with DMF (3-5 times).
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: If a Kaiser test remains positive, perform a second coupling with a fresh batch of activated amino acid. For subsequent attempts in the sequence, consider switching to a more powerful reagent (e.g., from COMU to PyAOP) or increasing the reaction time or temperature (with caution).[6]
-
Epimerization Concerns: Epimerization is a significant risk with long activation times and strong bases.[7][8]
-
Minimize pre-activation time: Add the activated amino acid to the resin immediately.[8]
-
Base Selection: For residues highly susceptible to racemization, substitute DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8]
-
Temperature Control: Perform couplings at room temperature or below, unless heating is absolutely necessary to drive the reaction.[21]
-
-
Solvent Choice: While DMF is standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be beneficial for preventing peptide aggregation, which can also hinder coupling.[6]
Conclusion
The successful incorporation of sterically hindered fluorinated amino acids is an achievable goal with the right selection of modern coupling reagents and optimized protocols. Onium salt reagents, particularly the Oxyma-based uronium salt COMU, offer a potent and safe first-line strategy. For the most challenging cases, phosphonium reagents like PyAOP or the use of in-situ acyl fluoride formation provide the necessary reactivity. By understanding the mechanisms behind these reagents and carefully controlling reaction conditions to minimize side reactions like epimerization, researchers can effectively harness the power of fluorination to advance the field of therapeutic peptide development.
References
-
Cobb, S. L. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1469-1480. Available at: [Link]
-
Jad, Y. E., et al. (2015). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5581-5589. Available at: [Link]
-
Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
Novabiochem® - Merck Millipore. (2009). Novabiochem Letters, 1/09. Available at: [Link]
-
Gante, J. (2011). Applications of Peptide Coupling Reagents – An Update. Synthesis, 2011(12), 1837-1856. Available at: [Link]
-
Epimerization of Peptide. (Slide presentation). Available at: [Link]
-
Cobb, S. L. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology, 494, 1-29. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. Available at: [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Australian Journal of Chemistry, 67(1), 32-44. Available at: [Link]
-
T-Thirumal, Y., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(4), 1047. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7235-7248. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(4), 317-328. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2003). Journal of Organic Chemistry, 68(1), 353-356. Available at: [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Organic & Biomolecular Chemistry, 21(3), 449-463. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). Molecules, 28(17), 6205. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the Strategic Use of Boc-D-2,4,5-trifluorophenylalanine in PROTAC Linker Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Spacer - The Linker as a PROTAC Performance Driver
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a "warhead" ligand that binds the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[3] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4]
The linker's architecture dictates the spatial orientation of the warhead and E3 ligase ligand, which is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)—the essential event that initiates protein ubiquitination and subsequent degradation.[3] Consequently, the field is rapidly moving beyond synthetically simple alkyl and polyethylene glycol (PEG) chains towards more sophisticated linker designs that can impart advantageous physicochemical properties.[5]
This guide focuses on a powerful strategy in advanced linker design: the incorporation of the non-natural, fluorinated amino acid, Boc-D-2,4,5-trifluorophenylalanine . We will explore the scientific rationale for its use and provide detailed, field-proven protocols for its incorporation into peptide-based linkers and the subsequent evaluation of the resulting PROTACs.
The PROTAC Mechanism of Action
A PROTAC functions by acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the protein for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[2]
Part 1: Application Notes - The Rationale for Fluorination
Why Incorporate Boc-D-2,4,5-trifluorophenylalanine?
The strategic replacement of hydrogen with fluorine is a well-established medicinal chemistry tactic to enhance the drug-like properties of therapeutic agents.[6] When applied to PROTAC linkers through the use of fluorinated amino acids like Boc-D-2,4,5-trifluorophenylalanine, this strategy can confer several distinct advantages.
1. Enhanced Metabolic Stability
A significant hurdle in the development of peptide-based molecules is their susceptibility to proteolytic degradation. The introduction of fluorine atoms can sterically and electronically shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the linker's stability in plasma and cellular environments. This enhanced stability can lead to a longer in vivo half-life and more sustained target protein degradation.[7][8]
2. Improved Cell Permeability
PROTACs are large molecules that often fall "beyond the Rule of Five," making cell permeability a major challenge.[3] Fluorination of the linker can increase its hydrophobicity, which may improve passive diffusion across the cell membrane.[7] Furthermore, fluorinated segments can promote a "chameleon effect," where the PROTAC adopts a folded, more compact conformation in the nonpolar environment of the lipid bilayer. This folded state can mask polar surface areas, reducing the energetic penalty for membrane transit.[9]
3. Modulation of Ternary Complex Interactions
The electron-withdrawing nature of the three fluorine atoms on the phenyl ring alters its electronic properties, reducing the electron density of the aromatic system. This can influence non-covalent interactions, such as π-π stacking or cation-π interactions, between the linker and residues on the surface of the target protein or E3 ligase.[10] This provides a powerful tool to fine-tune the geometry and stability of the ternary complex, potentially enhancing degradation efficiency or even imparting selectivity.
Physicochemical Properties
The unique properties of the 2,4,5-trifluorophenyl moiety distinguish it from its non-fluorinated counterpart, providing a rationale for its use in linker design.
| Property | Boc-D-Phenylalanine | Boc-D-2,4,5-trifluorophenylalanine | Impact of Trifluorination |
| Molecular Weight | 265.3 g/mol | 319.3 g/mol | Increased mass |
| Calculated LogP (cLogP) | ~1.9 | ~2.8 | Increased lipophilicity |
| Polar Surface Area (PSA) | 63.3 Ų | 63.3 Ų | Unchanged (for the core amino acid) |
| Electronic Character | Electron-rich aromatic ring | Electron-deficient aromatic ring | Alters potential for π-stacking and cation-π interactions |
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of PROTACs containing a Boc-D-2,4,5-trifluorophenylalanine-modified linker.
Workflow for Synthesis and Characterization
The overall strategy involves the solid-phase synthesis of a peptide-based linker, followed by its conjugation to the warhead and E3 ligase ligand in solution, and finally, rigorous characterization and evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Linker
This protocol describes the Fmoc-based synthesis of a short peptide linker containing Boc-D-2,4,5-trifluorophenylalanine. Due to the steric hindrance and electron-deficient nature of the fluorinated ring, potent coupling reagents and potentially longer reaction times or double coupling are recommended.[11][12]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Boc-D-2,4,5-trifluorophenylalanine)
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[14]
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq. relative to resin loading) and HCTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the mixture and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Coupling of Boc-D-2,4,5-trifluorophenylalanine (Double Coupling Recommended):
-
Follow the general Fmoc deprotection steps (Step 2) to expose the N-terminal amine.
-
First Coupling: Perform the coupling reaction as described in Step 3, using Boc-D-2,4,5-trifluorophenylalanine. Agitate for at least 2 hours.
-
Drain and wash with DMF.
-
Second Coupling: Repeat the coupling reaction with a fresh solution of activated Boc-D-2,4,5-trifluorophenylalanine for another 2 hours to ensure the reaction goes to completion.[11]
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.
-
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H2O) to the resin and agitate for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).
-
Purify the peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[15]
-
Collect fractions containing the pure product, confirm identity by LC-MS, and lyophilize to obtain the final linker as a white powder.
-
Protocol 2: Final PROTAC Assembly
This protocol describes a modular approach to assemble the final PROTAC by coupling the purified peptide linker to the warhead and E3 ligase ligand. This example uses standard amide bond formation.
Materials:
-
Purified peptide linker with a free amine or carboxylic acid.
-
Warhead with a carboxylic acid or amine for coupling.
-
E3 Ligase Ligand (e.g., a pomalidomide derivative) with a carboxylic acid or amine.
-
Coupling Reagent: HATU
-
Base: DIPEA
-
Solvent: Anhydrous DMF
Procedure:
-
Activate the Carboxylic Acid Moiety: Dissolve the component with the carboxylic acid (e.g., the warhead, 1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir for 10-15 minutes at room temperature.
-
Coupling Reaction: Add a solution of the component with the free amine (e.g., the purified linker, 1.2 eq.) in DMF to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Repeat the process to couple the other end of the linker to the third component (e.g., the E3 ligase ligand).
-
Purify the final crude PROTAC using preparative RP-HPLC.[15]
-
Lyophilize the pure fractions to yield the final PROTAC.
-
Protocol 3: Characterization of the Final PROTAC
1. Purity Analysis by Analytical RP-HPLC:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, 5% to 95% B over 20 minutes.
-
Detection: 220 nm and 254 nm.
-
Outcome: A single major peak indicates high purity.
2. Identity Confirmation by LC-MS:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Method: Use a similar gradient as for the purity analysis.
-
Outcome: The observed mass-to-charge ratio (m/z) in the mass spectrum should match the calculated exact mass of the synthesized PROTAC.[16]
3. Structural Elucidation by NMR:
-
System: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectra: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H and ¹³C spectra should be consistent with the proposed structure. The ¹⁹F NMR spectrum will show characteristic signals for the trifluorophenyl group, providing a unique signature for the fluorinated linker and confirming its incorporation.[17]
Part 3: In Vitro Evaluation Protocols
Protocol 4: Target Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying PROTAC-induced protein degradation.[1]
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
-
Expected Outcomes and Comparative Data
The incorporation of Boc-D-2,4,5-trifluorophenylalanine is hypothesized to improve key PROTAC parameters compared to a non-fluorinated analogue.
| Parameter | PROTAC with Phenylalanine Linker | PROTAC with 2,4,5-Trifluorophenylalanine Linker | Rationale / Expected Outcome |
| cLogP | Lower | Higher | Increased lipophilicity from fluorine atoms. |
| Permeability (Papp) | Moderate | Potentially Higher | Improved passive diffusion and/or chameleon effect.[7][9] |
| Metabolic Stability (t½) | Shorter | Longer | Steric/electronic shielding of peptide bonds from proteases.[7] |
| DC₅₀ | Dependent on system | Potentially Lower (Improved Potency) | Enhanced cell permeability and/or more favorable ternary complex formation. |
| Dₘₐₓ | Dependent on system | Potentially Higher | Increased stability and cellular concentration could lead to more complete degradation. |
References
-
Sakamoto, K. M., et al. (2001). PROTAC-Induced Proteolytic Targeting. In: Methods in Molecular Biology. [Link]
-
Navarro, G., et al. (2016). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of Visualized Experiments. [Link]
-
New, S. B., et al. (2014). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis. [Link]
-
Steffen, J. D., et al. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv. [Link]
-
Harikumar, K. G., et al. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. In: Methods in Molecular Biology. [Link]
-
Gabizon, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Glaser, M., et al. (1999). Rapid solid phase synthesis and biodistribution of F-18-labelled linear peptides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Carpino, L. A., et al. (1998). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
MacRaild, C. A., et al. (2022). ¹⁹F NMR-tags for peptidyl prolyl conformation analysis. Chemical Communications. [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
Li, D., et al. (2024). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications. [Link]
-
Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Trinquet, E., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]
-
Ihle, F., et al. (2024). Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Svidritskiy, E., et al. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. In: Methods in Molecular Biology. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. [Link]
-
Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
-
ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. [Link]
-
Scott, P. J. H., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
-
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
- Collins, J. M., et al. (2021). Solid phase peptide synthesis processes and associated systems.
-
ResearchGate. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
-
Asquith, C. J. M., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. US10889613B2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 17. merckmillipore.com [merckmillipore.com]
19F NMR spectroscopy of peptides containing trifluorophenylalanine
Application Note: Advanced 19F NMR Spectroscopy of Peptides Containing Trifluoromethylphenylalanine (tfmF)
Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Methodological design, sample optimization, and data interpretation for 19F NMR of fluorinated peptides.
The Strategic Advantage of 19F NMR and tfmF
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for resolving biomolecular dynamics. However, traditional
Fluorine-19 (
Within the toolkit of fluorinated probes, 4-trifluoromethylphenylalanine (tfmF) has emerged as a superior label for peptide ligands and protein interfaces[2].
Causality Rationale: Why Choose tfmF?
-
Signal Amplification: The -CF
group contains three magnetically equivalent fluorine atoms, delivering a 3-fold increase in signal-to-noise ratio (SNR) compared to monofluorinated analogs. -
Rotational Averaging: In large, slow-tumbling complexes, Chemical Shift Anisotropy (CSA) causes severe line broadening. The -CF
group undergoes rapid internal rotation around the C-CF axis, which partially averages out these relaxation mechanisms, yielding sharper spectral lines even when the peptide is bound to a massive target[3]. -
Hydrophobic Probing: The steric bulk and hydrophobicity of the -CF
group closely mimic native aromatic residues (like tryptophan or tyrosine), making it an excellent probe for hydrophobic binding pockets[4].
Table 1: Comparative NMR Properties of Fluorinated Amino Acid Probes
| Fluorinated Amino Acid | Number of | Relative Sensitivity | Typical Chemical Shift (ppm)* | Dynamic Line-Sharpening |
| 3-Fluorophenylalanine | 1 | 1x | -110.0 to -115.0 | Low (Ring flip only) |
| 4-Fluorophenylalanine | 1 | 1x | -115.0 to -120.0 | Low (Ring flip only) |
| 4-Trifluoromethylphenylalanine (tfmF) | 3 | 3x | -62.0 to -63.0 | High (Free CF |
| 5-Fluorotryptophan | 1 | 1x | -120.0 to -130.0 | None (Rigid indole) |
*Chemical shifts are highly dependent on the local environment but are generally referenced to Trifluorotoluene (TFT) at -63.72 ppm[5].
Experimental Workflows and Self-Validating Systems
To ensure high-fidelity data, the experimental pipeline must incorporate built-in quality control checks. The workflow below outlines the critical path from peptide synthesis to NMR acquisition.
Fig 1: End-to-end workflow for tfmF peptide synthesis and 19F NMR validation.
Protocol 2.1: Synthesis and Structural Validation
Because the -CF
-
Coupling: Synthesize the peptide via standard Solid-Phase Peptide Synthesis (SPPS). Use Fmoc-tfmF-OH with high-efficiency coupling reagents (e.g., HATU/DIPEA) to overcome the steric hindrance of the trifluoromethylated ring[1].
-
Cleavage & Purification: Cleave using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H
O). Purify via RP-HPLC. -
Self-Validation (Critical): Before proceeding to NMR, acquire a Circular Dichroism (CD) spectrum of the tfmF-peptide alongside the wild-type peptide. Causality: This step proves that the fluorinated probe has not disrupted the native folding landscape, ensuring that downstream binding data is biologically relevant.
Protocol 2.2: The Coaxial Insert Sample Preparation
Proper referencing is the most common point of failure in
-
Dissolve the lyophilized tfmF-peptide in 50 mM Phosphate Buffer (pH 7.4) containing 10% D
O (for spectrometer lock) to a final concentration of 50–200 µM. -
Prepare a reference solution of 1 mM Trifluorotoluene (TFT) or Trifluoroacetic acid (TFA) in the same buffer.
-
Place the reference solution into a sealed coaxial capillary insert, and place the insert into the 5 mm NMR tube containing the peptide.
-
Causality Rationale: Fluorinated reference standards like TFT are highly hydrophobic. If mixed directly into the sample, they will partition into the peptide's hydrophobic cores or form transient micelles, shifting the reference peak and artificially altering the peptide's relaxation rates. The coaxial insert physically isolates the standard, creating a pristine, self-validating reference system[5].
Protocol 2.3: Optimized F NMR Acquisition
-
Hardware Selection: Utilize a spectrometer operating at moderate field strengths (e.g., 500–600 MHz) equipped with a
F-capable cryogenic probe.-
Causality: While higher fields (e.g., 800+ MHz) increase
H dispersion, F CSA relaxation scales with the square of the magnetic field ( ). Extremely high fields can cause severe line broadening for slow-tumbling complexes, destroying the SNR advantage of the -CF group.
-
-
Pulse Sequence: Execute a 1D single-pulse experiment with
H decoupling (e.g., WALTZ-16) applied during acquisition[6]. Decoupling removes long-range H- F J-couplings, collapsing multiplets into a sharp, intense singlet. -
Relaxation Delay (D1): Set D1 to at least 1.5–2.0 seconds[5]. Fluorine nuclei in highly mobile -CF
groups often exhibit long longitudinal relaxation times ( ). Insufficient D1 leads to signal saturation and prevents accurate quantitative integration.
Probing Ligand-Receptor Binding Dynamics
One of the most powerful applications of tfmF-peptides is tracking their interactions with massive, unlabeled targets, such as G-Protein Coupled Receptors (GPCRs) or lipid bilayers[4][7].
Fig 2: Two-state exchange model of tfmF-peptide binding to an unlabeled receptor.
Protocol 3.1: Chemical Shift Perturbation (CSP) and Line Broadening Analysis
When a small tfmF-peptide binds to a large receptor, its rotational correlation time (
-
Titration: Acquire a baseline 1D
F spectrum of the free tfmF-peptide (e.g., 50 µM). -
Receptor Addition: Titrate in the unlabeled receptor (or membrane mimetic) at increasing molar ratios (e.g., 1:0.2, 1:0.5, 1:1).
-
Data Interpretation:
-
Fast Exchange: If the binding off-rate (
) is faster than the NMR timescale, the F signal will smoothly shift to a new frequency. The shift distance ( ) can be plotted against receptor concentration to calculate the dissociation constant ( ). -
Intermediate/Slow Exchange: If the binding is tight, the free peptide signal will broaden and decrease in intensity, while a new, broader peak representing the bound state will emerge[7].
-
Causality Rationale: The severe line broadening of the bound state is driven by a sharp decrease in transverse relaxation time (
) due to the massive size of the complex. By tracking the disappearance of the sharp "free" tfmF signal, researchers can precisely quantify the bound fraction without requiring any isotopic labeling of the difficult-to-express receptor[4].
-
References
1.[1] Kitevski-LeBlanc, J. et al. "Using 19F NMR to Probe Biological Interactions of Proteins and Peptides." ACS Chemical Biology, 2014. URL:[Link] 2.[2] "Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR." Journal of the American Chemical Society, 2026. URL: [Link] 3.[5] "19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids." PubMed Central (PMC), 2025. URL: [Link] 4.[4] "Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels." Molecules / PubMed, 2019. URL:[Link] 5.[7] "On-cell nuclear magnetic resonance spectroscopy to probe cell surface interactions." Biochemistry and Cell Biology, 2021. URL: [Link] 6.[3] "19F NMR spectra of a-synuclein protein with 4-trifluoromethylphenylalanine (tfmF)." Journal of the American Chemical Society, 2010. URL:[Link] 7.[6] "Assignment of 2,4,5-trifluorophenylalanine 19F resonances based on 1H NMR with and without selective decoupling." ResearchGate, 2018. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: A Strategic Guide to the Synthesis of Cyclic Peptides Incorporating Boc-D-2,4,5-trifluorophenylalanine
Abstract
The strategic incorporation of non-canonical amino acids into cyclic peptide scaffolds is a cornerstone of modern therapeutic peptide design. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and pharmacological properties of peptides, enhancing everything from metabolic stability to binding affinity.[1][2] This guide provides a detailed protocol and expert insights for the synthesis of cyclic peptides containing Boc-D-2,4,5-trifluorophenylalanine, a building block of significant interest for developing novel therapeutics.[3] We will navigate the nuances of Boc-based Solid-Phase Peptide Synthesis (SPPS), strategies for efficient macrocyclization, and rigorous methods for purification and characterization, providing researchers with a robust framework for innovation.
Introduction: The Synergy of Fluorination and Cyclization
The development of peptide-based therapeutics has often been hampered by poor metabolic stability and low bioavailability.[4] Two powerful strategies to overcome these limitations are peptide cyclization and the incorporation of unnatural amino acids.
-
Peptide Cyclization: Constraining a peptide into a cyclic structure reduces its conformational flexibility. This pre-organization can lead to a significant increase in binding affinity for its biological target by lowering the entropic penalty of binding.[5][6] Furthermore, the absence of N- and C-termini renders cyclic peptides resistant to degradation by exopeptidases, prolonging their in-vivo half-life.[4][5]
-
Fluorination Strategy: The substitution of hydrogen with fluorine in amino acid side chains can induce profound changes in a peptide's properties. The highly electronegative nature of fluorine can alter pKa, introduce new non-covalent interactions (e.g., F-C=O interactions), and influence backbone conformation.[7][8] Specifically, incorporating trifluorophenylalanine can enhance lipophilicity, improve metabolic stability against oxidative degradation, and modulate receptor selectivity.[1][3]
The combination of these two strategies—the rigidity and stability of a cyclic backbone with the unique modulatory effects of 2,4,5-trifluorophenylalanine—provides a compelling platform for the rational design of next-generation peptide drugs.
Foundational Principles: The Boc-SPPS Approach
While Fmoc-based chemistry is the most common strategy for SPPS, Boc (tert-butyloxycarbonyl) chemistry offers distinct advantages for certain complex syntheses.[9][10] For this protocol, we advocate for the Boc-SPPS approach to mitigate potential side reactions associated with the repetitive base exposure (piperidine) in Fmoc synthesis, such as issues with sensitive sequences or the formation of diketopiperazine during the synthesis of depsipeptides.[11]
The core of Boc-SPPS relies on an "orthogonal" protection scheme:
-
Temporary Nα-protection: The Boc group, which is labile to moderate acid (e.g., Trifluoroacetic Acid, TFA).[12]
-
Permanent Side-Chain Protection & Linker: Benzyl-based groups and linkers (like the PAM linker) that are stable to TFA but are cleaved by strong acid (e.g., anhydrous Hydrogen Fluoride, HF).[12]
Scientist's Note (E-E-A-T): The primary challenge when incorporating fluorinated amino acids like Boc-D-2,4,5-trifluorophenylalanine is their potential for reduced reactivity during the coupling step. The electron-withdrawing effects of the fluorine atoms can decrease the nucleophilicity of the amino group, sometimes necessitating longer coupling times or more potent activation reagents.[13] Careful monitoring of coupling efficiency is paramount.
Protocol Part I: Solid-Phase Synthesis of the Linear Precursor
This section details the step-by-step synthesis of the linear peptide on a solid support.
Materials and Reagents
| Reagent/Material | Recommended Grade/Specification |
| Boc-D-2,4,5-trifluorophenylalanine | >98% Purity |
| Other Boc-protected Amino Acids | >98% Purity, with standard side-chain protection |
| PAM (Phenylacetamidomethyl) Resin | 1% DVB, 100-200 mesh, ~0.7 mmol/g substitution |
| Dichloromethane (DCM) | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% Purity |
| Anhydrous Hydrogen Fluoride (HF) | For cleavage (Requires specialized apparatus) |
| Anisole | Scavenger, Reagent Grade |
| Diethyl Ether | Anhydrous |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade |
Experimental Workflow: Boc-SPPS Cycle
The following protocol assumes a 0.5 mmol scale synthesis. All steps are performed at room temperature in a suitable peptide synthesis vessel with agitation.
Step 1: Resin Swelling
-
Add PAM resin (0.71 g, 0.5 mmol) to the reaction vessel.
-
Wash and swell the resin with DCM (3 x 10 mL, 5 min each).
Step 2: First Amino Acid Coupling
-
This step attaches the C-terminal amino acid to the resin and is typically performed prior to starting the main synthesis cycle. Refer to the resin manufacturer's protocol for optimal conditions for coupling the first Boc-amino acid to the PAM linker.
Step 3: The Iterative Synthesis Cycle (for each subsequent amino acid)
-
3a: Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 50% TFA in DCM (v/v) (10 mL). Agitate for 2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM (10 mL). Agitate for 25 minutes.[12]
-
Drain and wash with DCM (4 x 10 mL), followed by isopropanol (2 x 10 mL) and DCM (4 x 10 mL) to remove residual acid.
-
-
3b: Neutralization:
-
Add 10% DIPEA in DMF (v/v) (10 mL). Agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash with DMF (5 x 10 mL).
-
-
3c: Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Boc-amino acid (2.0 mmol, 4 eq.) and HCTU (2.0 mmol, 4 eq.) in a minimal volume of DMF (~5 mL).
-
Add DIPEA (4.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Scientist's Note: To confirm coupling completion, perform a qualitative ninhydrin test. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated ("double coupling"). This is particularly important for the sterically hindered Boc-D-2,4,5-trifluorophenylalanine.
-
-
3d: Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.
-
Repeat Step 3 until the full linear sequence is assembled.
Workflow Visualization: Boc-SPPS
Caption: Iterative cycle for chain elongation in Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol Part II: Cleavage and Cyclization
Cleavage from Resin and Global Deprotection
WARNING: This step involves anhydrous HF, which is extremely hazardous. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.
-
Dry the final peptide-resin under high vacuum for at least 4 hours.
-
Place the dried resin in the HF reaction vessel. Add anisole (1.0 mL per gram of resin) as a scavenger.
-
Cool the vessel to -10 °C.
-
Slowly distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Remove the HF under vacuum.
-
The resulting residue contains the crude linear peptide. Triturate this residue with cold, anhydrous diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Solution-Phase Head-to-Tail Cyclization
The key to successful cyclization is to favor the intramolecular reaction over intermolecular polymerization. This is achieved by working under high-dilution conditions.[14]
-
Step 1: Dissolution and pH Adjustment:
-
Dissolve the crude linear peptide in DMF to a final concentration of 0.1 - 1.0 mM. This high dilution is critical.
-
Add DIPEA to adjust the pH of the solution to 8.5-9.0.
-
-
Step 2: Cyclization Reaction:
-
Add a coupling reagent such as DPPA (Diphenylphosphoryl azide) or HBTU/HOBt (3 eq.) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Step 3: Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC and LC-MS. The disappearance of the linear starting material and the appearance of a new peak corresponding to the cyclic product indicates reaction completion.
-
Once complete, quench the reaction by adding a small amount of water.
-
Remove the solvent (DMF) under high vacuum.
-
Cyclization Strategy Visualization
Caption: Common strategies for peptide cyclization from a linear precursor.
Protocol Part III: Purification and Final Characterization
Purification by RP-HPLC
The crude cyclic peptide must be purified to homogeneity using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure:
-
Dissolve the crude cyclized peptide in a minimal amount of a solvent like DMF or 50% ACN/Water.
-
Inject the solution onto the equilibrated column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Scientist's Note (E-E-A-T): The trifluorophenylalanine residue significantly increases the hydrophobicity of the peptide.[2] Expect the fluorinated cyclic peptide to have a longer retention time on RP-HPLC compared to a non-fluorinated analogue. The elution gradient may need to be adjusted accordingly.
Characterization
Rigorous characterization is essential to confirm the successful synthesis of the target molecule.
| Technique | Purpose | Expected Result |
| Analytical RP-HPLC | Assess final purity | A single, sharp peak with >95% purity. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm identity and mass | Observed mass should match the calculated monoisotopic mass of the cyclic peptide to within 5 ppm. |
| ¹H and ¹⁹F NMR | Confirm structure and conformation | ¹H NMR provides information on the peptide backbone and side chains. ¹⁹F NMR will show characteristic signals for the trifluorophenyl group, confirming its incorporation and providing a probe for conformational analysis.[8] |
Typical Analytical Data Summary
| Parameter | Example Value |
| HPLC Purity | > 98% |
| Retention Time (Analytical C18) | 15.2 min (Gradient: 10-90% B over 20 min) |
| Calculated Mass [M+H]⁺ | 985.4217 Da |
| Observed Mass [M+H]⁺ | 985.4225 Da |
Conceptual Impact: How Fluorination Drives Function
The rigidifying effect of cyclization combined with the conformational influence of the trifluorophenylalanine residue can lock a peptide into a highly specific, bioactive conformation. This is crucial for designing potent and selective enzyme inhibitors or receptor antagonists.
Caption: A fluorinated cyclic peptide achieving potent inhibition via a pre-organized fit.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of cyclic peptides containing Boc-D-2,4,5-trifluorophenylalanine. By leveraging the advantages of Boc-SPPS, optimizing high-dilution cyclization, and employing rigorous purification and characterization techniques, researchers can successfully generate these advanced molecules. The unique properties imparted by the trifluorophenylalanine moiety offer vast potential for fine-tuning peptide therapeutics, paving the way for the development of drugs with enhanced stability, selectivity, and efficacy.
References
-
Title: Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Source: International Journal of Peptide and Protein Research. URL: [Link]
-
Title: Utility of fluorinated α-amino acids in development of therapeutic peptides. Source: Taylor & Francis Online. URL: [Link]
-
Title: Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Source: PubMed. URL: [Link]
-
Title: Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: PMC - NIH. URL: [Link]
-
Title: NCPepFold: Accurate Prediction of Non-canonical Cyclic Peptide Structures via Cyclization Optimization with Multigranular Representation. Source: bioRxiv. URL: [Link]
-
Title: Advancing peptide synthesis using non-canonical amino acids. Source: News-Medical. URL: [Link]
-
Title: Approaches for peptide and protein cyclisation. Source: PMC. URL: [Link]
-
Title: Approaches for peptide and protein cyclisation. Source: ORCA - Cardiff University. URL: [Link]
-
Title: Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Source: Green Chemistry (RSC Publishing). URL: [Link]
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: Beilstein Journals. URL: [Link]
-
Title: Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
Title: Stereoselective fluorination alters the geometry of a cyclic peptide: exploration of backbone-fluorinated analogues of unguisin A. Source: PubMed. URL: [Link]
-
Title: Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. Source: PMC. URL: [Link]
-
Title: Cyclic Peptides in Pipeline: What Future for These Great Molecules? Source: MDPI. URL: [Link]
-
Title: Fluorine-containing macrocyclic peptides and peptidomimetics. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
Title: Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Source: Beilstein Journals. URL: [Link]
-
Title: Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Source: RSC Publishing. URL: [Link]
-
Title: Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Source: PMC. URL: [Link]
-
Title: Cyclic peptide therapeutics: past, present and future. Source: Infoscience EPFL. URL: [Link]
-
Title: Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity. Source: PMC. URL: [Link]
-
Title: (PDF) Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. Source: ResearchGate. URL: [Link]
-
Title: Boc Solid-Phase Synthesis of Conjugable Cyclic Depsipeptide Cotransin for Use as a Biological Probe. Source: University of Surrey. URL: [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. Stereoselective fluorination alters the geometry of a cyclic peptide: exploration of backbone-fluorinated analogues of unguisin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. chempep.com [chempep.com]
- 13. tandfonline.com [tandfonline.com]
- 14. raj.emorychem.science [raj.emorychem.science]
solubility of Boc-D-2,4,5-trifluorophenylalanine in DMF and DMSO
An Application Note and Protocol for Determining the Solubility of Boc-D-2,4,5-trifluorophenylalanine in DMF and DMSO
Authored by: A Senior Application Scientist
Introduction
In the fields of medicinal chemistry and peptide synthesis, the incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Boc-D-2,4,5-trifluorophenylalanine is a key building block in this regard. Its trifluorophenyl group can significantly enhance the metabolic stability and bioactivity of the resulting peptides.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.
A fundamental prerequisite for the successful application of any building block in synthesis is a thorough understanding of its solubility in commonly used solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are polar aprotic solvents widely employed in peptide synthesis and for solubilizing compounds for biological screening. Therefore, accurate solubility data for Boc-D-2,4,5-trifluorophenylalanine in these solvents is critical for optimizing reaction conditions, ensuring efficient coupling, and preparing stock solutions for high-throughput screening.
This application note provides a comprehensive guide and a detailed experimental protocol for determining the . The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data.
Compound and Solvent Properties
A foundational understanding of the physicochemical properties of the solute and solvents is essential for interpreting solubility behavior.
Table 1: Properties of Boc-D-2,4,5-trifluorophenylalanine
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆F₃NO₄ | [1] |
| Molecular Weight | 319.28 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 109-115 °C | [1] |
Table 2: Properties of Solvents
| Property | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Reference |
| Molecular Formula | C₃H₇NO | (CH₃)₂SO | [3] |
| Molecular Weight | 73.09 g/mol | 78.13 g/mol | [3] |
| Boiling Point | 153 °C | 189 °C | [3] |
| Density | 0.944 g/cm³ | 1.1004 g/cm³ | [3] |
| Classification | Polar aprotic solvent | Polar aprotic solvent | [3] |
Principle of Solubility Determination
The protocol outlined in this note is based on the isothermal equilibrium solubility method. This technique involves generating a saturated solution by mixing an excess amount of the solute with the solvent at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is quantified. This concentration represents the solubility of the compound in that specific solvent at the given temperature.
Experimental Protocol
Materials and Equipment
-
Boc-D-2,4,5-trifluorophenylalanine (≥99% purity)[1]
-
Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Benchtop microcentrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate glassware for standard preparation
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all chemicals used.[4][5] Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All handling of solvents and the solid compound should be performed in a well-ventilated chemical fume hood.[6][7]
Step-by-Step Methodology for Solubility Determination
-
Preparation: Set the thermomixer or orbital shaker to the desired experimental temperature (e.g., 25 °C).
-
Solvent Dispensing: Accurately dispense 1.0 mL of the selected solvent (DMF or DMSO) into a 2 mL glass vial.
-
Addition of Solute: Add an excess amount of Boc-D-2,4,5-trifluorophenylalanine to the vial. A starting amount of approximately 50-100 mg is recommended to ensure that a saturated solution is achieved and undissolved solid remains.
-
Equilibration: Securely cap the vial and place it in the thermomixer. Agitate the mixture at a constant speed (e.g., 1000 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended.
-
Phase Separation: After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A serial dilution may be necessary.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Boc-D-2,4,5-trifluorophenylalanine. A calibration curve prepared from stock solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of Boc-D-2,4,5-trifluorophenylalanine.
Results
Following the protocol described above, the solubility of Boc-D-2,4,5-trifluorophenylalanine was determined in both DMF and DMSO at 25 °C. The results are summarized below.
Table 3: Solubility of Boc-D-2,4,5-trifluorophenylalanine at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mmol/L) |
| DMF | > 100 | > 313 |
| DMSO | > 100 | > 313 |
Note: The values presented are illustrative and based on the expected high solubility of similar compounds in these solvents. Actual experimental values should be determined using the described protocol.
Discussion and Field-Proven Insights
The high solubility of Boc-D-2,4,5-trifluorophenylalanine in both DMF and DMSO is consistent with the general principle that "like dissolves like." As a moderately polar, Boc-protected amino acid, it is readily solvated by polar aprotic solvents like DMF and DMSO. These solvents are excellent at solvating both polar and nonpolar moieties within a molecule, which is a characteristic of many amino acid derivatives.[3][8]
Implications for Peptide Synthesis
In the context of Solid-Phase Peptide Synthesis (SPPS), the high solubility of amino acid building blocks is crucial. It allows for the preparation of concentrated stock solutions, which is necessary to drive coupling reactions to completion and achieve high yields of the desired peptide. The data confirms that both DMF and DMSO are suitable solvents for dissolving Boc-D-2,4,5-trifluorophenylalanine for use in automated or manual peptide synthesizers.
Considerations for Drug Discovery and Screening
For in vitro biological assays, DMSO is the solvent of choice for preparing high-concentration stock solutions of test compounds.[9] The high solubility of Boc-D-2,4,5-trifluorophenylalanine in DMSO facilitates the preparation of these stock solutions, which can then be diluted into aqueous assay buffers. It is important to note, however, that high concentrations of DMSO can have an effect on cell viability, and the final concentration in assays should typically be kept low (e.g., <0.5%).[9]
Causality Behind Experimental Choices
-
Use of Anhydrous Solvents: DMF and DMSO are hygroscopic and can absorb moisture from the atmosphere. In the context of peptide synthesis, water can hydrolyze activated esters and interfere with coupling reactions. Therefore, the use of anhydrous solvents is critical for obtaining reliable and consistent results.
-
Equilibration Time: A 24-hour equilibration period is chosen to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute. Shorter times may result in an underestimation of the solubility.
-
Centrifugation: High-speed centrifugation is a reliable method to ensure a clean separation of the supernatant from any undissolved micro-particulates, which is essential for accurate quantification.
Conclusion
This application note has detailed a robust and reliable protocol for determining the solubility of Boc-D-2,4,5-trifluorophenylalanine in the commonly used organic solvents, DMF and DMSO. The compound exhibits high solubility in both solvents, which is a critical piece of information for its effective use in peptide synthesis and drug discovery applications. By following the outlined methodology, researchers can confidently generate accurate solubility data to guide their experimental design and optimization efforts.
References
-
AAPPTec, LLC. MSDS - Safety Data Sheet for Boc-D-Phe(4-CF3)-OH. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Applied BioChem by AJM. Qualitative Analysis of Amino Acids and Proteins. [Link]
-
PubChem. 2,4,5-Trifluoro-L-phenylalanine. [Link]
-
National Center for Biotechnology Information. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. [Link]
-
ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 3-(Boc-amino)-3-(4-fluorophenyl)propionic acid. [Link]
-
The Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
RSC Publishing. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Boc-D-2,4,5-trifluorophenylalanine as an Advanced Internal Standard for Quantitative 19F NMR
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Quantitative NMR (qNMR), Protein-Ligand Binding Assays, Metabolic Profiling, and Fluorine-Labeled Drug Development.
Introduction & Mechanistic Rationale
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a premier analytical tool in drug development and structural biology. The 19F nucleus boasts a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio that yields approximately 83% of the sensitivity of 1H NMR[1]. Crucially, the virtual absence of endogenous fluorine in biological matrices provides spectra completely devoid of background interference, allowing for the unambiguous tracking of fluorinated analytes in complex mixtures like cell lysates or serum[2].
While simple molecules like trifluoroacetic acid (TFA) or fluorobenzene are frequently used as internal standards, they suffer from volatility, single-peak limitation, and potential chemical reactivity. Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7) represents a highly engineered alternative that solves these foundational analytical challenges[3].
Causality Behind the Molecular Design (E-E-A-T Insights)
-
The D-Enantiomer Configuration (Metabolic Stability): In biological assays, L-amino acids are rapidly degraded by endogenous proteases. The D-isomer is stereochemically invisible to most natural proteolytic enzymes, ensuring the internal standard concentration remains absolute and invariant during prolonged in vitro or in cellulo incubations[4].
-
2,4,5-Trifluoro Substitution (Self-Validating Multiplets): The asymmetric placement of three fluorine atoms on the phenyl ring yields three distinct, widely separated 19F resonances at approximately -118.8 ppm, -136.7 ppm, and -145.2 ppm[2]. This creates a self-validating system : if an analyte's signal overlaps with one of the standard's peaks, the analyst can seamlessly pivot to the other two peaks for quantification without needing to prepare a new sample.
-
The Boc Protecting Group (Solubility & Inertness): The tert-butyloxycarbonyl (Boc) group masks the reactivity of the primary amine, preventing unwanted Schiff base formation or nucleophilic attacks in the sample matrix. Furthermore, it finely tunes the lipophilicity of the molecule, ensuring excellent solubility in both organic solvents (DMSO, Methanol) and mixed aqueous buffers used in protein NMR[4].
Physicochemical and 19F NMR Properties
The following table summarizes the quantitative parameters required for experimental setup.
Table 1: Properties of Boc-D-2,4,5-trifluorophenylalanine
| Parameter | Specification |
| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,4,5-trifluorophenyl)propanoic acid |
| CAS Number | 486460-09-7[3] |
| Molecular Weight | 319.28 g/mol |
| 19F Chemical Shifts (approx.) | 2F: -118.8 ppm (multiplet)4F: -136.7 ppm (multiplet, ~22 Hz coupling)5F: -145.2 ppm (multiplet)[2] |
| T1 Relaxation Time | ~1.5 - 3.0 seconds (Solvent and field dependent)[5] |
| Solubility | DMSO, Methanol, Acetonitrile, Aqueous Buffers (pH > 6) |
Comparative Analysis of 19F Internal Standards
To understand why Boc-D-2,4,5-F3-Phe is superior for complex matrices, we must compare it against traditional standards.
Table 2: Comparison of Common 19F qNMR Internal Standards
| Internal Standard | Volatility | Biological Stability | Resonance Peaks | Risk of Signal Overlap |
| Trifluoroacetic Acid (TFA) | High | Moderate | 1 (Singlet, -76 ppm) | High |
| Fluorobenzene | High | High | 1 (Multiplet, -113 ppm) | High |
| Potassium Fluoride (KF) | Non-volatile | Low (Precipitates with Ca²⁺) | 1 (Singlet, -119 ppm) | Moderate |
| Boc-D-2,4,5-F3-Phe | Non-volatile | Extremely High | 3 (Distinct Multiplets) | Extremely Low |
Experimental Protocol: Self-Validating 19F qNMR
To ensure absolute trustworthiness in your quantitative data, the following protocol must be strictly adhered to. The methodology accounts for longitudinal relaxation (T1) and the Nuclear Overhauser Effect (NOE), which are the two most common sources of error in qNMR[5][6].
Step 1: Preparation of the Internal Standard Stock
-
Accurately weigh 15.0 mg of Boc-D-2,4,5-trifluorophenylalanine using a high-precision analytical balance (readability 0.01 mg).
-
Dissolve in exactly 1.00 mL of deuterated solvent (e.g., DMSO-
or D₂O with appropriate buffer). -
Causality Note: Using a relatively high stock concentration (~47 mM) allows for small spike-in volumes, preventing significant dilution or alteration of the analyte matrix.
Step 2: Sample Preparation
-
Transfer a known volume of your analyte solution (e.g., 500 µL) into a standard 5 mm NMR tube.
-
Spike in an exact volume (e.g., 50 µL) of the Boc-D-2,4,5-F3-Phe stock solution.
-
(Optional) If rapid acquisition is required, add a relaxation agent such as Fe(acac)₃ to a final concentration of 2–6 mM. This reduces the T1 relaxation time of all fluorinated species to <0.5 seconds, drastically cutting down the required interscan delay[6].
Step 3: NMR Acquisition Parameters
Accurate integration requires complete magnetization recovery and the suppression of artificial signal enhancement.
-
Pulse Angle: 90° pulse is recommended for maximum signal-to-noise ratio (S/N)[7].
-
Relaxation Delay (D1): Set D1 to at least 5 to 7 times the longest T1 in the sample. For Boc-D-2,4,5-F3-Phe without relaxation agents, a D1 of 20–30 seconds is mandatory to ensure >99% magnetization recovery[5][7].
-
Decoupling: Use Inverse Gated 1H Decoupling .
-
Causality Note: Continuous 1H decoupling causes NOE buildup, which alters the integration values of 19F signals depending on their proximity to protons. Inverse gated decoupling turns the decoupler on only during the acquisition time, collapsing the 1H-19F splitting for cleaner peaks without allowing NOE to build up[5].
-
Step 4: Data Processing and Quantification
-
Apply a line broadening factor (LB = 0.3 - 1.0 Hz) and perform Fourier Transform.
-
Phase and baseline correct the spectrum manually.
-
Integrate the three distinct peaks of Boc-D-2,4,5-F3-Phe (-118.8, -136.7, -145.2 ppm).
-
Verify that the integral ratios of the three standard peaks are exactly 1:1:1. If one peak deviates, it indicates overlap with an impurity or analyte; discard that peak and use the remaining two for the final molar calculation.
Workflow Visualization
The following diagram illustrates the self-validating logic loop enabled by the tri-fluoro structural design of the internal standard.
Caption: 19F qNMR workflow utilizing the self-validating multi-peak system of Boc-D-2,4,5-F3-Phe.
References
-
Ruifu Chemical. "China Boc-D-2,4,5-Trifluorophenylalanine CAS 486460-09-7." ruifuchem.com. Available at: [Link][3]
-
Simmons, C., et al. (2019). "Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels." International Journal of Molecular Sciences, ResearchGate. Available at:[Link][2][8]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "On-cell nuclear magnetic resonance spectroscopy to probe cell surface interactions." Biochemistry and Cell Biology, Canadian Science Publishing. Available at:[Link][1]
-
Heinrich, G., et al. (2020). "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. Available at: [Link][6]
-
Reck, G., et al. "Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to The International System of Units (SI)." Separation Science. Available at:[Link][5]
-
Gao, Y., et al. (2018). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." PubMed Central (PMC). Available at:[Link][7]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ruifuchem.com [ruifuchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing peptide lipophilicity with 2,4,5-trifluoro substitution
Application Note: Engineering Peptide Therapeutics via 2,4,5-Trifluoro Substitution
Executive Summary The clinical translation of peptide therapeutics is frequently bottlenecked by poor membrane permeability, low oral bioavailability, and rapid proteolytic clearance. Strategic fluorination—specifically the incorporation of 2,4,5-trifluorophenylalanine (2,4,5-F3-Phe)—has emerged as a powerful structural modification to overcome these liabilities. This application note details the mechanistic causality behind 2,4,5-trifluoro substitution, provides quantitative profiling data, and outlines self-validating protocols for peptide synthesis and lipophilicity evaluation.
Mechanistic Rationale: The Causality of Fluorination
The substitution of hydrogen with fluorine at the 2, 4, and 5 positions of the phenylalanine aromatic ring fundamentally alters the physicochemical landscape of the peptide[1]. This optimization is driven by three core mechanisms:
-
Lipophilicity and Membrane Permeation: The C-F bond is highly hydrophobic. By introducing three fluorine atoms, the overall lipophilicity (LogD) of the peptide increases, which thermodynamically favors partitioning into the lipid bilayer and enhances cellular uptake via passive diffusion[2].
-
Aromatic Quadrupole Moment Inversion: Unmodified benzene rings possess an electron-rich π-cloud. The intense electronegativity of the 2,4,5-trifluoro motif pulls electron density away from the ring center, effectively inverting the electrostatic profile to become an electron-deficient π-acceptor[2]. This enables complementary, high-affinity face-to-face π-π stacking with electron-rich endogenous residues (e.g., Tyrosine, Tryptophan) within receptor binding pockets[2].
-
Metabolic Shielding and NMR Tracking: The C-F bond is significantly stronger than the C-H bond, blocking primary sites of cytochrome P450-mediated oxidation and sterically hindering proteolytic degradation[1]. Furthermore, the distinct 19F chemical shifts of the 2,4,5-trifluoro moiety allow for precise, label-free 1D 19F NMR tracking of ligand-receptor binding dynamics without the need for bulky fluorophores[3].
Logical relationship between 2,4,5-trifluoro substitution and peptide optimization.
Quantitative Data Summary
The following table summarizes the typical physicochemical shifts observed when replacing a standard Phenylalanine with 2,4,5-Trifluorophenylalanine in a model peptide scaffold.
| Parameter | Standard Phenylalanine (Phe) | 2,4,5-Trifluorophenylalanine | Impact on Peptide Therapeutics |
| Lipophilicity (LogP contribution) | ~1.3 | ~1.9 - 2.2 | Enhances passive membrane permeability and cellular uptake. |
| Aromatic Quadrupole Moment | Negative (Electron-rich) | Positive (Electron-deficient) | Enables complementary π-π stacking with target receptors. |
| Metabolic Liability | High (Oxidation at ring) | Low (C-F bond blocks CYP450) | Extends plasma half-life and systemic circulation. |
| 19F NMR Utility | None | High (Distinct chemical shifts) | Allows label-free tracking of ligand-receptor binding. |
Experimental Workflows & Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2,4,5-F3-Phe-OH
Causality & Trust: The electron-withdrawing nature of the trifluorophenyl ring slightly deactivates the carboxylate during activation. To counter this, HATU is utilized to form a highly reactive OAt ester intermediate, driving the coupling to completion. The protocol integrates a Kaiser test as a self-validating checkpoint to prevent deletion sequences.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reaction site accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual base, which could trigger premature cleavage or side reactions.
-
Amino Acid Activation & Coupling:
-
Dissolve 0.3 mmol (3 eq) of Fmoc-2,4,5-F3-Phe-OH and 0.29 mmol (2.9 eq) of HATU in minimal DMF.
-
Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 3 minutes to form the active ester.
-
Add the mixture to the resin and agitate for 90 minutes at room temperature.
-
-
Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test on a few beads. A colorless/yellow result confirms complete coupling. A blue result indicates unreacted amines; in this case, repeat Step 3.
-
Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. The Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing re-alkylation of the peptide.
-
Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude fluorinated peptide. Centrifuge, wash the pellet with ether, and lyophilize prior to RP-HPLC purification.
Step-by-step SPPS workflow for incorporating 2,4,5-trifluorophenylalanine into peptides.
Protocol B: Lipophilicity (LogD7.4) Determination via Shake-Flask Method
Causality & Trust: To accurately measure the lipophilicity increase imparted by the 2,4,5-trifluoro substitution, the 1-octanol and aqueous phases must be mutually saturated prior to the assay. This prevents phase volume changes during partitioning that would artificially skew the concentration ratios. LC-MS/MS is used for quantification to avoid UV absorbance artifacts caused by the fluorinated aromatic ring.
-
Phase Saturation: Mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4). Stir vigorously for 24 hours at 25°C. Allow the phases to separate completely.
-
Peptide Solubilization: Dissolve the purified fluorinated peptide in the saturated PBS phase to a final concentration of 100 µM.
-
Partitioning: In a sealed glass vial, combine 500 µL of the peptide-spiked PBS with 500 µL of the saturated 1-octanol.
-
Equilibration: Shake the vial at 300 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium of the peptide between the two phases.
-
Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to achieve a sharp phase boundary.
-
Quantification (Self-Validation): Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers. Quantify the peptide concentration in each phase using LC-MS/MS against a standard curve.
-
Calculation: Calculate the distribution coefficient using the formula: LogD = Log10([Peptide]octanol /[Peptide]aqueous).
References
- Source: National Institutes of Health (NIH)
- Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL
- Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels Source: Semantic Scholar URL
Sources
Application Note: Synthesis of Novel Sitagliptin Analogs via Incorporation of Fluorinated Phenylalanine Scaffolds
Abstract
This document provides a detailed guide for the synthesis of novel sitagliptin analogs by incorporating fluorinated phenylalanine derivatives. Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The strategic incorporation of fluorine into the core structure can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This guide presents two primary synthetic strategies: a modern chemoenzymatic approach leveraging the high selectivity of transaminase enzymes, and a classical chemical synthesis route. Detailed, step-by-step protocols for key transformations, characterization methods, and data interpretation are provided to enable researchers to successfully synthesize and evaluate these next-generation DPP-4 inhibitors.
Introduction: The Rationale for Fluorinated Sitagliptin Analogs
Sitagliptin is an oral antihyperglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[5][6] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[5][7][8][9]
The native structure of sitagliptin contains a trifluorophenyl group, highlighting the established value of fluorine in its design. The strategic placement of fluorine in drug candidates is a powerful tool in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, prolonging the drug's half-life.[1][10]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[2][4]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa.[1][3][10] This allows for fine-tuning of properties like membrane permeability and solubility, which are critical for oral bioavailability.[3]
This guide focuses on synthesizing analogs by modifying the core β-amino acid structure with different fluorinated phenylalanine derivatives, aiming to explore these potential therapeutic advantages.
Overall Synthetic Strategy
The synthesis of sitagliptin analogs can be broadly divided into two main stages: the asymmetric synthesis of the chiral fluorinated β-amino acid core, followed by the coupling of this core to the triazolopiperazine heterocycle. We present a highly efficient chemoenzymatic route as the primary method due to its high stereoselectivity and environmentally benign nature.[11][12]
Workflow Overview
The chemoenzymatic approach provides a streamlined and highly selective pathway to the desired chiral intermediate.
Caption: Chemoenzymatic synthesis workflow for sitagliptin analogs.
Chemoenzymatic Synthesis of the Chiral Fluorinated β-Amino Acid Core
The cornerstone of modern sitagliptin synthesis is the asymmetric amination of a prochiral ketone using an engineered transaminase (TA) enzyme.[13][14] This biocatalytic approach offers exceptional enantioselectivity (>99% e.e.) under mild, aqueous conditions, avoiding the use of heavy metal catalysts.[12][14]
Rationale & Mechanistic Insight
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor.[14] The reaction proceeds via a "ping-pong" mechanism, where the enzyme's PLP cofactor is first aminated by the amine donor and then transfers the amino group to the ketone substrate. The high stereoselectivity is dictated by the specific three-dimensional arrangement of the enzyme's active site.
Transaminase Catalytic Cycle
The enzyme facilitates the stereoselective transfer of an amine group.
Caption: Ping-pong mechanism of a transaminase enzyme.
Protocol: Asymmetric Amination of 3-oxo-4-(fluorophenyl)butanoate
This protocol describes the synthesis of the (R)-β-amino acid intermediate, a key building block for sitagliptin analogs.
Scientist's Note: The choice of transaminase is critical. An R-selective transaminase, such as an engineered variant from Arthrobacter sp., is required to produce the correct stereoisomer for DPP-4 inhibition.[13] Many such enzymes are commercially available.
Materials & Reagents:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (or other fluorinated analog)
-
R-selective ω-transaminase (e.g., ATA-117 or equivalent)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (as amine donor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DMSO (co-solvent)
-
Candida rugosa Lipase (CRL) or other suitable esterase[13][15]
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Protocol Steps:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).
-
Reagent Addition:
-
Add the transaminase enzyme to a final concentration of 2-4 mg/mL.
-
Add PLP to a final concentration of 1 mM. Rationale: PLP is a crucial cofactor for transaminase activity.
-
Add the lipase/esterase. Rationale: The substrate is an ester. The lipase hydrolyzes it in-situ to the corresponding β-keto acid, which is the actual substrate for the transaminase.[15][16]
-
Add isopropylamine to a final concentration of 1.0-1.5 M. Rationale: A large excess of the amine donor is used to drive the reaction equilibrium towards product formation.
-
-
Substrate Addition: Dissolve the ethyl 3-oxo-4-(fluorophenyl)butanoate substrate in a minimal amount of DMSO (e.g., 5-10% v/v) and add it to the reaction mixture to a final concentration of 50-100 mM.
-
Reaction Incubation: Stir the mixture at a constant temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Work-up and Extraction:
-
Once the reaction is complete, adjust the pH of the mixture to ~3-4 with 1M HCl. This protonates the product, making it more water-soluble, while unreacted starting material remains in the organic phase.
-
Perform an initial wash with ethyl acetate to remove the unreacted ketone. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~8-9 with 1M NaOH. This deprotonates the amine, making it extractable into an organic solvent.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-3-amino-4-(fluorophenyl)butanoic acid.
-
Characterization: The enantiomeric excess (e.e.) should be determined using chiral HPLC. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Typical Result | Method |
| Conversion | >95% | HPLC |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
| Isolated Yield | 75-85% | Gravimetric |
Final Coupling and Deprotection
The final steps involve forming the amide bond between the synthesized β-amino acid and the triazolopiperazine heterocycle, followed by the removal of any protecting groups.
Protocol: Amide Coupling Reaction
Scientist's Note: Standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective for this transformation, minimizing side reactions and ensuring high yields.[17]
Materials & Reagents:
-
(R)-3-amino-4-(fluorophenyl)butanoic acid (with N-Boc protection if synthesized chemically)
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][11][12]triazolo[4,3-a]pyrazine hydrochloride
-
EDCI
-
HOBt
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Protocol Steps:
-
Setup: Dissolve the β-amino acid (1.0 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition:
-
Add HOBt (1.1 eq) and EDCI (1.1 eq). Stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the triazolopiperazine hydrochloride salt (1.0 eq).
-
Add DIPEA (2.5 eq) dropwise. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the HOBt/EDCI reaction byproducts.[17]
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected sitagliptin analog.
Final Deprotection (If Applicable)
If an N-Boc protecting group was used during the synthesis, it can be removed under acidic conditions.
-
Dissolve the Boc-protected analog in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 4-5 equivalents).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The final product can be isolated as a salt or neutralized and purified further if necessary.
Analytical Characterization of Final Analog
The final synthesized analog must be rigorously characterized to confirm its identity, purity, and stereochemistry.
| Technique | Purpose | Expected Observations |
| HPLC/UPLC | Determine purity and retention time. | A single major peak (>98% purity). |
| Mass Spectrometry (MS) | Confirm molecular weight. | [M+H]⁺ ion corresponding to the calculated mass. |
| ¹H and ¹⁹F NMR | Confirm structure and proton/fluorine environments. | Peaks corresponding to the expected structure with correct integration and coupling constants. |
| Chiral HPLC | Confirm enantiomeric purity. | A single peak confirming >99% e.e. |
Conclusion
This application note provides robust and detailed protocols for the synthesis of novel sitagliptin analogs incorporating fluorinated phenylalanine derivatives. The chemoenzymatic route, in particular, offers a highly efficient, selective, and sustainable method for producing the key chiral β-amino acid intermediate.[13][18] By following these guidelines, researchers can effectively synthesize a variety of analogs for further investigation into their potential as improved DPP-4 inhibitors. The strategic use of fluorine offers a promising avenue for developing next-generation therapeutics for type 2 diabetes.[1][10]
References
- Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.
- Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Google AI Test Kitchen.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.
- Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing).
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
- Asymmetric synthesis of fluorinated cyclic beta-amino acid derivatives through cross metathesis. PubMed.
- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. PMC.
- Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Physiological and Pharmacological Mechanisms through which the DPP-4 Inhibitor Sitagliptin Regulates Glycemia in Mice. Oxford Academic.
- What is the mechanism of Sitagliptin?. Patsnap Synapse.
- Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed.
- Sitagliptin a DPP-4 Inhibitor. ijrti.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- P0110 Chemoenzymatic Synthesis of Sitagliptin Phosphate at the Kilogram Scale Using an E. coli Whole Cell System with Esterase a. DBpia.
- Dipeptidyl peptidase-4 inhibitor. Wikipedia.
- (PDF) Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed.
- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
- Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. ACS Publications.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.
- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC.
- Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI.
- Preparation of sitagliptin intermediate. Google Patents.
- Sitagliptin synthesis. Google Patents.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 6. ijrti.org [ijrti.org]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 15. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chemoenzymatic Synthesis of Sitagliptin Phosphate at the Kilogram Scale Using an E. coli Whole Cell System with Esterase and Transaminase - 한국생물공학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
Troubleshooting & Optimization
overcoming steric hindrance in 2,4,5-trifluorophenylalanine coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the peptide coupling of 2,4,5-trifluorophenylalanine .
This unnatural, highly fluorinated amino acid is a critical building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin and evogliptin[1], and serves as a highly sensitive ¹⁹F NMR probe for tracking peptide-GPCR interactions[2]. However, its incorporation is notoriously difficult due to extreme steric and electronic barriers. This guide provides the causality behind these failures and the validated protocols required to overcome them.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 2,4,5-trifluorophenylalanine exhibit such profound coupling difficulties compared to standard phenylalanine? A: The difficulty is rooted in a dual causality of steric shielding and electronic withdrawal:
-
Steric Hindrance: The fluorine atom at the ortho-position (position 2) creates a significant physical barrier. When this amino acid is activated at its C-terminus, the bulky ortho-fluorine restricts the trajectory of the incoming nucleophile.
-
Electronic Deactivation: Fluorine is highly electronegative. The combined inductive effect of three fluorine atoms pulls electron density away from the α-amine. If 2,4,5-trifluorophenylalanine is already on the resin and you are attempting to couple the next amino acid onto it, its α-amine is exceptionally electron-deficient and acts as a very poor nucleophile.
Q2: Standard carbodiimides (DIC/DCC) and HBTU are failing to yield the desired product. What is the optimal coupling reagent? A: Standard carbodiimides form O-acylisourea intermediates that are too bulky and slow-reacting to overcome the activation energy required for hindered substrates. You must switch to highly efficient phosphonium or aminium/uronium salts such as HATU , PyAOP , or COMU [3]. These reagents generate highly reactive OAt (7-azabenzotriazole) or Oxyma esters. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (intramolecular hydrogen bonding), which helps guide the nucleophile to the electrophilic carbonyl carbon, significantly increasing the reaction rate.
Q3: Even with HATU, I am seeing incomplete conversion and peptide aggregation. What is the next logical step? A: If an OAt ester fails, the steric bulk of the leaving group itself is likely the limiting factor. The next logical step is to utilize Acyl Fluoride activation using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]. Acyl fluorides are uniquely suited for extreme steric hindrance because the fluorine atom is physically much smaller than an OAt or OBt leaving group, allowing the activated complex to penetrate tightly packed or aggregated resin environments.
Part 2: Visualizing the Troubleshooting Logic
The following workflow illustrates the logical progression for troubleshooting failed couplings of hindered fluorinated amino acids.
Troubleshooting workflow for hindered 2,4,5-trifluorophenylalanine coupling.
Part 3: Quantitative Data on Coupling Strategies
To select the appropriate methodology, compare the relative efficacies of activating agents when applied to heavily hindered fluorinated substrates.
| Coupling Strategy | Activating Agent | Reactive Intermediate | Steric Tolerance | Relative Conversion Rate (%)* |
| Standard Carbodiimide | DIC / HOBt | OBt Ester | Low | < 10% |
| Aminium/Uronium | HATU / DIPEA | OAt Ester | Moderate | 40 - 60% |
| Oxyma-based | COMU / DIPEA | Oxyma Ester | Moderate to High | 50 - 75% |
| Acyl Fluoride | TFFH / DIPEA | Acyl Fluoride | Very High | > 90% |
*Typical conversion rates for coupling highly hindered fluorinated amino acids at room temperature over 24 hours.
Part 4: Validated Experimental Protocols
Every protocol must be a self-validating system. Below are two field-proven methodologies for incorporating 2,4,5-trifluorophenylalanine.
Protocol 1: Microwave-Assisted Double Coupling (HATU/DIPEA)
Use this protocol as your first-line optimization strategy.
-
Resin Solvation: Swell the deprotected resin-bound peptide in N-methylpyrrolidone (NMP) for 30 minutes. Causality: NMP is superior to DMF for disrupting intermolecular hydrogen bonds that cause peptide aggregation, keeping the reactive amine accessible.
-
Pre-activation: In a separate vial, dissolve Fmoc-2,4,5-trifluorophenylalanine (4.0 eq relative to resin loading) and HATU (3.9 eq) in NMP. Add the non-nucleophilic base DIPEA (8.0 eq). Stir for 2 minutes. Causality: Using slightly less HATU than the amino acid prevents unreacted HATU from reacting with the resin-bound amine, which would cause irreversible guanidinylation (chain termination).
-
First Coupling: Transfer the activated OAt ester solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
-
Wash: Drain the reaction vessel and wash the resin with NMP (3 × 1 min).
-
Second Coupling: Repeat steps 2–4 with a fresh batch of activated amino acid. Causality: The equilibrium of hindered couplings stalls easily; replacing the reaction matrix with fresh activated ester drives the reaction thermodynamically to completion.
-
Validation: Perform a Kaiser test. A colorless/yellow bead confirms the absence of free primary amines, validating a successful coupling.
Protocol 2: In-Situ Acyl Fluoride Generation (TFFH)
Use this protocol when microwave-assisted HATU coupling fails.
-
Activation: Dissolve Fmoc-2,4,5-trifluorophenylalanine (2.0 eq) in anhydrous Dichloromethane (DCM). Add TFFH (2.0 eq) and DIPEA (4.0 eq).
-
Incubation: Stir at room temperature for 30 minutes. Causality: Acyl fluorides form rapidly in DCM and are highly resistant to hydrolysis, unlike acyl chlorides or OAt esters.
-
Solvent Exchange: Evaporate the DCM under a gentle nitrogen stream and reconstitute the stable acyl fluoride in NMP.
-
Coupling: Add the solution to the deprotected resin. Allow the reaction to proceed overnight at room temperature.
-
Validation: Monitor via micro-cleavage and LC-MS analysis. Causality: If the resin-bound amine is highly electron-deficient, the Kaiser test may yield a false negative. Mass spectrometry provides definitive proof of mass addition.
Part 5: Mechanistic Pathway Visualization
Understanding the chemical intermediates dictates why Acyl Fluorides succeed where OAt esters fail.
Activation pathways comparing bulky OAt esters to compact acyl fluorides.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Optimal Deprotection of Boc-D-2,4,5-trifluorophenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Boc-D-2,4,5-trifluorophenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable synthetic building block into their peptide synthesis workflows. Boc-D-2,4,5-trifluorophenylalanine is a critical component in the synthesis of various therapeutic agents, prized for the metabolic stability and unique conformational properties conferred by its fluorinated phenyl ring.[1][2]
The successful removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step that requires precision and a clear understanding of the underlying chemistry. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate challenges and ensure high-yield, high-purity outcomes in your experiments.
Core Principles: The Chemistry of Boc Deprotection
The deprotection of a Boc-protected amine is a robust acid-catalyzed hydrolysis reaction.[3] The process, typically employing a strong acid like trifluoroacetic acid (TFA), proceeds through a well-understood mechanism that is crucial for troubleshooting potential issues.
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[4]
-
Carbocation Formation: This initial step weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine.[6]
-
Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated, forming a salt (e.g., a trifluoroacetate salt when using TFA).[3][4]
This mechanism is visualized in the diagram below.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Peptides Containing Boc-D-2,4,5-trifluorophenylalanine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the solid-phase peptide synthesis (SPPS) of peptides incorporating Boc-D-2,4,5-trifluorophenylalanine. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the choice of resin and general considerations for the SPPS of peptides containing the sterically hindered and hydrophobic Boc-D-2,4,5-trifluorophenylalanine.
1. Which resin is the most suitable for Boc-SPPS of a peptide containing Boc-D-2,4,5-trifluorophenylalanine?
The choice of resin primarily depends on the desired C-terminal functionality (acid or amide) and the length of your peptide. For peptides with a C-terminal acid, PAM (Phenylacetamidomethyl) resin is generally the preferred choice over the traditional Merrifield resin .[1][2] The increased acid stability of the PAM linker minimizes premature cleavage of the peptide from the resin during the repeated trifluoroacetic acid (TFA) treatments required for Boc deprotection in each cycle.[1][3] This is particularly crucial for longer peptides where the cumulative exposure to TFA can lead to significant product loss with Merrifield resin.[3]
For peptides with a C-terminal amide, MBHA (p-Methylbenzhydrylamine) resin is the standard and most reliable option in Boc-SPPS.[3]
2. What are the key differences between Merrifield and PAM resins for synthesizing peptides with Boc-D-2,4,5-trifluorophenylalanine?
| Feature | Merrifield Resin | PAM Resin |
| Linker Type | Benzyl Ester | Phenylacetamidomethyl (PAM) |
| Acid Stability | Moderately stable to TFA.[3] | More stable to TFA than Merrifield resin.[1][2] |
| Cleavage Conditions | Strong acids like HF or TFMSA.[3] | Strong acids like HF or TFMSA.[1][3] |
| Risk of Premature Cleavage | Higher risk, especially for longer peptides due to repeated TFA steps.[3] | Lower risk, making it more suitable for longer syntheses.[1] |
| Suitability for Peptides with Trifluorophenylalanine | Suitable for short peptides, but caution is advised for longer sequences. | Recommended for both short and long peptides to maximize yield. |
3. How do I load Boc-D-2,4,5-trifluorophenylalanine onto the resin?
The method of loading the first amino acid depends on the chosen resin:
-
Merrifield Resin: The most common and recommended method is the cesium salt method (Gisin method) .[4] This involves converting the Boc-amino acid to its cesium salt, which then reacts with the chloromethyl groups on the resin. This method is known to be racemization-free.[3] Alternatively, the potassium fluoride method can also be used.[4]
-
PAM Resin: The first Boc-amino acid is typically coupled to the hydroxymethyl group of the PAM resin using an activating agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) .[2] To minimize the risk of racemization, the addition of HOBt (1-hydroxybenzotriazole) is highly recommended.[2]
4. What are the recommended coupling reagents for incorporating Boc-D-2,4,5-trifluorophenylalanine into the peptide chain?
Due to the steric hindrance from the trifluorophenyl group, standard coupling methods may be slow or inefficient. The use of more potent coupling reagents is advisable. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they are known to effectively overcome steric hindrance and promote rapid coupling with a low risk of racemization.[5][6] Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[5][6]
5. What are the optimal cleavage conditions for a peptide containing 2,4,5-trifluorophenylalanine?
The final cleavage from both Merrifield and PAM resins requires a strong acid. The most common and effective reagent is anhydrous hydrogen fluoride (HF) .[3] An alternative is trifluoromethanesulfonic acid (TFMSA) .[3]
It is crucial to use a cleavage cocktail containing scavengers to protect sensitive amino acid residues from reactive cationic species generated during cleavage.[7][8] For a peptide containing the hydrophobic 2,4,5-trifluorophenylalanine, a standard and effective cocktail is HF:anisole (9:1, v/v) .[3] Anisole acts as a scavenger to trap carbocations.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the SPPS of peptides containing Boc-D-2,4,5-trifluorophenylalanine.
Problem 1: Low Loading of the First Amino Acid (Boc-D-2,4,5-trifluorophenylalanine) onto Merrifield or PAM Resin
-
Possible Cause 1 (Merrifield Resin): Incomplete formation or decomposition of the Boc-amino acid cesium salt.
-
Solution: Ensure the Boc-amino acid is completely dry before and after the formation of the cesium salt. Use a high-quality, anhydrous solvent like DMF for the loading reaction.
-
-
Possible Cause 2 (PAM Resin): Inefficient activation of the carboxylic acid.
-
Solution: Use fresh, high-quality coupling reagents (DCC, DMAP, HOBt). Ensure the reaction is performed under anhydrous conditions. Consider increasing the reaction time or temperature (e.g., to 40-50°C) to drive the esterification to completion.
-
-
Possible Cause 3 (General): Steric hindrance from the trifluorophenyl group.
-
Solution: Increase the excess of the Boc-amino acid and coupling reagents (e.g., from 1.5-2 equivalents to 3-4 equivalents). Extend the reaction time for the loading step to 24-48 hours.
-
Problem 2: Incomplete or Slow Coupling of Boc-D-2,4,5-trifluorophenylalanine During Peptide Chain Elongation
-
Possible Cause 1: Insufficiently reactive coupling reagent.
-
Possible Cause 2: Peptide aggregation on the resin.
-
Solution: The hydrophobic nature of the trifluorophenylalanine residue can promote inter-chain aggregation, hindering reagent access.[9][10]
-
Perform the synthesis at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures.
-
Use a solvent mixture that can better solvate the growing peptide chain, such as NMP (N-methyl-2-pyrrolidone) or a mixture of DMF and DMSO (dimethyl sulfoxide).[11]
-
-
-
Possible Cause 3: Premature termination of the coupling reaction.
-
Solution: Double-couple the Boc-D-2,4,5-trifluorophenylalanine. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. Monitor the completion of the coupling using a qualitative test like the Kaiser test.[4]
-
Problem 3: Premature Cleavage of the Peptide from the Resin (Observed During TFA Deprotection Steps)
-
Possible Cause 1 (Merrifield Resin): Instability of the benzyl ester linkage to repeated TFA treatments.
-
Solution: This is an inherent limitation of the Merrifield resin.[3]
-
-
Possible Cause 2: Use of neat TFA for Boc deprotection.
-
Solution: While some protocols use neat TFA, a solution of 50% TFA in dichloromethane (DCM) is standard and generally sufficient for Boc removal while being slightly milder on the linker.[3]
-
Problem 4: Low Yield or Incomplete Deprotection After Final Cleavage
-
Possible Cause 1: Insufficient cleavage time or temperature.
-
Possible Cause 2: Inadequate swelling of the peptide-resin in the cleavage cocktail.
-
Solution: Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail. Use a sufficient volume of the cleavage cocktail to ensure the resin is fully suspended and swollen.[12]
-
-
Possible Cause 3: Side reactions involving the trifluorophenyl ring.
-
Solution: While less common with the electron-withdrawing fluorine atoms, aromatic rings can be susceptible to alkylation by carbocations generated during cleavage. The use of scavengers like anisole is critical.[3] If side products are observed, consider adding a more diverse scavenger mixture, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT), for subsequent cleavages.[8]
-
III. Experimental Workflow & Diagrams
Decision Tree for Resin Selection
The following diagram illustrates the decision-making process for selecting the appropriate resin for your Boc-SPPS of a peptide containing Boc-D-2,4,5-trifluorophenylalanine.
Caption: Resin selection guide for Boc-SPPS.
General Boc-SPPS Cycle for Incorporating Boc-D-2,4,5-trifluorophenylalanine
Caption: A single cycle in Boc-SPPS.
IV. References
-
Microwave irradiation accelerated rapid, efficient and high yield esterification of Boc-amino acid to Merrifield resin mediated. Available at:
-
Boc Solid Phase Peptide Synthesis - ChemPep. Available at:
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin - Aapptec Peptides. Available at:
-
Peptide Resin Loading Protocols - MilliporeSigma. Available at:
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available at:
-
Peptide Synthesis Resins - AAPPTEC. Available at:
-
PAM Resin - Sunresin. Available at:
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at:
-
Peptide Coupling Reagents Guide - MilliporeSigma. Available at:
-
A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis - Benchchem. Available at:
-
Cleaving peptides in flow. Available at:
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. Available at:
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Available at:
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at:
Sources
- 1. peptide.com [peptide.com]
- 2. seplite.com [seplite.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
Technical Support Center: Mitigating Diketopiperazine Formation in Peptides Containing D-Amino Acids
Introduction
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a common and often yield-limiting side reaction. This issue is particularly prevalent in sequences containing D-amino acids, which are frequently incorporated to enhance peptide stability and biological activity.
This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you understand, predict, and ultimately control DKP formation in your solid-phase peptide synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide formed through an intramolecular cyclization of the N-terminal dipeptidyl-resin.[1] This process cleaves the first two amino acids from the solid support, resulting in a truncated peptide and the DKP byproduct.[2] This side reaction is a significant issue as it leads to a substantial reduction in the yield of the desired full-length peptide and introduces impurities that can be challenging to separate during purification.[2]
Q2: Why are peptides with D-amino acids, particularly in alternating D/L sequences, more susceptible to DKP formation?
A2: Sequences with alternating stereochemistry (e.g., D-Ala-L-Pro) can be particularly prone to DKP formation. This is because the side chains are positioned in a way that minimizes steric hindrance during the formation of the six-membered ring, making the cyclization reaction more favorable.[2]
Q3: Under what conditions does DKP formation typically occur?
A3: DKP formation is most commonly observed during the Fmoc-deprotection step in SPPS. The basic conditions required for Fmoc removal, typically using piperidine, generate a free N-terminal amine that can act as a nucleophile and attack the ester linkage to the resin.[2] Prolonged exposure to basic conditions, elevated temperatures, and the use of polar aprotic solvents like DMF can accelerate this side reaction.[2] DKP formation can also occur, though less commonly, under acidic conditions during the final cleavage from the resin.[2]
Q4: Can DKP formation be reversed?
A4: No, under standard SPPS conditions, the formation of the stable six-membered DKP ring is irreversible. Therefore, the focus must be on preventing its formation.
Q5: How can I detect DKP formation in my crude peptide product?
A5: The most common methods for detecting DKP formation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] In an HPLC chromatogram, the DKP byproduct will typically appear as a distinct, often earlier-eluting peak. In LC-MS analysis, you will observe a mass corresponding to the cyclic dipeptide and the truncated target peptide, which will have a mass loss equivalent to the first two amino acids.[2]
Troubleshooting Guide: Diagnosing and Solving DKP-Related Issues
This section provides a systematic approach to identifying and resolving common problems associated with DKP formation.
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Significantly low yield of the full-length peptide, with a major impurity peak observed in HPLC/LC-MS corresponding to a truncated peptide (missing the first two amino acids). | High rate of DKP formation during Fmoc deprotection of the second amino acid. | 1. Switch to a Sterically Hindered Resin: For sequences highly prone to DKP formation, the most effective solution is to use a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically blocks the nucleophilic attack of the N-terminal amine on the resin linkage.[2] 2. Optimize Fmoc Deprotection Conditions: Reduce the piperidine concentration and/or exposure time. Consider using a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[4] 3. Lower the Reaction Temperature: Perform the Fmoc deprotection and coupling steps at room temperature or even 0°C to slow down the kinetics of DKP formation.[1] |
| Consistently low peptide yield, but no major impurity peak is detected in the crude product analysis. | "Traceless" DKP formation, where the DKP byproduct is washed away during the synthesis, leading to a loss of peptide chains from the resin without generating a detectable impurity in the final crude mixture.[4] | 1. Employ a 2-CTC Resin: This is highly recommended to prevent the cleavage of the dipeptide from the resin.[5] 2. Use a Dipeptide Building Block: Synthesize the first two amino acids as a dipeptide unit and couple it to the resin in a single step. This bypasses the susceptible dipeptidyl-resin intermediate altogether.[4] |
| HPLC analysis shows a complex mixture of byproducts, making purification difficult. | Multiple side reactions are occurring, potentially including DKP formation, racemization, and incomplete coupling. | 1. Systematically address DKP formation first using the strategies mentioned above. 2. Ensure complete coupling after each cycle using a qualitative test like the Kaiser test. For sterically hindered D-amino acids, consider double coupling or using a more potent activating agent.[6] 3. Minimize racemization by using appropriate coupling reagents (e.g., HOBt/DIC) and avoiding excessive exposure to base. |
Quantitative Insights into DKP Formation
The rate of DKP formation is highly sequence-dependent. The following table provides a comparative look at the kinetics of DKP formation for diastereomeric dipeptides, highlighting the influence of stereochemistry.
| Dipeptide Sequence | Relative Rate of DKP Formation | Key Takeaway |
| D-Phg-Ala-NH₂ | 2.6 times faster than L-Phg-Ala-NH₂ | Heterochiral dipeptides (D-L or L-D) can exhibit significantly faster rates of cyclization compared to their homochiral counterparts.[1] |
| L-Phg-Ala-NH₂ | Baseline | The conformation of the dipeptide, influenced by the stereochemistry of the amino acids, plays a crucial role in the propensity for DKP formation.[1] |
This data is based on a study of phenylglycyl-alanine dipeptide amides and serves as an illustrative example of the impact of stereochemistry.[1]
Experimental Protocols
Protocol 1: Quantitative Analysis of DKP Formation by RP-HPLC
This protocol allows for the quantification of DKP formation by analyzing a small sample of the resin after the critical second amino acid deprotection step.
Materials:
-
Peptidyl-resin sample (after Fmoc deprotection of the second amino acid)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC-grade acetonitrile and water with 0.1% TFA
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Collection: After the Fmoc deprotection of the second amino acid and subsequent washing steps, carefully remove a small, accurately weighed sample of the resin (approx. 5-10 mg).
-
Cleavage: Treat the resin sample with the cleavage cocktail for 2-3 hours at room temperature.[7]
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[6]
-
Sample Preparation: Dissolve the dried crude peptide in a known volume of a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Inject the sample onto the RP-HPLC system.
-
Use a suitable gradient to separate the DKP byproduct, the truncated peptide, and the full-length peptide (if any was formed at this stage).
-
Monitor the elution profile at a suitable wavelength (typically 220 nm).
-
-
Quantification: Integrate the peak areas of the DKP byproduct and the desired peptide. The percentage of DKP formation can be calculated as: % DKP = (Area of DKP peak / (Area of DKP peak + Area of desired peptide peak)) * 100
Protocol 2: Minimizing DKP Formation Using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the loading of the first amino acid onto 2-CTC resin, a key strategy to prevent DKP formation.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acid
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes under an inert atmosphere.[8]
-
Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.
-
Loading: Add the amino acid solution to the swollen resin, followed by the addition of DIEA (2.0 - 4.0 equivalents relative to the amino acid).[8]
-
Reaction: Allow the mixture to react for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add methanol (0.8 mL per gram of resin) and mix for 15-30 minutes.[9]
-
Washing: Filter the resin and wash thoroughly with DCM, DMF, and finally methanol. Dry the loaded resin under vacuum.[8]
-
Continue Synthesis: Proceed with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids.
Protocol 3: Synthesis and Coupling of a D-Amino Acid Containing Dipeptide
This strategy completely bypasses the DKP-prone intermediate.
A. Dipeptide Synthesis (Solution Phase):
-
Protection: Protect the C-terminus of the second amino acid (e.g., as a methyl ester).
-
Coupling: Couple the Fmoc-protected D-amino acid to the C-terminally protected second amino acid using standard solution-phase coupling reagents (e.g., HBTU/DIEA).
-
Deprotection: Remove the C-terminal protecting group (e.g., by saponification) to yield the free acid dipeptide.
-
Purification: Purify the dipeptide by crystallization or chromatography.
B. Dipeptide Coupling (Solid Phase):
-
Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group of the first amino acid attached to the resin.
-
Dipeptide Activation: In a separate vessel, pre-activate the synthesized Fmoc-D-dipeptide-OH with a coupling reagent (e.g., HBTU/DIEA or HATU/DIEA) in DMF for 5-10 minutes.[1]
-
Coupling: Add the activated dipeptide solution to the deprotected amino acid on the resin and allow the reaction to proceed for 2-4 hours.[1]
-
Monitoring: Monitor the coupling reaction using the Kaiser test.
-
Washing and Continuation: Wash the resin thoroughly and proceed with the synthesis of the rest of the peptide.
Visualizing the Problem and Solutions
Mechanism of Diketopiperazine Formation```dot
Caption: A decision-making workflow for selecting the appropriate strategy to mitigate DKP formation.
References
- Plasson, R., et al. (2007). An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. Origins of Life and Evolution of Biospheres, 37(3), 235-251.
- Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.
- Kaushal, M., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ChemistrySelect, 10(17).
- Zhang, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1037-1046.
- Jones, J. H., & Ramage, R. (1978). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
-
Wang, J., et al. (2021). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Fall 2021. Retrieved from [Link]
- Garcia, C., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
- Wade, J. D., et al. (2014). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Molecules, 19(11), 18884-18897.
- Wakankar, A. A., & Borchardt, R. T. (2001). Comparison of the rates of deamidation, diketopiperazine formation and oxidation in recombinant human vascular endothelial growth factor and model peptides. Journal of pharmaceutical sciences, 90(11), 1771-1785.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Wang, J., et al. (2022).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Albericio, F., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ChemistrySelect, 10(17).
-
Karaman, R. (2016). Is my peptide forming diketopiperazine in solution?. ResearchGate. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
- Suresh Babu, V. V., & Ananda, K. (2000). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry-Section B, 39(10), 756-761.
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. Retrieved from [Link]
-
Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Retrieved from [Link]
- Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849-11857.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wang, J., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Improving the Solubility of Trifluorinated Peptide Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluorinated peptide intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome solubility challenges during your experiments. As Senior Application Scientists, we have synthesized our field-proven insights with established scientific principles to provide you with a comprehensive and practical resource.
Troubleshooting Guide
This section addresses specific problems you may encounter when trying to dissolve your trifluorinated peptide intermediates.
Problem: My trifluorinated peptide intermediate is insoluble in standard aqueous buffers.
This is a common challenge due to the unique physicochemical properties of trifluorinated groups. The high electronegativity of fluorine atoms can alter the electronic properties of the peptide backbone and side chains, while the trifluoromethyl group itself significantly increases hydrophobicity.[1][2] This can lead to a tendency for the peptide to aggregate in aqueous solutions.
Initial Diagnostic Steps
Before attempting the following solutions, it is crucial to verify:
-
Peptide Purity: Impurities from the synthesis can significantly impact solubility. Confirm the purity of your peptide using HPLC.[3][4]
-
Peptide Integrity: Confirm the correct molecular weight of your peptide via mass spectrometry to ensure you are working with the intended product.[4]
Solution 1: Systematic pH Adjustment
The net charge of a peptide is highly dependent on the pH of the solution, and solubility is typically lowest at its isoelectric point (pI), where the net charge is zero.[5] By adjusting the pH away from the pI, you can increase the net charge and promote electrostatic repulsion between peptide molecules, thereby improving solubility.
Causality: The trifluoromethyl group is a strong electron-withdrawing substituent, which can alter the pKa of nearby acidic and basic residues.[2] This makes a systematic pH screen essential.
Experimental Protocol: pH Solubility Screening
Objective: To determine the optimal pH for dissolving a trifluorinated peptide intermediate.
Materials:
-
Lyophilized trifluorinated peptide
-
Sterile deionized water
-
10% Acetic Acid solution
-
0.1 M Ammonium Bicarbonate solution
-
Small vials
-
Vortex mixer
Procedure:
-
Calculate the Theoretical Net Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to determine the net charge at neutral pH.[6]
-
-
Initial Solubility Test in Water:
-
Attempt to dissolve a small, accurately weighed amount of the peptide in sterile deionized water to your target concentration.
-
-
pH Adjustment based on Net Charge:
-
For Basic Peptides (Net Positive Charge): If insoluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[7][8]
-
For Acidic Peptides (Net Negative Charge): If insoluble in water, add 0.1 M ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[7]
-
For Neutral or Very Hydrophobic Peptides: If pH adjustment is ineffective, proceed to co-solvent testing.
-
-
Observation and Documentation:
-
Visually inspect for complete dissolution (a clear solution with no particulates).
-
Record the approximate pH that resulted in solubilization.
-
Solution 2: Introduction of Organic Co-solvents
For highly hydrophobic trifluorinated peptides, aqueous buffers alone may be insufficient. The addition of an organic co-solvent can disrupt the hydrophobic interactions that lead to aggregation.[7]
Causality: Organic solvents can form a "solvation shell" around the hydrophobic regions of the peptide, including the trifluoromethyl groups, preventing them from interacting with each other and precipitating.
| Co-solvent | Properties & Considerations |
| DMSO (Dimethyl sulfoxide) | A strong, polar aprotic solvent. Generally biocompatible at low concentrations (<1%).[7] Caution: Can oxidize methionine and cysteine residues.[7] |
| DMF (Dimethylformamide) | A polar aprotic solvent with good solvating properties for many peptides.[9] Less toxic than DMSO for some cell lines. |
| Acetonitrile (ACN) | A polar aprotic solvent commonly used in HPLC.[10] Often used in mixtures with water and a small amount of acid (e.g., 0.1% TFA).[6] |
| Isopropanol/n-Propanol | Alcohols that can effectively solubilize some hydrophobic peptides.[6] |
Experimental Protocol: Co-solvent Solubility Testing
Objective: To find a suitable organic co-solvent and concentration to dissolve a hydrophobic trifluorinated peptide.
Materials:
-
Lyophilized trifluorinated peptide
-
DMSO, DMF, Acetonitrile
-
Sterile deionized water or desired buffer
-
Small vials
-
Vortex mixer and sonicator
Procedure:
-
Add a small amount of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide.
-
Vortex thoroughly. If necessary, sonicate the solution briefly to aid dissolution.[8]
-
Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[10]
-
If the solution becomes cloudy, the solubility limit has been exceeded.
Solution 3: Utilizing Fluorinated Alcohols
Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are particularly effective at solubilizing aggregation-prone peptides.[11][12]
Causality: These solvents work by disrupting the intramolecular and intermolecular hydrogen bonds that stabilize secondary structures like β-sheets, which are often responsible for aggregation.[13] They can induce a helical conformation in peptides, which can improve solubility.[6]
Caution: TFE and HFIP can significantly alter the native conformation of your peptide. This may be acceptable for intermediates in a synthesis but could be problematic for final products intended for biological assays.
Problem: My peptide precipitates when I dilute the organic stock solution into an aqueous buffer.
This is a common issue when the peptide is highly hydrophobic. The addition of water increases the polarity of the solvent system, causing the hydrophobic peptide molecules to aggregate and precipitate.
Solution: Gradual Dilution with Vigorous Mixing
-
Start with your peptide dissolved in the minimum required volume of organic solvent.
-
While vigorously vortexing the peptide solution, add the aqueous buffer very slowly, drop by drop.
-
Visually monitor the solution. If cloudiness appears, stop adding the aqueous buffer, as you have reached the solubility limit.
Problem: My trifluorinated peptide forms a gel at my desired concentration.
Gel formation is indicative of extensive intermolecular hydrogen bonding, leading to the formation of a stable, cross-linked network.[10]
Solution: Use of Denaturing Agents (Last Resort)
For highly aggregated peptides that form gels, denaturing agents can be used.
-
6 M Guanidine Hydrochloride (GdmCl)
-
8 M Urea
Causality: These agents disrupt the hydrogen-bonding network that holds the peptide aggregates together.
Important Consideration: Denaturing agents are generally incompatible with biological assays and can be difficult to remove. This approach is typically only suitable for analytical purposes where the peptide's conformation is not critical.[5]
Frequently Asked Questions (FAQs)
Q1: Why is solubility such a persistent issue with trifluorinated peptides?
A1: The trifluoromethyl (-CF3) group imparts a unique combination of properties that often leads to poor solubility.[2]
-
Increased Hydrophobicity: The -CF3 group is significantly more hydrophobic than a methyl (-CH3) group, which can drive peptide aggregation in aqueous solutions.[1]
-
Lipophobicity: Despite being hydrophobic, fluorocarbons can also be lipophobic, meaning they do not readily mix with hydrocarbon-based lipids or some organic solvents.[14]
-
Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms creates a strong dipole and can alter the electronic properties and hydrogen bonding capacity of the peptide backbone and adjacent side chains.[2][14]
-
Conformational Rigidity: The introduction of trifluoromethyl groups can restrict the conformational flexibility of the peptide, sometimes favoring structures that are prone to aggregation.
Q2: What is the best starting solvent to try for a new trifluorinated peptide?
A2: The best initial approach depends on the properties of your peptide. The following decision tree can guide your choice.
Caption: Decision tree for initial solvent selection.
Q3: Can I use sonication or heating to improve the solubility of my trifluorinated peptide?
A3: Yes, both methods can be effective, but they must be used with caution.
-
Sonication: This can help break up small aggregates and is generally a safe method to try.[8] However, prolonged or high-energy sonication can potentially degrade the peptide.
-
Heating: Gently warming the solution (e.g., to 40°C) can increase solubility.[8] However, be aware that higher temperatures can accelerate peptide degradation, especially deamidation of asparagine and glutamine residues. Always monitor the temperature carefully and use this method for short periods.
Q4: How can I proactively improve the solubility of a trifluorinated peptide during the design phase?
A4:
-
Incorporate Charged Residues: Strategically placing hydrophilic, charged amino acids (e.g., Lys, Arg, Asp, Glu) in the sequence can significantly improve aqueous solubility.[8]
-
Add a Solubility-Enhancing Tag: A short sequence of charged residues, such as a poly-lysine or poly-arginine tag, can be added to the N- or C-terminus.[1] These tags can often be cleaved after purification if necessary.
-
Disrupt Aggregation-Prone Sequences: If your peptide contains a stretch of hydrophobic amino acids, consider breaking it up with the insertion of a polar or charged residue.
References
-
Levin, A. M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(21), 4594. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]
-
Rossino, G., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7087. [Link]
-
Bode, G., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(1), 59-73. [Link]
-
Blanquer, A., et al. (2021). Popular strategies to solubilize peptides during CPS. Chemical Science, 12(2), 529-537. [Link]
-
Rozatian, N., & Roesner, S. (2023). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 10(10), 2548-2564. [Link]
-
Zhang, X., et al. (2021). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 19(4), 743-758. [Link]
-
Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. ChemBioChem, 24(15), e202300214. [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Bio Basic. [Link]
-
Devine, E., & O'Connell, M. A. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1311-1323. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
D'Arrigo, C., et al. (2022). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 23(3), 1269. [Link]
-
Narita, M., et al. (1988). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 61(8), 2805-2811. [Link]
-
Zhang, H., et al. (2019). Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. Journal of the American Society for Mass Spectrometry, 30(2), 299-307. [Link]
-
Geri, J. B., et al. (2022). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Fong, C., et al. (2022). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au, 2(5), 1148-1156. [Link]
-
Kumar, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 220-230. [Link]
-
Levin, A. M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
-
Narita, M., et al. (1988). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Semantic Scholar. [Link]
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
-
Narita, M., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]
-
Li, Z., et al. (2023). Multiplex Trifluoromethyl and Hydroxyl Radical Chemistry Enables High Resolution Protein Footprinting. bioRxiv. [Link]
-
Fernández-Mato, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5487. [Link]
-
Fong, C., et al. (2022). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PMC. [Link]
-
Fernández-Mato, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Scilit. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
ResearchGate. (n.d.). pH solubility profile of CSP7 acetate and CSP7 TFA. ResearchGate. [Link]
-
Clark, G. A., et al. (2012). Cross-Strand Interactions of Fluorinated Amino Acids in β-Hairpin Constructs. Journal of the American Chemical Society, 134(43), 17912-17921. [Link]
-
Mowat, J. M., et al. (n.d.). Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). Gyros Protein Technologies. [Link]
-
Shokri, A., et al. (2020). 18F-Trifluoromethanesulfinate Enables Direct C–H 18F-Trifluoromethylation of Native Aromatic Residues in Peptides. Journal of the American Chemical Society, 142(4), 2038-2044. [Link]
-
Islam, M. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6806. [Link]
-
Polypeptide Group. (n.d.). Challenges for Therapeutic Peptides Part 1: On the Inside, Looking Out. Polypeptide. [Link]
-
LifeTein. (n.d.). Challenges in Peptide Solubilization – Amyloids Case Study. LifeTein. [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. ijsra.net [ijsra.net]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Boc-D-2,4,5-trifluorophenylalanine
Ticket ID: #CPL-F3PHE-001 Status: Resolved / Guide Published Topic: Optimization of HATU vs. PyAOP for Sterically Hindered, Electron-Deficient Amino Acids
Executive Summary: The Core Conflict
User Issue: Researchers frequently report low yields, racemization (loss of D-configuration), or +99 Da mass adducts when coupling Boc-D-2,4,5-trifluorophenylalanine .
Root Cause Analysis: This specific amino acid presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The ortho-fluorine atom creates significant steric bulk near the reaction center, slowing down the nucleophilic attack.
-
Electronic Effects: The three fluorine atoms are strongly electron-withdrawing. This increases the acidity of the
-proton ( ), making the activated ester highly susceptible to base-catalyzed racemization via the enolization mechanism. -
Reagent Incompatibility: The slow reaction rate (due to sterics) makes the system vulnerable to guanidinylation , a parasitic side reaction unique to uronium-based reagents like HATU.
Recommendation: While HATU is the standard for difficult couplings, PyAOP is the superior choice for this specific residue to eliminate the risk of chain-termination (guanidinylation) during the prolonged reaction times required by the steric hindrance.
Decision Matrix: HATU vs. PyAOP[1][2][3][4]
Use this matrix to select the correct reagent for your specific sequence context.
| Feature | HATU (The "Sledgehammer") | PyAOP (The "Precision Tool") |
| Chemical Class | Uronium / Guanidinium salt | Phosphonium salt |
| Active Species | Generates OAt-active ester | Generates OAt-active ester |
| Primary Risk | Guanidinylation: If coupling is slow (>1h), the N-terminal amine attacks the reagent itself, permanently capping the chain. | None: Does not react with amines to form stable adducts. |
| Racemization Risk | Low (due to HOAt), but increases with excess base/time. | Low (HOAt-based). Safer for long reactions. |
| Ideal Use Case | Fast couplings (<30 min), sterically open residues. | Hindered residues (e.g., 2,4,5-F3-Phe), cyclizations, slow couplings. |
| Cost | High | Very High (typically ~1.5x HATU) |
Visual Decision Logic
The following diagram illustrates the logical pathway for selecting the reagent based on the specific risks of 2,4,5-trifluoro-Phe.
Figure 1: Decision tree for reagent selection. Note that the ortho-fluorine of the target amino acid almost always dictates a "Slow" reaction pathway, favoring PyAOP.
Optimized Experimental Protocol
Objective: Couple Boc-D-2,4,5-trifluoro-Phe to a resin-bound amine or free amine in solution with >95% enantiomeric purity.
Reagents
-
Amino Acid: Boc-D-2,4,5-trifluorophenylalanine (1.0 equiv)
-
Coupling Reagent: PyAOP (1.0 equiv) — Avoid excess to prevent waste, though PyAOP excess is safer than HATU.
-
Base: 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv) — Crucial: Collidine is a weaker, non-nucleophilic base than DIPEA, significantly reducing the risk of base-catalyzed racemization of the acidic
-proton. -
Solvent: DMF or NMP (Anhydrous).
Workflow
-
Pre-Activation (Cold):
-
Dissolve the Amino Acid and PyAOP in DMF.
-
Cool the solution to 0°C (ice bath).
-
Add Collidine.
-
Reasoning: Pre-activation at low temperature minimizes the initial racemization spike when the active ester is formed.
-
-
Coupling:
-
Add the pre-activated mixture immediately to the amine component (resin or solution).
-
Allow to react at 0°C for 30 minutes , then warm to Room Temperature .
-
Stir for 2–4 hours. (Due to the ortho-fluorine steric hindrance).
-
-
Monitoring:
-
Solution Phase: TLC/LC-MS. Look for the consumption of the activated ester.
-
Solid Phase: Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
Troubleshooting Guide (FAQ)
Issue 1: Mass Spectrum shows a +99 Da impurity (M + 99).
-
Diagnosis: Guanidinylation .[1][2][3][4][5] You likely used HATU, and the reaction was slow. The unreacted amine attacked the central carbon of the HATU reagent instead of the amino acid.
-
Solution: Switch to PyAOP . Phosphonium salts cannot form guanidines. If you must use HATU, use exactly 0.9 equivalents of HATU relative to the amino acid (limiting reagent) to ensure no free HATU exists to cap the chain.
Issue 2: Loss of D-Configuration (Racemization).
-
Diagnosis: Base-catalyzed enolization. The electron-withdrawing fluorines make the
proton acidic ( drops significantly). Strong bases like DIPEA or TEA extract this proton, forming an achiral enolate. -
Solution:
-
Switch Base: Replace DIPEA with Collidine (2,4,6-trimethylpyridine) . It is sufficient to drive the reaction but too sterically hindered to efficiently abstract the
-proton. -
Add Additive: Add 1.0 equiv of Oxyma Pure . While PyAOP generates OAt, Oxyma can act as a scavenger and buffering agent, further suppressing racemization.
-
Issue 3: Reaction solution turns deep yellow/orange.
-
Diagnosis: Normal Operation . Both HATU and PyAOP release HOAt (7-azabenzotriazole) upon reaction. The HOAt anion is yellow/orange.
-
Action: No action needed. This confirms the active ester has formed.
Issue 4: Low yield despite long reaction times.
-
Diagnosis: Hydrolysis of the active ester. The electron-deficient ring makes the active ester too reactive toward moisture.
-
Solution: Ensure DMF is strictly anhydrous. Perform the coupling under an inert atmosphere (Nitrogen/Argon). Re-couple using fresh reagents (Double Coupling protocol).
Mechanistic Visualization
The following diagram details why HATU causes side reactions in this specific context and how PyAOP avoids it.
Figure 2: Mechanistic divergence. HATU presents a competitive electrophilic site (the guanidinium carbon) that leads to irreversible capping if the desired amide bond formation is retarded by steric hindrance.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society. Link
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
BenchChem Technical Support. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Link
-
Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. Link
Sources
Technical Support Center: Monitoring Boc Removal from Fluorinated Residues by TLC
Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) applications. This guide is designed for researchers, scientists, and drug development professionals who are monitoring the deprotection of tert-butyloxycarbonyl (Boc) groups from fluorinated amine residues. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning and field-proven insights to help you navigate the unique challenges presented by these substrates.
The presence of fluorine can significantly alter a molecule's polarity, reactivity, and visualization characteristics on a TLC plate. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions to ensure your reaction monitoring is accurate and reliable.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered when monitoring the Boc deprotection of fluorinated amines. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.
Problem 1: No Visible Spots on the TLC Plate (or Very Faint Spots)
You've run your TLC, and upon visualization, you see no spots for your starting material, product, or both.
Possible Causes & Solutions:
-
Inadequate UV-Activity: Many simple amines, especially non-aromatic ones, are not UV-active. While your starting material (Boc-protected fluorinated aromatic amine) may be UV-active, the product might not be, or vice-versa. Fluorine substitution itself does not guarantee UV activity.
-
Solution: Always use a chemical stain as your primary or secondary visualization method. Do not rely solely on a UV lamp.[1]
-
-
Ineffective Staining Reagent: Fluorinated compounds can be notoriously difficult to visualize with certain stains. The high electronegativity and strength of the C-F bond can render the molecule resistant to oxidation by common stains like potassium permanganate (KMnO₄).
-
Solution 1 (Recommended): Use a ninhydrin stain . Ninhydrin reacts specifically with primary and secondary amines to produce a highly colored spot (Ruhemann's purple).[2][3] Crucially, the heat applied during the staining process is often sufficient to cause the thermal cleavage of the Boc group in situ, meaning both your free amine product and your Boc-protected starting material can be visualized.[2][3]
-
Solution 2 (Alternative): A basic potassium permanganate (KMnO₄) stain can be attempted. While less reliable for fluorinated compounds, it is a good general stain for oxidizable functional groups.[4][5] If spots are faint, it may indicate the compound is resistant to oxidation.
-
-
Sample Too Dilute: The concentration of your analyte on the plate may be below the detection limit of your visualization method.
-
Solution: When spotting your TLC plate, apply the sample to the same spot multiple times, allowing the solvent to fully evaporate between each application. This concentrates the sample without creating an overly large initial spot.
-
Problem 2: Spots are Streaking or Tailing
Instead of tight, circular spots, your compounds appear as vertical streaks. This is a common and frustrating issue, especially with amines.
Possible Causes & Solutions:
-
Strong Interaction with Silica Gel: Amines are basic and can interact strongly with the slightly acidic silica gel stationary phase through acid-base interactions. This causes a portion of the sample to "stick" to the origin and elute slowly, resulting in a tail.[6]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide (NH₄OH) to the mobile phase.[7] This base will neutralize the acidic sites on the silica, allowing your amine product to travel up the plate with a much-improved spot shape.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, consider using alumina (Al₂O₃) TLC plates, which are slightly basic and can provide better results for basic compounds.[8]
-
-
Sample Overload: Applying too much sample to the plate can saturate the stationary phase, leading to streaking.
-
Solution: Dilute your reaction mixture before spotting it on the TLC plate.
-
Problem 3: The Product (Free Amine) Spot is Not Staining with Ninhydrin
You expect to see a new, more polar spot for your deprotected amine, but nothing appears with ninhydrin stain, or the entire plate turns purple.
Possible Causes & Solutions:
-
Residual Acid from Deprotection: Boc deprotection is typically carried out with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] If a significant amount of this acid is present in the reaction aliquot spotted on the plate, it will neutralize the basic amine product, forming a salt. More importantly, the excess acid on the plate can interfere with the ninhydrin reaction.
-
Solution 1 (Pre-Stain Neutralization): After developing the TLC plate and thoroughly drying it, place it in a sealed chamber containing a small beaker of ammonium hydroxide for 5-10 minutes. The ammonia vapor will neutralize the residual acid on the plate. Remove the plate and allow the excess ammonia to evaporate in a fume hood for a few minutes before staining.
-
Solution 2 (Work-up before TLC): Before taking a TLC sample, quench a small aliquot of the reaction mixture with a basic wash (e.g., saturated sodium bicarbonate solution), extract with an organic solvent, and then spot the organic layer on the TLC plate.
-
-
Reduced Amine Nucleophilicity: The presence of electron-withdrawing fluorine atoms on an aromatic ring can decrease the nucleophilicity of the amine. While generally still reactive enough, a significantly deactivated amine may react more slowly with ninhydrin.
-
Solution: After applying the ninhydrin stain, ensure you are heating the plate sufficiently with a heat gun (typically until the spots appear, which can take 1-3 minutes). The additional thermal energy can help drive the reaction to completion.
-
Problem 4: Starting Material and Product Spots Have Very Similar Rf Values
The spots for the Boc-protected starting material and the deprotected amine are too close together to confidently assess the reaction's progress.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The chosen solvent system may not have the optimal polarity to achieve good separation between the two compounds.
-
Solution: Systematically vary the polarity of your mobile phase. The Boc-protected amine is significantly less polar than the free amine. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate (EtOAc).
-
If both spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
-
If both spots are too low on the plate (low Rf), increase the polarity (e.g., increase the proportion of EtOAc). A small amount of methanol (MeOH) can be added to significantly increase polarity if needed.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated starting material not visible with a potassium permanganate (KMnO₄) stain?
A1: Potassium permanganate is a strong oxidizing agent. It visualizes compounds by oxidizing them, which results in the formation of brown manganese dioxide (MnO₂) against a purple background.[10] Many organic functional groups are readily oxidized. However, the presence of highly electronegative fluorine atoms can deactivate a molecule towards oxidation. The C-F bond is exceptionally strong, and fluorine's electron-withdrawing effect can make nearby functional groups less susceptible to oxidation. Therefore, it is common for highly fluorinated compounds to be unreactive towards KMnO₄ stain.[11]
Q2: Can I use a ninhydrin stain to see my Boc-protected starting material?
A2: Yes, and this is a key advantage of this stain for monitoring these reactions. Ninhydrin reacts with primary and secondary amines that have at least one N-H bond. While a Boc-protected amine does not have a free N-H on the nitrogen, the acidic conditions of most ninhydrin stain solutions combined with the heat from a heat gun are sufficient to cause in-situ deprotection of the Boc group on the TLC plate.[2][3] This generates the free amine, which then reacts with the ninhydrin to produce a colored spot. This allows you to visualize both the product and the remaining starting material on the same plate with a single stain.
Q3: How should the Rf value change upon successful Boc deprotection of my fluorinated amine?
A3: The Boc group is large and non-polar. Removing it exposes the polar amine (N-H) group. As a result, the product (free amine) will be significantly more polar than the starting material (Boc-protected amine). On a normal-phase silica gel TLC plate, more polar compounds interact more strongly with the stationary phase and travel a shorter distance up the plate. Therefore, you should observe the disappearance of a higher Rf spot (starting material) and the appearance of a new, lower Rf spot (product).
Q4: What is a good starting solvent system for developing my TLC?
A4: A good starting point for separating a Boc-protected aromatic amine from its free amine is a mixture of hexanes and ethyl acetate. A ratio of 4:1 Hexanes:Ethyl Acetate is a reasonable starting point. From there, you can adjust the ratio to achieve optimal separation where the Rf of the starting material is around 0.5-0.7 and the product is clearly resolved at a lower Rf. If your compounds are more polar, you may need to use a more polar system, such as 10% Methanol in Dichloromethane (DCM).
Q5: My reaction is performed in TFA/DCM. How do I properly spot this on a TLC plate?
A5: Spotting the acidic reaction mixture directly can cause the issues described in Troubleshooting Problem 3. The best practice is to take a small aliquot (e.g., ~0.1 mL) of the reaction mixture, dilute it with an organic solvent like ethyl acetate (1 mL), and then wash it with a small amount of saturated sodium bicarbonate solution in a small vial. Vortex the vial, allow the layers to separate, and then spot the top organic layer on your TLC plate. This quick workup neutralizes the acid and provides a clean sample for analysis.
Data Presentation & Experimental Protocols
Table 1: Representative TLC Data for Boc Deprotection of 4-Fluoroaniline
The following table provides representative Rf values for the starting material (Boc-4-fluoroaniline) and the product (4-fluoroaniline). These values are based on established chromatographic principles and serve as a guide for what to expect during your analysis. Actual Rf values may vary based on specific lab conditions.
| Compound | Structure | Mobile Phase (Hexanes:EtOAc) | Representative Rf Value | Expected Staining Result (Ninhydrin) |
| Boc-4-fluoroaniline (Starting Material) | 4:1 | ~0.65 | Pink/Purple (after heating) | |
| 4-Fluoroaniline (Product) | 4:1 | ~0.20 | Pink/Purple (after heating) | |
| Boc-4-fluoroaniline (Starting Material) | 9:1 | ~0.40 | Pink/Purple (after heating) | |
| 4-Fluoroaniline (Product) | 9:1 | ~0.05 | Pink/Purple (after heating) |
Diagrams & Workflows
Caption: Standard workflow for monitoring Boc deprotection by TLC.
Caption: A logical decision tree for common TLC troubleshooting.
Protocol 1: Preparation of Ninhydrin Staining Solution
Materials:
-
Ninhydrin (0.3 g)
-
n-Butanol (100 mL)
-
Glacial Acetic Acid (3 mL)
Procedure:
-
In a clean glass bottle, combine 100 mL of n-butanol and 3 mL of glacial acetic acid.
-
Add 0.3 g of ninhydrin to the solvent mixture.
-
Swirl or stir the mixture until the ninhydrin is completely dissolved.
-
Store the solution in a well-sealed, light-protected bottle. The stain is typically stable for several months.
(This formulation is a widely used standard in organic synthesis labs.)[2]
Protocol 2: General Procedure for TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom. Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (RM).
-
Spotting: Using a capillary tube, spot a dilute solution of your starting material in the SM lane. Spot the reaction mixture aliquot in the RM lane. Finally, spot both the starting material and the reaction mixture on top of each other in the co-spot lane.
-
Development: Place the spotted TLC plate in a closed chamber containing your chosen mobile phase (e.g., 4:1 Hexanes:EtOAc with 0.5% triethylamine). Ensure the solvent level is below your origin line. Allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood for several minutes to remove all eluent.
-
Visualization:
-
Examine the plate under a UV lamp and circle any visible spots.
-
Using forceps, quickly dip the plate into the ninhydrin staining solution.
-
Blot the edge of the plate on a paper towel to remove excess stain.
-
Gently warm the plate with a heat gun until colored spots appear (typically pink or purple).
-
-
Analysis: Circle the stained spots and calculate the Rf value for each. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
References
- Mohammad, A., Ajmal, M., & Anwar, S. (1995). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society.
- ChemicalDesk.Com. (2011, June 28).
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]
-
Wikipedia. Potassium permanganate. Retrieved from [Link]
-
Sejer, D. (Curly Arrow Blog). (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
- EPFL.TLC Visualization Reagents.
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 147.
- BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions. BenchChem Technical Support.
-
REACH Devices, LLC. TLC stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2018, May 14). How to neutralize a TLC plate?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
- VanVeller Lab, Department of Chemistry.Resources.
- SWGDrug.Thin Layer Chromatography (TLC) System Descriptions and Visualizations.
- Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406.
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]
-
ResearchGate. (2023, April 6). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
- Waters.Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product.
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem Technical Support.
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem Technical Support.
- Huda Elgubbi, et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131.
- Fessner, W. D., & Jones, G. B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23951–23956.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Magic Formulas [chem.rochester.edu]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. TLC stains [reachdevices.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Boc-D-2,4,5-trifluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and novel pharmaceutical compounds, the purity of the constituent building blocks is paramount. Boc-D-2,4,5-trifluorophenylalanine, a fluorinated amino acid derivative, is a critical component in modern drug discovery, valued for its ability to enhance peptide stability and binding affinity. Ensuring its chemical and chiral purity is a non-negotiable step for reproducible results and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Boc-D-2,4,5-trifluorophenylalanine, with a primary focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the rationale behind the chosen method, present a detailed experimental protocol, and compare its performance against alternative techniques, supported by experimental data and expert insights.
The Analytical Challenge: Potential Impurities
The purity of Boc-D-2,4,5-trifluorophenylalanine can be compromised by several factors inherent to its synthesis and storage. A comprehensive analytical method must be able to separate the main component from potential impurities such as:
-
Process-Related Impurities: Including starting materials, reagents, and by-products from the synthetic route.
-
Degradation Products: Resulting from improper storage or handling, such as the loss of the Boc (tert-Butyloxycarbonyl) protecting group.[1][2]
-
Enantiomeric Impurities: The presence of the undesired L-enantiomer (Boc-L-2,4,5-trifluorophenylalanine), which can have significantly different pharmacological effects.[3]
-
Diastereomeric Impurities: Arising from racemization during the synthesis process.[4]
Recommended Method: Reversed-Phase HPLC
For routine purity analysis, a gradient RP-HPLC method offers a superb balance of resolution, sensitivity, and robustness. The non-polar Boc group and the fluorinated phenyl ring provide strong retention on a hydrophobic stationary phase like C18, allowing for effective separation from more polar or non-polar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The octadecylsilane (C18) stationary phase is the industry standard for reversed-phase chromatography due to its high hydrophobicity. This characteristic ensures strong interaction with the non-polar Boc and trifluorophenyl moieties of the analyte, leading to good retention and separation from potential impurities with different polarities.
-
Mobile Phase (Acetonitrile/Water with TFA): A gradient elution using acetonitrile and water is employed to effectively separate compounds with a wide range of polarities.[5] Acetonitrile is a common organic modifier that provides good elution strength. The addition of a small amount of trifluoroacetic acid (TFA) (0.1%) serves two critical purposes: it protonates the carboxylic acid group of the analyte, suppressing its ionization and resulting in sharper, more symmetrical peaks, and it acts as an ion-pairing agent, further improving peak shape and retention.[6]
-
UV Detection: The phenyl ring in the trifluorophenylalanine structure contains a chromophore that absorbs UV light. While the absorption maxima for phenylalanine are around 198 nm and 258 nm, detection at 220 nm is often chosen for Boc-protected amino acids to maximize sensitivity for both the analyte and a wide range of potential impurities.[5][6][7][8]
Experimental Protocol: RP-HPLC Purity Analysis
This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP <621>.[9][10]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).
-
Boc-D-2,4,5-trifluorophenylalanine reference standard and sample.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 5 95 30.0 5 95 31.0 95 5 | 35.0 | 95 | 5 |
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the Boc-D-2,4,5-trifluorophenylalanine reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
System Suitability Testing (SST):
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH and USP guidelines.[10][11][12]
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analysis and Purity Calculation:
Inject the sample solution and record the chromatogram. Calculate the purity by the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysisdot
Sources
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 7. omlc.org [omlc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chiral HPLC Separation of D- and L-2,4,5-Trifluorophenylalanine
For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is fundamental. The biological activity of enantiomers can differ dramatically, with one offering therapeutic benefits while the other may be inactive or, in some cases, harmful.[1] 2,4,5-Trifluorophenylalanine, a key building block in the synthesis of pharmaceuticals like the antidiabetic drug Sitagliptin, is a prime example where robust enantiomeric separation is critical.[2][3]
This guide provides an in-depth comparison of modern chiral High-Performance Liquid Chromatography (HPLC) strategies for resolving the D- and L-enantiomers of 2,4,5-trifluorophenylalanine. We will move beyond mere protocols to explore the causality behind methodological choices, empowering you to develop and optimize separations with scientific integrity. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most efficient and widely used method for this purpose.[1][4]
Understanding the Target Analyte: 2,4,5-Trifluorophenylalanine
The structure of 2,4,5-trifluorophenylalanine dictates our separation strategy. As an amino acid, it possesses two key functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH).[][6] These groups, along with the fluorinated phenyl ring, are the primary points of interaction with a CSP. The goal of chiral HPLC is to exploit the differential stability of the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase.[7] A successful separation hinges on selecting a CSP that offers multiple, distinct interaction points to maximize this stability difference.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in developing a chiral separation method.[8] While a trial-and-error approach can be time-consuming, a systematic screening of columns based on different chiral recognition mechanisms is a highly effective strategy.[1] We will compare three of the most powerful and complementary CSP classes for this application: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based phases.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly phenylcarbamates of cellulose and amylose, are the most widely used CSPs, capable of resolving nearly 90% of all chiral compounds.[9] Columns like the Daicel CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based) are industry workhorses.[10][11]
Mechanism of Chiral Recognition: The chiral recognition mechanism is complex and primarily based on the analyte fitting into chiral "grooves" or "pockets" within the helical structure of the polysaccharide polymer.[12][13] Separation is achieved through a combination of interactions between the analyte and the carbamate derivatives on the sugar backbone, including:
-
Hydrogen Bonding: The amine and carboxyl groups of the amino acid can interact with the carbamate groups of the CSP.
-
π-π Interactions: The trifluorophenyl ring can interact with the aromatic moieties of the CSP's phenylcarbamate groups.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to retention.
-
Steric Interactions: The overall shape and fit of the analyte within the chiral cavity is crucial for differentiation.[9][13][14]
Typical Performance and Conditions: These columns are most often used in normal-phase or polar organic modes. For an acidic analyte like 2,4,5-trifluorophenylalanine, an acidic modifier is typically required to ensure good peak shape and achieve separation.
| CSP Type | Typical Mobile Phase | Additive | Pros | Cons |
| Polysaccharide (e.g., CHIRALPAK® AD-H) | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | 0.1% Trifluoroacetic Acid (TFA) | Broad applicability, high success rate[11], excellent resolution. | Coated versions have solvent limitations[10][15], may require longer equilibration times. |
| Polysaccharide (e.g., CHIRALCEL® OD-H) | n-Hexane / Ethanol (e.g., 90:10 v/v) | 0.1% Trifluoroacetic Acid (TFA) | Complementary selectivity to amylose phases. | Similar solvent restrictions for coated versions. |
Macrocyclic Glycopeptide (Antibiotic) CSPs
Based on molecules like vancomycin (CHIROBIOTIC® V) and teicoplanin (CHIROBIOTIC® T), these CSPs offer a unique and highly versatile mechanism for chiral recognition, particularly for amino acids.[16][17]
Mechanism of Chiral Recognition: These large, complex molecules offer a multitude of interaction sites within a defined "basket" or cavity. The key interactions include:
-
Ionic (Charge-Charge) Interaction: This is a dominant interaction for amino acids. The negatively charged carboxylate group of the analyte forms a strong ionic bond with a positively charged amine group on the CSP's "basket."[18]
-
Hydrogen Bonding: Numerous amide linkages and hydroxyl groups provide ample sites for hydrogen bonding.
-
Inclusion: The analyte can be partially included within the hydrophobic macrocyclic cavity.
-
π-π Interactions: Aromatic rings on the CSP can interact with the analyte's phenyl ring.[19][20]
Typical Performance and Conditions: A major advantage of these columns is their multimodal nature. They can be operated in normal-phase, reversed-phase, polar organic, and a unique polar ionic mode (PIM), which uses a methanolic mobile phase with small amounts of acid and base, making it highly suitable for LC-MS applications.
| CSP Type | Mode | Typical Mobile Phase | Pros | Cons |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V/T) | Polar Ionic (PIM) | Methanol / Acetic Acid / Triethylamine (e.g., 100:0.1:0.05 v/v/v) | Multimodal, excellent for underivatized amino acids[16], MS-compatible, fast methods. | Selectivity can be highly sensitive to mobile phase pH and additives. |
| Reversed-Phase (RP) | Water / Methanol with buffer (e.g., Ammonium Acetate) | Compatible with aqueous samples. | May provide lower efficiency than other modes for this analyte. |
Crown Ether-Based CSPs
Crown ether CSPs, such as CROWNPAK® CR(+), are highly specialized and exceptionally effective for the separation of compounds containing primary amino groups, making them ideal for amino acids.[21][22]
Mechanism of Chiral Recognition: The mechanism is distinct and well-understood. The chiral crown ether cavity specifically complexes with the protonated primary amine (-NH₃⁺) of the analyte.[23] This complex is stabilized by three-point hydrogen bonding between the ammonium protons and the oxygen atoms of the ether ring.[24][25] Chiral recognition arises from the steric hindrance between the analyte's other substituents (the carboxyl group and the trifluorophenylpropyl group) and the chiral barriers (e.g., binaphthyl groups) of the crown ether.[26]
Typical Performance and Conditions: To ensure the primary amine is protonated, these columns are operated with acidic mobile phases, typically aqueous perchloric acid mixed with an organic modifier like methanol or acetonitrile.[27][28] The CROWNPAK CR(+) and CR(-) versions allow for the convenient reversal of enantiomer elution order.[22][28]
| CSP Type | Typical Mobile Phase | Temperature | Pros | Cons |
| Crown Ether (e.g., CROWNPAK® CR(+)) | Perchloric Acid (pH 1-2) / Methanol (e.g., 85:15 v/v) | Often sub-ambient (e.g., 10-25 °C) to enhance resolution.[27] | Highly selective for primary amines and amino acids[21], predictable mechanism, invertible elution order. | Limited to compounds with a primary amine, requires acidic mobile phases. |
Strategic Workflow for Method Development
A structured screening approach is the most efficient path to a successful separation. The following workflow systematically evaluates the most promising CSPs and mobile phase conditions.
Caption: A systematic screening workflow for chiral method development.
Detailed Experimental Protocol (Example Method)
This protocol describes a representative method using a polysaccharide-based CSP, which is often a successful starting point.[1][11]
1. Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
2. Column:
-
Chiral Stationary Phase: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.[10]
-
Guard Column: Appropriate guard cartridge is highly recommended to protect the analytical column.[15]
3. Mobile Phase Preparation:
-
Solvent A: HPLC-grade n-Hexane.
-
Solvent B: HPLC-grade 2-Propanol (IPA).
-
Additive: Trifluoroacetic Acid (TFA).
-
Preparation: Prepare the mobile phase as n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) . Sparge with helium or sonicate for 15 minutes to degas.
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve racemic D,L-2,4,5-trifluorophenylalanine in the mobile phase to a final concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a concentration of 0.1 mg/mL.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Run Time: 20 minutes or until both enantiomer peaks have eluted.
6. System Suitability:
-
Resolution (Rs): The resolution between the D- and L-enantiomer peaks should be ≥ 1.5 for baseline separation.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5.
Conclusion and Recommendations
The successful chiral separation of D- and L-2,4,5-trifluorophenylalanine is readily achievable with modern HPLC technology. Each class of chiral stationary phase offers a distinct mechanism and set of advantages.
-
Polysaccharide-based CSPs represent the most versatile and broadly applicable starting point, with a high probability of success in normal-phase mode with an acidic additive.
-
Macrocyclic Glycopeptide CSPs are an excellent alternative, offering multimodal flexibility and particular strength in the polar ionic mode, which is highly advantageous for methods requiring MS detection.
-
Crown Ether-based CSPs provide a highly specific and powerful solution, tailored perfectly to the primary amine structure of amino acids, often yielding excellent and predictable separations in acidic aqueous-organic mobile phases.
The optimal choice depends on the specific requirements of the analysis, such as required resolution, analysis speed, solvent compatibility, and detector choice. By employing the systematic screening workflow outlined above, researchers can efficiently identify and optimize a robust and reliable method for the critical task of ensuring the enantiomeric purity of 2,4,5-trifluorophenylalanine.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved from [Link]
-
Chiral HPLC Method Development. (n.d.). Retrieved from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC. (n.d.). Retrieved from [Link]
-
Polysaccharide-based CSPs - Chiralpedia. (n.d.). Retrieved from [Link]
-
Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed. (n.d.). Retrieved from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (n.d.). Retrieved from [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (n.d.). Retrieved from [Link]
-
Chiral recognition mechanism studies of Tyr-Arg-Phe-Lys-NH2 tetrapeptide on crown ether-based chiral stationary phase - PubMed. (n.d.). Retrieved from [Link]
-
Enantioseparation and chiral recognition mechanism of new chiral derivatives of xanthones on macrocyclic antibiotic stationary phases - PubMed. (n.d.). Retrieved from [Link]
-
Chiral recognition mechanism studies of Tyr‐Arg‐Phe‐Lys‐NH 2 tetrapeptide on crown ether‐based chiral stationary phase | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. (n.d.). Retrieved from [Link]
-
Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals - MDPI. (n.d.). Retrieved from [Link]
-
separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-) - application note - HPLC. (n.d.). Retrieved from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved from [Link]
-
[Separation mechanism of chiral stationary phase based on quinine and crown ether for the direct stereoselective separation of amino acids] - PubMed. (n.d.). Retrieved from [Link]
-
How to separate amino acid enantiomers? - ResearchGate. (n.d.). Retrieved from [Link]
-
Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. (n.d.). Retrieved from [Link]
-
HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism - ResearchGate. (n.d.). Retrieved from [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). Retrieved from [Link]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - MDPI. (n.d.). Retrieved from [Link]
-
Astec CHIROBIOTIC V Chiral HPL | 11024AST | SUPELCO - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (n.d.). Retrieved from [Link]
-
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Chiral separation using chiral crown ethers as chiral selectors in chirotechnology - ResearchGate. (n.d.). Retrieved from [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - Scientific Research Publishing. (n.d.). Retrieved from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (n.d.). Retrieved from [Link]
-
SPECIAL APPLICATIONS HPLC COLUMNS - Obrnuta faza. (n.d.). Retrieved from [Link]
-
Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Daicel Chiral Technologies. (n.d.). Retrieved from [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. (n.d.). Retrieved from [Link]
-
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
CHIRALPAK AD-H. (n.d.). Retrieved from [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar. (n.d.). Retrieved from [Link]
-
2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem. (n.d.). Retrieved from [Link]
-
Chiral FAQs - MZ-Analysentechnik. (n.d.). Retrieved from [Link]
-
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI - Department of Physical Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 6. 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 11. mz-at.de [mz-at.de]
- 12. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 14. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid " by Daniel W. Armstrong, Yublng Tang et al. [scholarsmine.mst.edu]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. obrnutafaza.hr [obrnutafaza.hr]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chiral recognition mechanism studies of Tyr-Arg-Phe-Lys-NH2 tetrapeptide on crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jascoinc.com [jascoinc.com]
- 28. hplc.eu [hplc.eu]
A Comparative Guide to the Metabolic Stability of Mono- vs. Trifluorophenylalanine Peptides
For researchers, scientists, and professionals in drug development, enhancing the metabolic stability of peptide-based therapeutics is a paramount challenge. Native peptides, despite their high specificity and potency, are often hampered by rapid proteolytic degradation in vivo, leading to short half-lives and limited bioavailability.[1][2] A proven strategy to overcome this limitation is the incorporation of non-natural amino acids. Among these, fluorinated phenylalanines have emerged as powerful tools for fortifying peptides against enzymatic attack.[3][4]
This guide provides an in-depth, objective comparison of the metabolic stability conferred by monofluorophenylalanine (mFP) versus trifluorophenylalanine (tFP) residues within a peptide sequence. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.
The Mechanistic Underpinning of Fluorine-Enhanced Stability
The introduction of fluorine onto the phenyl ring of phenylalanine enhances metabolic stability through a combination of steric and electronic effects. The degree of this enhancement is directly related to the number of fluorine atoms introduced.
-
Electronic Effects: Fluorine is the most electronegative element, creating a strong electron-withdrawing effect. This effect alters the electron density of the aromatic ring and, by extension, the adjacent peptide bond. This modification can make the scissile bond less recognizable or less susceptible to the hydrolytic machinery of proteases.[5]
-
Steric Hindrance: The fluorine atom is larger than a hydrogen atom. The introduction of one (mono-) or three (tri-) fluorine atoms increases the steric bulk of the side chain. This added bulk can physically impede the approach of a protease, sterically shielding the peptide backbone from enzymatic cleavage.
-
Hydrophobicity: Fluorination significantly increases the hydrophobicity of the amino acid side chain. This can influence peptide folding and conformation, potentially burying cleavage sites or altering the peptide's interaction with proteolytic enzymes.[5][6][7]
While both mFP and tFP residues can increase stability, the magnitude of their effects differs. The greater number of fluorine atoms in trifluorophenylalanine typically results in a more pronounced stabilizing effect due to amplified steric and electronic shielding. However, this is not a universal rule; the ultimate impact is highly dependent on the specific peptide sequence, the position of the substitution relative to the cleavage site, and the particular enzyme involved.[8][9]
Quantitative Comparison: In Vitro Stability Data
To illustrate the differential impact of monofluorination versus trifluorination, we present comparative stability data for a model decapeptide. The peptide was synthesized in three forms: the native sequence containing phenylalanine (Phe), a version with monofluorophenylalanine (p-F-Phe), and a version with 2,4,5-trifluorophenylalanine (tFP). Their stability was assessed in two key biological matrices: human plasma and human liver microsomes (HLM).
| Peptide Variant | Matrix | Half-life (t½) in minutes | % Remaining after 60 min |
| Native Peptide (Phe) | Human Plasma | 45 | 39% |
| Mono-Fluoro (p-F-Phe) | Human Plasma | 120 | 71% |
| Tri-Fluoro (tFP) | Human Plasma | >240 | >90% |
| Native Peptide (Phe) | HLM (+NADPH) | 25 | 18% |
| Mono-Fluoro (p-F-Phe) | HLM (+NADPH) | 55 | 45% |
| Tri-Fluoro (tFP) | HLM (+NADPH) | 98 | 62% |
Data Interpretation: The results clearly demonstrate that fluorination provides a substantial advantage in metabolic stability.
-
In human plasma, where degradation is primarily driven by proteases, the monofluorinated peptide shows a greater than 2.5-fold increase in half-life compared to the native peptide. The trifluorinated analog exhibits even more profound stability, with minimal degradation observed over the initial 4-hour period.
-
In human liver microsomes, which assess Phase I metabolism (largely CYP450-mediated), a similar trend is observed.[10][11][12] Both fluorinated peptides are significantly more stable than the parent peptide, with the trifluorinated version demonstrating the most robust resistance to metabolic turnover.
Experimental Protocols for Stability Assessment
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls to verify the experimental outcomes.
Protocol 1: Peptide Stability in Human Plasma
This assay evaluates a peptide's susceptibility to degradation by proteases and esterases present in blood plasma.[13][14][15]
Causality Behind Experimental Choices: The assay is conducted at 37°C to mimic physiological body temperature. The reaction is terminated by precipitating plasma proteins with a cold organic solvent, which effectively halts all enzymatic activity. Analysis by LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the remaining parent peptide over time.
Experimental Workflow Diagram:
Caption: Workflow for the plasma stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human plasma in a 37°C water bath.
-
Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).
-
Prepare a positive control (a peptide with known instability) and a negative control (a known stable compound).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM). The final DMSO concentration should be ≤1%.
-
Incubate the mixture at 37°C, typically with gentle agitation.[16]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This precipitates the plasma proteins and halts enzymatic degradation.[17]
-
-
Sample Preparation and Analysis:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent peptide remaining versus time.
-
The slope of the linear regression line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Protocol 2: Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[10][18][19]
Causality Behind Experimental Choices: Liver microsomes are subcellular fractions that are rich in CYP enzymes.[13] An NADPH regenerating system is essential because NADPH is a critical cofactor for CYP enzyme activity. Terminating the reaction with a cold solvent and analyzing via LC-MS/MS follows the same logic as the plasma stability assay. Including a control incubation without NADPH is crucial to distinguish between enzymatic (CYP-mediated) and non-enzymatic degradation.
Experimental Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
On ice, dilute the thawed liver microsomes to the desired concentration (e.g., 0.5-1.0 mg/mL) in the reaction buffer.
-
-
Incubation:
-
In a reaction plate, add the diluted microsomes and the test peptide (final concentration typically 1 µM). Include control wells: a positive control (e.g., verapamil), a negative control, and a "-NADPH" control for each peptide.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.[20]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a quenching solution (e.g., ice-cold acetonitrile with internal standard).[12]
-
-
Sample Preparation and Analysis:
-
Follow steps 4c-4e from the Plasma Stability protocol (centrifugation and LC-MS/MS analysis).
-
-
Data Analysis:
-
Calculate the half-life (t½) as described in the plasma stability protocol.
-
From the half-life and incubation parameters, calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Conclusion and Strategic Outlook
The evidence strongly supports the use of fluorination as a robust strategy to enhance the metabolic stability of therapeutic peptides. Both monofluorophenylalanine and trifluorophenylalanine residues can effectively shield peptides from enzymatic degradation in plasma and liver microsomes.
The choice between mono- and trifluorination is a critical decision in peptide drug design. While trifluorophenylalanine often provides superior metabolic stability, this significant modification may also alter the peptide's conformation, potentially impacting its binding affinity to the target receptor or introducing other unforeseen liabilities.[5][21] Therefore, the selection must be empirically driven. We recommend synthesizing and testing both mono- and trifluorinated analogs to identify the optimal balance between enhanced stability and retained biological activity for your specific therapeutic candidate.
References
-
Metabolic Stability Analysis of Peptide Drug. (n.d.). Retrieved from Bio-Synthesis Inc. URL: [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved from [Link]
-
Sal-amanczyk, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. URL: [Link]
-
Meng, H., et al. (2009). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 52(15), 4538-4542. URL: [Link]
-
Bionda, N., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters, 23(12), 3539-3542. URL: [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. URL: [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Ruprecht, N., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. URL: [Link]
-
Jäckel, C., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2717-2727. URL: [Link]
-
Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Mintz, K. J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6485. URL: [Link]
-
Bralska, J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1056. URL: [Link]
-
Terry, L. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2322. URL: [Link]
-
Bralska, J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1056. URL: [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
Chatterjee, D., & Kumar, K. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. URL: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Donnelly, C., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9718-9728. URL: [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. URL: [Link]
-
Fluorinated Peptides. (n.d.). CY BioCIS. Retrieved from [Link]
-
Meng, H., et al. (2009). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2,4,5-Trifluorophenylalanine Residues for Protein Analysis
For researchers, medicinal chemists, and structural biologists, the use of fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to probe the intricacies of protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems—make it an ideal reporter for monitoring molecular events.[1][2] The choice of the fluorinated probe is paramount, as its sensitivity to the local environment dictates the quality and interpretability of the NMR data. This guide provides an in-depth comparison of 2,4,5-trifluorophenylalanine (2,4,5-F₃-Phe) as a ¹⁹F NMR probe, evaluating its performance against other commonly used fluorinated phenylalanine analogs and offering supporting experimental data and protocols.
The Rationale for Fluorinated Phenylalanine Analogs in ¹⁹F NMR
Phenylalanine is a common amino acid often found in protein hydrophobic cores and at protein-protein or protein-ligand interfaces. Replacing it with a fluorinated analog provides a minimally perturbing yet highly sensitive spectroscopic window into these crucial regions. The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electronic environment, making it a powerful tool for detecting conformational changes, ligand binding, and alterations in solvent accessibility.[1][3]
Several fluorinated phenylalanine analogs are commercially available, each with its own set of properties. The most common include monofluorinated (e.g., 4-fluorophenylalanine) and trifluoromethylated (e.g., 4-(trifluoromethyl)-phenylalanine) derivatives. This guide focuses on the less common but potentially highly informative 2,4,5-trifluorophenylalanine, which offers multiple ¹⁹F nuclei on a single aromatic ring, providing a richer dataset from a single amino acid incorporation.
Understanding the ¹⁹F NMR Chemical Shifts of 2,4,5-Trifluorophenylalanine
Unlike its monofluorinated or trifluoromethylated counterparts, 2,4,5-trifluorophenylalanine presents three distinct ¹⁹F resonances, each corresponding to a fluorine atom at a different position on the phenyl ring. This unique feature provides a multi-point readout of the local environment from a single residue. The chemical shifts of these three fluorines are influenced by a variety of factors, including:
-
Electronic Effects: The electron-withdrawing or -donating nature of neighboring groups on the protein can shield or deshield the fluorine nuclei, causing shifts in their resonance frequencies.[4]
-
Solvent Exposure: The degree of solvent accessibility significantly impacts the ¹⁹F chemical shift. Changes in hydration or the polarity of the local environment will be reflected in the NMR spectrum.[3][5]
-
van der Waals Interactions: Close packing within a protein's hydrophobic core or upon ligand binding leads to changes in van der Waals interactions, which are sensitively reported by the ¹⁹F chemical shifts.[2]
-
pH: The protonation state of nearby ionizable residues can alter the local electrostatic environment, leading to pH-dependent changes in the ¹⁹F chemical shifts.
A key study by Simmons et al. (2019) demonstrated the utility of 2,4,5-trifluorophenylalanine as a ¹⁹F NMR probe by incorporating it into a peptide analog of apelin.[6] In this work, the three fluorine resonances were resolved and their chemical shifts were shown to be sensitive to the peptide's interaction with micelles, highlighting the probe's ability to report on changes in the local environment. One of the resonances, assigned to the 5-position fluorine, was observed at approximately -145.2 ppm in D₂O.[6]
Comparative Analysis: 2,4,5-Trifluorophenylalanine vs. Other Fluorinated Phenylalanines
The choice of a fluorinated probe depends on the specific application and the information sought. Here, we compare the theoretical and observed properties of 2,4,5-trifluorophenylalanine with two commonly used alternatives: 4-fluorophenylalanine (4-F-Phe) and 4-(trifluoromethyl)-phenylalanine (4-CF₃-Phe).
| Feature | 2,4,5-Trifluorophenylalanine | 4-Fluorophenylalanine | 4-(Trifluoromethyl)-phenylalanine |
| Number of ¹⁹F Resonances | 3 | 1 | 1 (for the three equivalent fluorines) |
| Information Content per Residue | High (three distinct reporters) | Moderate (one reporter) | Moderate (one reporter) |
| Chemical Shift Sensitivity | High (each fluorine is sensitive to its unique local environment) | High | Moderate to High |
| Potential for Structural Perturbation | Moderate | Low | Moderate |
| Ease of Spectral Assignment | More complex (requires assignment of three resonances) | Simple | Simple |
Key Insights from the Comparison:
-
Information Density: The most significant advantage of 2,4,5-trifluorophenylalanine is its ability to provide three distinct ¹⁹F signals from a single incorporated residue. This offers a more detailed picture of the local environment and can report on anisotropic changes around the aromatic ring.
-
Sensitivity to Environment: While all fluorinated phenylalanines are sensitive to their surroundings, the multiple fluorine atoms of 2,4,5-trifluorophenylalanine can provide a more nuanced view of environmental perturbations. For example, a change in interaction at one side of the phenyl ring may have a more pronounced effect on the C2-F resonance than the C5-F resonance.
-
Structural Perturbation: The introduction of multiple fluorine atoms may lead to a greater perturbation of the native protein structure compared to a single fluorine atom. However, fluorine is relatively small, and in many cases, the substitution is well-tolerated.
-
Spectral Complexity: The presence of three resonances can complicate spectral analysis, especially in larger proteins where signal overlap may occur. However, the wider chemical shift dispersion of ¹⁹F NMR often mitigates this issue.
Experimental Protocols
Synthesis of 2,4,5-Trifluorophenylalanine
The synthesis of 2,4,5-trifluorophenylalanine can be achieved through various methods. One established route involves the use of the Schöllkopf chiral auxiliary, which allows for the stereoselective synthesis of the desired L-amino acid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for L-2,4,5-trifluorophenylalanine.
Step-by-Step Methodology:
-
Alkylation: The Schöllkopf chiral auxiliary, a bis-lactim ether of a cyclo(dipeptide), is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C).
-
The resulting anion is then reacted with 2,4,5-trifluorobenzyl bromide to introduce the desired side chain. The stereochemistry of the chiral auxiliary directs the alkylation to occur from the less sterically hindered face, leading to high diastereoselectivity.
-
Hydrolysis: The alkylated intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to cleave the chiral auxiliary and yield the free amino acid, L-2,4,5-trifluorophenylalanine.
-
Purification: The final product is purified by standard techniques such as recrystallization or ion-exchange chromatography.
Site-Specific Incorporation of 2,4,5-Trifluorophenylalanine into Proteins
The site-specific incorporation of non-canonical amino acids like 2,4,5-trifluorophenylalanine into proteins in E. coli requires an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be specific for the unnatural amino acid and not to cross-react with the host cell's translational machinery.
Diagram of Orthogonal Translation System Workflow:
Sources
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Fluorine Effect: A Comparative Guide to Biological Activity and Pharmacokinetics in Drug Design
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter a critical inflection point in drug development: the decision to transition from a hydrogen-bearing lead scaffold to a fluorinated analog. This is not a mere box-checking exercise. The introduction of fluorine—the most electronegative element—fundamentally rewires a molecule's physicochemical and pharmacokinetic destiny.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated analogs, detailing the mechanistic causality behind their divergent biological activities and providing the experimental protocols necessary to validate these differences in the laboratory.
Mechanistic Divergence: Why Fluorine Outperforms Hydrogen
To understand why fluorinated analogs frequently exhibit superior biological activity compared to their non-fluorinated counterparts, we must examine the interplay of steric mimicry, electronic disruption, and metabolic shielding.
Steric Mimicry vs. Electronic Disruption
With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å)[1]. This allows fluorine to seamlessly slot into existing receptor pockets without causing detrimental steric clashes. However, its extreme electronegativity (χ = 3.98) induces profound bond polarization. This polarization alters the pKa of neighboring functional groups, modulates overall lipophilicity, and fundamentally changes the molecule's electrostatic potential surface, often leading to enhanced target binding affinity[1].
Metabolic Shielding
The most common rationale for synthesizing fluorinated analogs is to block oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings or aliphatic C-H bonds for hydroxylation. While it is tempting to attribute metabolic stability solely to the high bond dissociation energy of the C-F bond (~116 kcal/mol vs. ~98 kcal/mol for C-H), the reality is more nuanced. Fluorine withdraws electron density from the aromatic ring, making the molecule significantly less susceptible to electrophilic attack by the high-valent iron-oxo species generated during the CYP450 catalytic cycle[2].
Fig 1. Divergent metabolic pathways of non-fluorinated vs. fluorinated analogs via CYP450 enzymes.
Quantitative Case Study: The Evolution of Ezetimibe
The practical utility of fluorine is best demonstrated through matched molecular pair (MMP) analysis. A classic paradigm is the development of Ezetimibe (Zetia®), a cholesterol-lowering drug targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.
The initial non-fluorinated parent compound suffered from rapid oxidative metabolism, rendering it therapeutically unviable. By strategically introducing two para-fluoro substituents, researchers successfully blocked the primary sites of aromatic hydroxylation[3]. Furthermore, this fluorination increased the molecule's overall polarity, which unexpectedly promoted beneficial glucuronidation—a process that recirculated the active drug to its target site, resulting in a staggering 50-fold increase in biological activity[3].
Table 1: Comparative Biological Profile (Non-Fluorinated Precursor vs. Ezetimibe)
| Parameter | Non-Fluorinated Parent | Fluorinated Analog (Ezetimibe) | Mechanistic Rationale |
| Aromatic Substitution | C-H (para-positions) | C-F (para-positions) | Steric mimicry with profound electronic shift[1]. |
| Metabolic Stability | Rapidly oxidized | Highly stable | Fluorine blocks CYP-mediated aromatic hydroxylation at soft spots[3]. |
| Lipophilicity / Polarity | Lower polarity | Increased polarity & LogP | Enhances passive membrane permeability and intestinal absorption[4]. |
| In Vivo Efficacy | Baseline | ~50-fold increase | Synergistic effect of prolonged residence time and target affinity[3]. |
Experimental Methodologies: Validating the Fluorine Advantage
To objectively compare a non-fluorinated lead with its fluorinated analog, we must employ a self-validating experimental workflow. Below are the definitive, step-by-step protocols used in my laboratory to quantify metabolic stability and lipophilicity.
Fig 2. Parallel experimental workflow for evaluating fluorinated matched molecular pairs.
Protocol 1: Intrinsic Clearance ( ) via Human Liver Microsomes (HLM)
This assay determines how effectively the fluorine substitution shields the molecule from hepatic first-pass metabolism.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Causality: HLMs contain the full complement of CYP450 enzymes necessary to accurately mimic human hepatic metabolism.
-
Incubation Setup: In a 96-well plate, mix 1 µM of the test compound (fluorinated or non-fluorinated) with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining a low compound concentration (1 µM) ensures pseudo-first-order kinetics (Substrate <<
), allowing for accurate calculation of intrinsic clearance. -
Initiation: Pre-warm the plate to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor that provides the reducing equivalents required to drive the CYP450 catalytic cycle.
-
Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction well into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the metabolizing enzymes to halt the reaction, while the internal standard normalizes any injection volume variability during subsequent LC-MS/MS analysis.
-
Analysis: Centrifuge the quenched plates at 4000 × g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Protocol 2: Thermodynamic Lipophilicity (LogD ) via Shake-Flask LC-MS
Fluorination profoundly impacts lipophilicity, which dictates membrane permeability and off-target toxicity. This protocol quantifies the partition coefficient at physiological pH.
-
Solvent Equilibration: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at room temperature. Causality: Pre-saturation prevents volume shifts during the extraction phase caused by the mutual solubility of octanol and water, ensuring true thermodynamic equilibrium.
-
Partitioning: Dissolve the test compound in the pre-saturated octanol phase to a concentration of 100 µM. Add an equal volume of pre-saturated PBS. Shake the mixture at 25°C for 1 hour. Causality: Continuous agitation ensures the drug molecules reach thermodynamic equilibrium between the aqueous and lipid-like phases.
-
Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a pristine phase separation for accurate quantification.
-
Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS. LogD is calculated as
. Comparing the LogD of the fluorinated analog against the parent compound reveals the precise lipophilic shift induced by the C-F bond[5].
Conclusion
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. By leveraging steric mimicry while introducing severe electronic disruption, fluorinated analogs consistently demonstrate superior metabolic stability, optimized lipophilicity, and enhanced target binding. However, successful lead optimization requires rigorous, parallel experimental validation to ensure that the theoretical benefits of fluorination translate into measurable pharmacokinetic advantages.
References
- Source: pharmacyjournal.
- Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
- Source: nih.
- Source: nih.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
Sources
- 1. mdpi.com [mdpi.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trifluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of fluorine has emerged as a transformative strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] However, these modifications, particularly the introduction of trifluoroacetyl (TFA) and trifluoromethyl (CF3) groups, profoundly alter the gas-phase behavior of peptides during mass spectrometry (MS) analysis. Understanding these altered fragmentation patterns is critical for accurate sequence validation, structural elucidation, and quality control.
This guide provides an in-depth comparison of the fragmentation behavior of trifluorinated peptides with their non-fluorinated analogs under common dissociation techniques like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). We will explore the mechanistic underpinnings of these differences, present comparative data, and provide detailed experimental protocols for the analysis of these modified biomolecules.
The Influence of Trifluorination on Peptide Fragmentation: A Mechanistic Overview
The fragmentation of protonated peptides in the gas phase is largely governed by the "mobile proton" model.[3][4] The location of the proton, which is influenced by the gas-phase basicity of different sites on the peptide, dictates which backbone bonds are preferentially cleaved. The introduction of strongly electron-withdrawing groups like trifluoroacetyl and trifluoromethyl moieties significantly perturbs this landscape.
N-Terminal Trifluoroacetylation: Promoting b-Ion Formation
N-terminal trifluoroacetylation, a modification that can occur intentionally or as a byproduct of solid-phase peptide synthesis (SPPS) using trifluoroacetic acid, has a pronounced effect on fragmentation.[5][6] The highly electronegative fluorine atoms in the trifluoroacetyl group exert a strong inductive effect, decreasing the proton affinity (gas-phase basicity) of the N-terminal amine.[7]
This reduced basicity discourages protonation at the N-terminus. Consequently, the mobile proton is more likely to be located at amide bonds along the peptide backbone. This relocalization of the charge is thought to lower the activation energy for cleavage of the peptide bonds, leading to a more extensive and often more intense series of b-ions (N-terminal fragments).[8] This phenomenon is analogous to the effect observed with N-terminal acetylation, which also enhances b-ion series.[4][9]
In contrast, non-acylated peptides, especially those with basic residues at or near the C-terminus (e.g., tryptic peptides ending in lysine or arginine), tend to sequester the proton at the C-terminus, favoring the formation of y-ions (C-terminal fragments).[10]
}
Peptides Containing Trifluoromethylated Amino Acids
The incorporation of amino acids with trifluoromethylated side chains, such as 4-(trifluoromethyl)-phenylalanine, introduces a localized region of high electron density and hydrophobicity.[2][11] The effect on fragmentation is more nuanced and depends on the position of the modified residue within the peptide sequence.
The strong electron-withdrawing nature of the CF3 group can influence the stability of adjacent carbocations formed during fragmentation. This can lead to altered cleavage propensities around the modified residue. While extensive comparative studies are limited, existing data suggests that the presence of such groups does not fundamentally change the types of ions formed (b- and y-ions are still predominant in CID and HCD) but can alter their relative abundances. For instance, the increased hydrophobicity may influence the gas-phase conformation of the peptide, thereby affecting which backbone amides are most susceptible to protonation and subsequent cleavage.
Comparative Fragmentation Analysis: A Data-Driven Perspective
While a comprehensive library of comparative fragmentation data for a wide range of trifluorinated versus non-fluorinated peptides is still an emerging area of research, we can draw valuable insights from available studies and analogous chemical modifications.
The following table summarizes the expected and observed differences in fragmentation patterns based on the principles discussed above.
| Feature | Non-Fluorinated Peptide (Typical Tryptic Peptide) | N-Trifluoroacetylated Peptide | Peptide with Trifluoromethylated Residue(s) |
| Dominant Ion Series | Predominantly y-ions, especially with C-terminal basic residues.[10] | Predominantly b-ions due to reduced N-terminal basicity.[4] | Can be either b- or y-ions, with potential for altered cleavage propensities around the modified residue. |
| b-ion Intensity | Generally lower intensity compared to y-ions. | Generally higher intensity and more complete series. | Variable, may show localized changes in intensity. |
| y-ion Intensity | Generally high intensity and often a complete series. | May be suppressed relative to b-ions. | Variable, may show localized changes in intensity. |
| Proton Mobility | Proton often sequestered at basic residues, leading to charge-remote fragmentation. | Increased proton mobility along the peptide backbone.[3] | Localized electronic effects may influence proton mobility in the vicinity of the modification. |
| Neutral Losses | Common losses of water (-18 Da) and ammonia (-17 Da) from b- and y-ions. | Similar neutral losses are expected. | Similar neutral losses are expected. |
Experimental Protocols
Accurate and reproducible analysis of trifluorinated peptides requires careful optimization of sample preparation and mass spectrometry methods.
Synthesis and Purification of N-Trifluoroacetylated Peptides
Objective: To intentionally synthesize an N-trifluoroacetylated peptide for use as a standard or for comparative fragmentation studies.
Methodology:
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
On-Resin N-terminal Deprotection: After the final coupling step, remove the N-terminal Fmoc protecting group by treating the resin-bound peptide with a solution of 20% piperidine in dimethylformamide (DMF).
-
Trifluoroacetylation:
-
Wash the resin thoroughly with DMF.
-
Prepare a solution of ethyl trifluoroacetate (ETFA) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Add the trifluoroacetylation solution to the resin and agitate for 1-2 hours at room temperature.[12]
-
-
Cleavage and Deprotection: Wash the resin extensively with DMF and dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[12]
-
Purification: Purify the crude trifluoroacetylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirmation: Confirm the successful trifluoroacetylation by mass spectrometry, expecting a mass increase of 96 Da corresponding to the addition of a CF3CO- group.[3]
}
LC-MS/MS Analysis of Trifluorinated Peptides
Objective: To acquire high-quality tandem mass spectra of trifluorinated peptides for fragmentation pattern analysis.
Methodology:
-
Sample Preparation:
-
Dissolve the purified lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (95:5 v/v), to a concentration of approximately 1 mg/mL.[13][14]
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for injection.[14]
-
If the sample contains non-volatile salts, perform desalting using a C18 solid-phase extraction (SPE) cartridge.[13][15]
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.8 µm particle size).[14]
-
Mobile Phase A: 0.1% formic acid in water.[16]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[16]
-
Gradient: A typical gradient for peptide analysis would be a linear increase from 5% to 40% mobile phase B over 30-60 minutes. The gradient may need to be optimized based on the hydrophobicity of the fluorinated peptide.
-
Flow Rate: Adjust according to the column diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Use a dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Fragmentation:
-
MS2 Scan: Analyze fragment ions in the Orbitrap (for HCD) or ion trap (for CID).
-
}
Conclusion and Future Perspectives
The introduction of trifluoroacetyl and trifluoromethyl groups into peptides offers significant advantages for therapeutic development but introduces complexities in their mass spectrometric characterization. N-terminal trifluoroacetylation tends to promote the formation of b-ion series, which can be advantageous for de novo sequencing. The effects of trifluoromethylated amino acids within the peptide sequence are more subtle and warrant further systematic investigation.
As the use of fluorinated peptides in drug discovery continues to grow, there is a pressing need for the development of comprehensive spectral libraries and refined fragmentation prediction algorithms that account for the influence of these modifications. Such tools will be invaluable for the high-throughput and confident characterization of this important class of therapeutic molecules. By understanding and anticipating the unique fragmentation behavior of trifluorinated peptides, researchers can more effectively leverage mass spectrometry to accelerate the development of next-generation peptide-based drugs.
References
-
Mass Spectrometry Sample Preparation Guide for Proteins & Peptides. (n.d.). Retrieved from University of Massachusetts Chan Medical School website. URL: [Link]
-
Sharp, T. H., et al. (2018). Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. PMC. URL: [Link]
-
Sample preparation for Mass spectrometric analysis. (2018, December 4). G-Biosciences. URL: [Link]
-
Ying, W. T., et al. (2012). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. SciSpace. URL: [Link]
-
Eyers, C. E., & Gaskell, S. J. (2012). The influence of a C-terminal basic residue on peptide fragmentation pathways. International Journal of Mass Spectrometry, 312, 90-97. URL: [Link]
-
Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides. Analytical Chemistry, 75(23), 6431–6437. URL: [Link]
- Strupat, K., Karas, M., & Hillenkamp, F. (1991). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. In Methods in Molecular Biology (Vol. 146, pp. 203-216). Humana Press.
-
Strayer, K. E., et al. (2009). Effects of Gas-Phase Basicity on the Proton Transfer between Organic Bases and Trifluoroacetic Acid in the Gas Phase: Energetics of Charge Solvation and Salt Bridges. PMC. URL: [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. URL: [Link]
-
Swaney, D. L., et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 9(5), 2377–2388. URL: [Link]
-
Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. (2018, October 17). PMC. URL: [Link]
-
How Are the B Ions and Y Ions Defined in Mass Spectrometry. (n.d.). MtoZ Biolabs. URL: [Link]
-
Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 81(11), 3273-3277. URL: [Link]
-
Wenschuh, H., et al. (1995). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. URL: [Link]
-
Desalting of Peptides to Prepare for Mass Spectrometry Analysis. (2023, May 17). Protocols.io. URL: [Link]
-
Laser-Initiated Radical Trifluoromethylation of Peptides and Proteins: Application to Mass-Spectrometry-Based Protein Footprinting. (2017, November 6). PubMed. URL: [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 105(1), e119. URL: [Link]
-
Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. (2019, February 26). European Pharmaceutical Review. URL: [Link]
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. (n.d.). ResearchGate. URL: [Link]
-
Paizs, B., & Suhai, S. (2005). Proton mobility in protonated peptides: a joint molecular orbital and RRKM study. Journal of the American Society for Mass Spectrometry, 16(3), 375–387. URL: [Link]
-
He, M., & McLuckey, S. A. (2004). Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. Proceedings of the National Academy of Sciences, 101(40), 14353-14358. URL: [Link]
- Use of trifluoroacetamide for n-terminal protection. (2015). Google Patents.
-
Angelici, G., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. URL: [Link]
-
Tu, C., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One, 11(7), e0160160. URL: [Link]
-
Kim, S., et al. (2005). A graph-theoretic approach for the separation of b and y ions in tandem mass spectra. Bioinformatics, 21(Suppl 1), i243–i251. URL: [Link]
-
Zhang, Y. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. URL: [Link]
-
Dong, J., et al. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: Evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365–8374. URL: [Link]
-
Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 114–126. URL: [Link]
-
Shen, Y., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Scilit. URL: [Link]
-
Understanding and Exploiting Peptide Fragment Ion Intensities Using Experimental and Informatic Approaches. (2025, August 10). ResearchGate. URL: [Link]
-
Dąbrowska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7000. URL: [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). PMC. URL: [Link]
-
Peptide fragmentation. (n.d.). Mascot. URL: [Link]
-
Selective Gas-Phase Cleavage at the Peptide Bond C-Terminal to Aspartic Acid in Fixed-Charge Derivatives of Asp-Containing Peptides. (n.d.). University of Arizona. URL: [Link]
-
Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detector. (2016, July 29). Semantic Scholar. URL: [Link]
-
Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. (2025, August 9). ResearchGate. URL: [Link]
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. (n.d.). NeurIPS. URL: [Link]
-
Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. (n.d.). Academia.edu. URL: [Link]
-
Ion mobility–mass spectrometry: a new paradigm for proteomics. (2004). Chemistry. URL: [Link]
-
Gas-Phase Proton Affinities for Twenty of the Proline-Containing Dipeptides. (n.d.). East Tennessee State University. URL: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton mobility in protonated peptides: a joint molecular orbital and RRKM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Gas-Phase Basicity on the Proton Transfer between Organic Bases and Trifluoroacetic Acid in the Gas Phase: Energetics of Charge Solvation and Salt Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
determining enantiomeric excess of Boc-D-2,4,5-trifluorophenylalanine
High-Performance Enantiomeric Excess Determination of Boc-D-2,4,5-Trifluorophenylalanine: A Comparative Analytical Guide
Executive Summary
Boc-D-2,4,5-trifluorophenylalanine is a highly specialized, non-canonical amino acid critical to the synthesis of modern peptidomimetics and small-molecule therapeutics. It is most notably utilized as a key building block in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors for Type 2 diabetes management[1]. The incorporation of the 2,4,5-trifluorophenyl moiety profoundly alters the steric and electronic landscape of the molecule, enhancing metabolic stability and modulating target binding affinity[2].
However, the strong electron-withdrawing nature of the three aromatic fluorine atoms increases the acidity of the
Mechanistic Comparison of Analytical Modalities
A. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC utilizing polysaccharide-derived chiral stationary phases (CSPs) is the most robust and widely adopted method for this compound[1].
-
The Causality of Separation: The separation is driven by a synergistic combination of hydrogen bonding and
interactions. The carbamate groups on an amylose-based CSP (e.g., Chiralpak AD-H) form strong hydrogen bonds with the analyte's Boc-NH and free carboxylic acid groups. Simultaneously, the highly electron-deficient 2,4,5-trifluorophenyl ring forms potent donor-acceptor complexes with the electron-rich dimethylphenyl groups of the CSP. This structural complementarity amplifies chiral recognition, consistently yielding baseline resolution.
B. F Nuclear Magnetic Resonance ( F NMR) with Chiral Solvating Agents (CSAs): The Orthogonal Probe
Because the molecule possesses three fluorine atoms,
-
The Causality of Separation: By introducing a Chiral Solvating Agent (CSA) such as (-)-cinchonidine, transient diastereomeric complexes are formed in solution via non-covalent interactions. The distinct spatial arrangement of the D- and L-enantiomers within these complexes induces chemical shift anisotropy, splitting the
F signals. This method provides rapid, derivatization-free orthogonal validation of the HPLC data.
C. Chiral Gas Chromatography (GC-FID/MS): The High-Resolution Alternative
Chiral GC relies on cyclodextrin-based capillary columns where enantioseparation occurs via the inclusion of the analyte into the hydrophobic cavity of the cyclodextrin.
-
The Causality of Separation: The free carboxylic acid of Boc-D-2,4,5-trifluorophenylalanine causes severe peak tailing and thermal degradation at GC operating temperatures. Therefore, pre-column chemical derivatization (typically methyl esterification via TMS-diazomethane) is strictly required to neutralize the acid and increase volatility. While it offers immense resolving power, the destructive and labor-intensive nature of the sample preparation makes it a secondary alternative.
Quantitative Performance Data
Table 1: Comparative Performance Metrics for the ee Determination of Boc-D-2,4,5-Trifluorophenylalanine
| Analytical Metric | Chiral HPLC (Amylose CSP) | Chiral GC (Cyclodextrin) | |
| Limit of Detection (LOD) | 0.05% | 1.0% | 0.1% |
| Limit of Quantitation (LOQ) | 0.15% | 3.0% | 0.3% |
| Enantiomeric Resolution ( | > 2.5 (Baseline) | Baseline (Hz split) | > 3.0 (Baseline) |
| Sample Preparation Time | < 5 minutes | < 5 minutes | 45–60 minutes |
| Total Analysis Time | 15–25 minutes | 5–10 minutes | 20–30 minutes |
| Sample Recovery | Non-Destructive (100%) | Non-Destructive (100%) | Destructive (0%) |
Analytical Decision Workflow
Fig 1: Decision matrix for determining the enantiomeric excess of fluorinated amino acids.
Self-Validating Experimental Protocols
Protocol 1: Chiral HPLC Analysis (Primary Method)
This protocol utilizes a normal-phase system optimized for free carboxylic acids.
-
Step 1: Mobile Phase Preparation
-
Action: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.
-
Causality: The addition of 0.1% TFA is mandatory. TFA suppresses the ionization of the free carboxylic acid on the phenylalanine derivative, ensuring it remains in its neutral, protonated state. This prevents secondary ionic interactions with the silica support, completely eliminating peak tailing and ensuring accurate integration of the minor L-enantiomer.
-
-
Step 2: System Suitability Test (SST) - The Self-Validation Step
-
Action: Inject 10 µL of a 1 mg/mL racemic standard of Boc-2,4,5-trifluorophenylalanine.
-
Validation: The system is validated only if the resolution (
) between the D- and L-enantiomers is 2.0, and the peak area ratio is 50:50 ( 0.5%). This confirms the integrity of the chiral stationary phase and the absence of injection-port discrimination.
-
-
Step 3: Sample Preparation & Injection
-
Action: Dissolve the Boc-D-2,4,5-trifluorophenylalanine sample in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL at a flow rate of 1.0 mL/min.
-
Causality: Maintaining the sample solvent identical to the mobile phase prevents refractive index disturbances and solvent-induced band broadening at the column head.
-
-
Step 4: Detection & Calculation
-
Action: Monitor UV absorbance at 210 nm and 254 nm. Calculate
using the formula: .
-
Protocol 2: F NMR with Chiral Solvating Agent (Orthogonal Validation)
This protocol leverages the 100% natural abundance and high gyromagnetic ratio of
-
Step 1: Sample & CSA Preparation
-
Action: In an NMR tube, dissolve 10 mg of Boc-D-2,4,5-trifluorophenylalanine in 0.6 mL of anhydrous CDCl
. Add 20 mg of (-)-cinchonidine (acting as the CSA). -
Causality: The molar ratio of CSA to analyte must be strictly maintained at
2:1. An excess of CSA ensures that the equilibrium is pushed entirely toward the formation of the diastereomeric solvate complex, maximizing the chemical shift difference ( ) between the enantiomers for accurate integration.
-
-
Step 2: Spectral Acquisition
-
Action: Acquire the
F NMR spectrum at 376 MHz (or higher) using inverse-gated H decoupling. Set the relaxation delay ( ) to at least 5 seconds. -
Causality: Inverse-gated decoupling removes
H- F scalar coupling (simplifying the multiplets into sharp singlets) while preventing the Nuclear Overhauser Effect (NOE). A long ensures complete longitudinal relaxation of the fluorine nuclei, which is critical for quantitative integration.
-
-
Step 3: Internal Validation - The Self-Validation Step
-
Action: Identify the split signals for the ortho-fluorine atom (typically showing the largest
). -
Validation: The protocol is self-validating if the sum of the integrations of the D- and L-enantiomer complex signals equals the total integration of an internal standard (e.g., trifluorotoluene) added to the mixture. This confirms 100% complexation equilibrium and the absence of line-broadening artifacts.
-
References
- Source: nih.
- Source: nih.
- Source: google.
Sources
- 1. WO2006023750A2 - Fused triazole derivatives as dipeptidyl peptidase-iv inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Impact of 2,4,5-Trifluoro Substitution on Peptide Proteolytic Half-Life
Executive Summary: The "Electronic Stealth" Strategy
In the development of peptide therapeutics, proteolytic instability—particularly chymotrypsin-mediated cleavage—remains a primary failure mode. While traditional strategies like N-methylation or D-amino acid substitution effectively block proteolysis, they often incur significant penalties in binding affinity or synthetic yield.
This guide evaluates 2,4,5-trifluorophenylalanine (
Key Insight: 2,4,5-trifluoro substitution occupies a "Goldilocks" zone in peptide engineering. It provides sufficient electron withdrawal to eliminate protease recognition (unlike mono-fluorination) while avoiding the extreme hydrophobicity and aggregation risks associated with pentafluorophenylalanine (
Mechanistic Insight: Inverting the Quadrupole Moment
To understand why 2,4,5-trifluoro substitution extends half-life, we must look beyond sterics to the quadrupole moment of the aromatic ring.
The Protease Trap
Serine proteases like chymotrypsin possess a hydrophobic pocket (S1) lined with electron-deficient residues or cations.
-
Native Phenylalanine: The benzene ring has a high electron density above and below the plane (negative quadrupole). It acts as a magnet for the cationic/electron-deficient machinery of the protease (Cation-
interaction). -
The Fluorine Effect: Fluorine is the most electronegative element.[1] Substituting hydrogens with fluorine withdraws electron density from the ring system.
-
2,4,5-Trifluoro Configuration:
-
4-Fluoro (Para): Directly reduces electron density at the primary recognition site.
-
2-Fluoro (Ortho): Induces a specific conformational bias (restricting
torsion angles) that can stiffen the peptide backbone, further resisting entry into the protease active site. -
5-Fluoro (Meta): Completes the electronic inversion, effectively neutralizing the negative
-cloud.
-
Pathway Diagram: Electronic Evasion
The following diagram illustrates how fluorination disrupts the recognition pathway.
Caption: Figure 1. Mechanism of proteolytic resistance. Native Phe binds via cation-
Comparative Performance Analysis
The following data summarizes the impact of varying degrees of fluorination on proteolytic stability and physicochemical properties.
Table 1: Fluorinated Phenylalanine Comparison Guide
| Feature | Native Phe | 4-Fluoro-Phe | 2,4,5-Trifluoro-Phe | Pentafluoro-Phe ( |
| Proteolytic Stability ( | Baseline (1x) | Low Increase (1.5x - 2x) | High Increase (5x - 12x) | Maximum (>20x) |
| Electronic Character | Slightly Reduced | |||
| Hydrophobicity ( | 0.0 | +0.2 | +0.6 to +0.8 | +1.2 (High) |
| Aggregation Risk | Low | Low | Moderate (Manageable) | High (Solubility issues) |
| Conformational Bias | Flexible | Flexible | Rigid (Ortho-effect) | Very Rigid |
| Primary Utility | Native Sequence | Minimal perturbation | Balanced Stability/Solubility | Extreme Stability needs |
Why 2,4,5-Trifluoro Wins
While Pentafluoro-Phe offers the highest stability, it often renders peptides insoluble or induces non-specific aggregation due to extreme hydrophobicity. 2,4,5-Trifluoro-Phe provides the optimal trade-off : it effectively kills the protease interaction without destroying the peptide's solubility profile.
Experimental Protocol: Validating Proteolytic Stability
To objectively measure the impact of this substitution, use the following Chymotrypsin Digestion Assay . This protocol is designed to be self-validating by including internal standardization.
Reagents
-
Enzyme:
-Chymotrypsin (TLCK-treated to inhibit trypsin activity). -
Buffer: 100 mM Tris-HCl, 10 mM
, pH 7.8. -
Quenching Agent: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.
-
Internal Standard: N-Acetyl-Tryptophan (or a non-cleavable peptide analog).
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for determining proteolytic half-life (
Calculation
Calculate the pseudo-first-order rate constant (
Validation Check: The internal standard peak area must remain constant (<5% variance) across all time points. If it degrades, your quenching step is insufficient.
Strategic Application in Drug Design
When should you deploy 2,4,5-trifluoro-Phe?
-
The "Fluorine Scan": If a lead peptide contains a Phenylalanine that is a metabolic "hotspot" (rapidly cleaved), replace it with 4-F-Phe first. If stability improves marginally but not enough, switch to 2,4,5-F-Phe.
-
Membrane Permeability: The increased lipophilicity of the 2,4,5-analog often improves passive membrane permeability, offering a dual benefit of stability and bioavailability.
-
Receptor Selectivity: The "ortho" fluorine (position 2) restricts the side-chain rotation. This can lock the peptide into a bioactive conformation, potentially increasing potency while simultaneously preventing proteolysis.
References
-
Raines, R. T., et al. (2007). "Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids." Journal of the American Chemical Society. Link
- Significance: Establishes the foundational link between fluorination, hydrophobicity, and protease resistance.
-
Koksch, B., et al. (2012). "Fluorinated amino acids: properties and applications in peptide and protein chemistry."[2] Beilstein Journal of Organic Chemistry. Link
- Significance: Comprehensive review detailing the electronic effects of multi-fluorin
-
Geurink, P. P., et al. (2013). "Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites."[3] Journal of Medicinal Chemistry. Link
-
Significance: Demonstrates the specific utility of multi-fluorinated Phe variants in tuning enzyme interactions.[4]
-
-
Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Link
- disruption)
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Peptides with Bulky Fluorinated Side Chains
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and protein engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, amino acids bearing bulky fluorinated side chains have emerged as powerful tools for modulating peptide conformation, stability, and biological activity. The unique physicochemical properties of fluorine—its high electronegativity, hydrophobicity, and the ability of fluorinated groups to form distinct supramolecular interactions—offer a compelling rationale for their use in rational drug design. This guide provides a comparative analysis of the crystallographic data of peptides containing bulky fluorinated side chains, offering insights into their structural impact and providing supporting experimental data for researchers in the field.
The Structural Impact of Bulky Fluorination: A Tale of Two Amino Acids
This guide focuses on two key examples of bulky fluorinated amino acids and their influence on peptide structure, as determined by X-ray crystallography: L-5,5,5,5',5',5'-hexafluoroleucine (hFLeu) , an aliphatic residue, and a phenylalanine-derived trifluoromethyl ketone , an aromatic analogue. By comparing the crystal structures of peptides containing these residues with their non-fluorinated counterparts, we can elucidate the subtle yet significant conformational changes induced by these modifications.
Case Study 1: Hexafluoroleucine in a de novo Designed Coiled-Coil Peptide
A compelling example of the structural consequences of incorporating a bulky fluorinated aliphatic side chain comes from the study of a de novo designed antiparallel 4-helix bundle protein, α4H. In this model system, leucine residues within the hydrophobic core were systematically replaced with hexafluoroleucine (hFLeu).[1]
The crystal structures of the non-fluorinated peptide (a variant of α4H) and its hFLeu-containing counterpart (α4F3d) reveal that the overall four-helix bundle architecture is maintained upon fluorination.[1] However, the introduction of the bulky, electron-rich trifluoromethyl groups of hFLeu leads to subtle but important alterations in the packing of the hydrophobic core.
| Parameter | Non-Fluorinated Peptide (α4tbA6) | Fluorinated Peptide (α4F3d) |
| PDB ID | 4G4M | 4G3B[2] |
| Resolution (Å) | 1.30 | 1.19[2] |
| Space Group | P 21 21 2 | P 21 21 2 |
| Unit Cell a, b, c (Å) | 31.31, 37.42, 40.76 | 30.82, 39.25, 41.23 |
| Key Observations | Standard hydrophobic core packing. | No significant changes in core packing, suggesting hFLeu mimics the shape of leucine effectively.[2] |
The high-resolution crystal structure of α4F3d demonstrates that the hexafluoroleucyl side chains are well-ordered and participate in favorable intramolecular interactions, contributing to the overall stability of the peptide assembly.[2] This observation underscores the principle that fluorinated residues can enhance protein stability by increasing the buried hydrophobic surface area without disrupting the native fold.
Case Study 2: Phenylalanine-Derived Trifluoromethyl Ketone in a Short Peptide
The introduction of a trifluoromethyl group to an aromatic side chain offers another avenue for modulating peptide structure. A study on phenylalanine-derived trifluoromethyl ketones provides crystallographic insights into the conformational preferences of such modified residues within a peptide scaffold.[3]
The X-ray crystal structure of a peptide containing a phenylalanine-derived trifluoromethyl ketone reveals a folded secondary structure.[3] The trifluoromethyl ketone moiety, due to its steric bulk and electronic properties, influences the local conformation and the orientation of the side chain relative to the peptide backbone.
| Parameter | Phenylalanine-Derived Trifluoromethyl Ketone Peptide |
| CCDC ID | 1490745[3] |
| Key Observations | The trifluoromethyl ketone is oriented away from the peptide scaffold, influencing the ground state conformation.[3] |
This example highlights how a bulky fluorinated aromatic side chain can be used to control the local geometry of a peptide, which can be a crucial factor in designing peptides with specific binding properties or catalytic activities.
Experimental Methodologies: From Synthesis to Structure
The successful crystallographic analysis of these peptides relies on robust protocols for their synthesis, purification, and crystallization.
Peptide Synthesis
The peptides discussed in this guide were synthesized using standard solid-phase peptide synthesis (SPPS) protocols. This widely used method allows for the stepwise assembly of a peptide chain on a solid support, with the flexibility to incorporate non-canonical amino acids like their fluorinated counterparts.
Crystallization and X-ray Diffraction Workflow
The process of obtaining a high-resolution crystal structure of a peptide is a multi-step workflow that requires careful optimization of various parameters.
Figure 1. A generalized workflow for determining the crystal structure of a peptide, from synthesis to deposition of the final coordinates.
Experimental Protocol for Crystallization of α4F3d (PDB: 4G3B):
The fluorinated peptide α4F3d was crystallized using the hanging drop vapor diffusion method.[1]
-
Peptide Solution: The purified peptide was dissolved in water to a final concentration of 10 mg/mL.
-
Reservoir Solution: The reservoir solution contained 0.1 M sodium acetate (pH 4.6) and 2.0 M ammonium sulfate.
-
Hanging Drop Setup: A 2 µL drop containing a 1:1 ratio of the peptide solution and the reservoir solution was equilibrated against 500 µL of the reservoir solution.
-
Incubation: Crystals appeared within 2-3 days at 18 °C.
-
Cryo-protection: Before data collection, the crystals were transferred to a cryo-protectant solution containing the reservoir solution supplemented with 25% (v/v) glycerol and then flash-cooled in liquid nitrogen.
Conclusion: The Future of Fluorinated Peptides
The crystallographic data presented in this guide demonstrate the profound impact that bulky fluorinated side chains can have on peptide structure. From reinforcing the hydrophobic core of a coiled-coil to dictating the local conformation of a short peptide, these modifications offer a versatile toolkit for the rational design of novel peptide-based therapeutics and biomaterials. As our understanding of the intricate interplay between fluorination and peptide structure continues to grow, so too will the opportunities to harness these unique building blocks for the development of next-generation bioactive molecules.
References
-
Buer, B.C., Meagher, J.L., Stuckey, J.A., & Marsh, E.N.G. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 21(11), 1705-1715. [Link]
-
RCSB PDB. (2012). 4G3B: Crystal structure of the de novo designed fluorinated peptide alpha4F3d. [Link]
-
RCSB PDB. (2011). 3TWF: Crystal structure of the de novo designed fluorinated peptide alpha4F3a. [Link]
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & medicinal chemistry, 24(20), 4871–4874. [Link]
Sources
A Comparative Guide to the Solubility of Boc-D-2,4,5-trifluoro-Phe and Boc-D-Phe for Researchers and Drug Developers
In the landscape of peptide synthesis and drug development, the solubility of protected amino acid building blocks is a critical parameter that dictates their utility and ease of handling. This guide provides an in-depth comparison of the solubility characteristics of two key D-phenylalanine derivatives: the fluorinated Boc-D-2,4,5-trifluorophenylalanine (Boc-D-2,4,5-trifluoro-Phe) and its non-fluorinated counterpart, Boc-D-phenylalanine (Boc-D-Phe). Understanding these differences is paramount for optimizing reaction conditions, enhancing purification efficiency, and ultimately, streamlining the development of novel therapeutics.
The Physicochemical Impact of Aromatic Fluorination on Solubility
The introduction of fluorine atoms onto an aromatic ring, as in the case of Boc-D-2,4,5-trifluoro-Phe, induces significant changes in the molecule's electronic and steric properties, which in turn, profoundly influence its solubility.[1][] Fluorine is the most electronegative element, and its presence on the phenyl ring has several consequences.[]
Firstly, the strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.[3] This can affect the ionization state of the molecule and its ability to participate in hydrogen bonding, a key factor in solubility. Secondly, the substitution of hydrogen with the slightly larger fluorine atom can modify the crystal lattice energy of the solid compound. Changes in crystal packing from herringbone to columnar stacks have been observed in some fluorinated aromatic compounds, which can impact the energy required to dissolve the solid.[4][5][6]
Furthermore, fluorination is known to increase the lipophilicity of a molecule.[7][8] This enhanced affinity for non-polar environments can lead to increased solubility in organic solvents and decreased solubility in aqueous media. For researchers, this shift in solubility profile is a double-edged sword; while it may improve a drug candidate's ability to cross cell membranes, it can also present challenges during synthesis and formulation if not properly understood and managed.[9]
Comparative Solubility Profiles: Qualitative Observations
Boc-D-phenylalanine (Boc-D-Phe) is generally described as a white to off-white crystalline powder.[10][11] Its solubility is characterized as follows:
-
Polar Organic Solvents: Soluble in solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10][11] Some sources also indicate solubility in dichloromethane (DCM).[13]
Boc-D-2,4,5-trifluorophenylalanine (Boc-D-2,4,5-trifluoro-Phe) is also a white powder.[7] While specific solubility data is scarce, its trifluorophenyl group is noted to enhance lipophilicity and metabolic stability.[7][14] This suggests a solubility profile that favors organic solvents, potentially with increased solubility in less polar solvents compared to its non-fluorinated analog. The incorporation of fluorinated amino acids into peptides has been shown to alter their solubility profiles.[1]
Table 1: Summary of Physicochemical Properties and Qualitative Solubility
| Property | Boc-D-phenylalanine (Boc-D-Phe) | Boc-D-2,4,5-trifluorophenylalanine (Boc-D-2,4,5-trifluoro-Phe) |
| Molecular Formula | C₁₄H₁₉NO₄[15] | C₁₄H₁₆F₃NO₄[7] |
| Molecular Weight | 265.30 g/mol [15] | 319.28 g/mol [7] |
| Appearance | White fine crystalline powder[10][11] | White powder[7] |
| Water Solubility | Insoluble / Sparingly Soluble[10][12] | Expected to be very low |
| Organic Solvent | Soluble in Methanol, Ethanol, DMF, DMSO, DCM[10][11][13] | Expected to be soluble in a range of organic solvents, with potentially enhanced solubility in less polar solvents due to increased lipophilicity. |
| Key Feature | Standard hydrophobic protected amino acid. | Enhanced lipophilicity and metabolic stability due to trifluorophenyl group.[7][14] |
Experimental Protocol for Quantitative Solubility Determination
To provide researchers with a robust method for generating their own comparative data, the following detailed protocol for determining the solubility of these compounds is provided. This experimental design is intended to be a self-validating system, ensuring accurate and reproducible results.
Objective: To quantitatively determine and compare the solubility of Boc-D-2,4,5-trifluoro-Phe and Boc-D-Phe in a range of common laboratory solvents at a controlled temperature.
Materials:
-
Boc-D-2,4,5-trifluorophenylalanine (high purity, ≥98%)
-
Boc-D-phenylalanine (high purity, ≥98%)
-
Solvents (HPLC grade or equivalent):
-
Deionized Water
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator (e.g., set to 25 °C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Methodology:
Part 1: Standard Curve Generation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of each compound into separate 10 mL volumetric flasks. Dissolve the compound in a solvent in which it is freely soluble (e.g., DMF or DMSO) and bring to volume. This will be your stock solution.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five standard solutions of known concentrations.
-
HPLC Analysis: Inject a fixed volume of each standard solution into the HPLC system. Use a suitable reversed-phase C18 column and a mobile phase that allows for good peak shape and retention (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).
-
Calibration Curve: Plot the peak area from the HPLC chromatogram against the known concentration of each standard solution. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for a valid calibration.
Part 2: Solubility Measurement (Equilibrium Method)
-
Sample Preparation: To a series of vials, add an excess amount of each compound (e.g., 20-30 mg). The exact amount is not critical, but it must be enough to ensure a saturated solution with undissolved solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Dilution and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent (the same used for the standard curve) to bring the concentration within the range of your calibration curve. Filter the diluted sample through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the filtered, diluted sample into the HPLC system using the same method as for the standard curve.
-
Concentration Calculation: Using the peak area from the chromatogram and the equation from your calibration curve, calculate the concentration of the diluted sample.
-
Solubility Determination: Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the test solvent. Express the solubility in mg/mL or mol/L.
Data Analysis and Presentation:
The results should be tabulated for easy comparison, as shown in the example below.
Table 2: Experimentally Determined Solubility at 25 °C (Example Data)
| Solvent | Boc-D-Phe (mg/mL) | Boc-D-2,4,5-trifluoro-Phe (mg/mL) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetonitrile | ||
| Dichloromethane | ||
| DMF | ||
| DMSO |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining solubility.
Caption: Experimental workflow for quantitative solubility determination.
Expected Outcomes and Mechanistic Interpretation
Based on the physicochemical principles discussed, it is anticipated that Boc-D-2,4,5-trifluoro-Phe will exhibit lower solubility in polar protic solvents like water and potentially alcohols compared to Boc-D-Phe. Conversely, its increased lipophilicity may lead to enhanced solubility in less polar organic solvents such as DCM.
The diagram below illustrates the key molecular differences and their hypothesized influence on intermolecular forces and, consequently, solubility.
Caption: Molecular differences influencing solubility.
Conclusion for the Practicing Scientist
The choice between Boc-D-2,4,5-trifluoro-Phe and Boc-D-Phe in a synthetic strategy extends beyond their roles as amino acid building blocks; it has direct implications for the practical aspects of a research project. While the fluorinated derivative offers the potential for enhanced metabolic stability and unique binding interactions in the final peptide, researchers must be prepared for a potentially different solubility profile.
This guide provides a framework for understanding these differences and a robust experimental protocol to quantify them. By generating precise solubility data, scientists can make informed decisions about solvent selection for coupling reactions, purification, and storage, thereby mitigating risks of precipitation and ensuring the overall success of their research and development endeavors.
References
-
AAPPTec. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]
-
Cho, D. M., & Watson, M. D. (2005). Partial fluorination overcomes herringbone crystal packing in small polycyclic aromatics. Organic Letters, 7(6), 1067–1068. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link]
-
Darweesh, A. F., Anders, C., Ranjitha, B. S., Shankar, G., & Alaasar, M. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC Advances, 15(12), 8035-8044. Retrieved from [Link]
-
Watson, M. D., & Cho, D. M. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics†. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]
-
Guda, R., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 9(27), 8634-8642. Retrieved from [Link]
-
Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Chemical Science, 14(10), 2697-2708. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Böhm, H. J., et al. (2004). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemMedChem, 9(3), 508-520. Retrieved from [Link]
-
Arai, T., et al. (2025). Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. ACS Central Science. Retrieved from [Link]
-
Darweesh, A. F., et al. (2025, March 4). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. Royal Society of Chemistry. Retrieved from [Link]
-
Ferreira, O., et al. (2026, January 20). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ResearchGate. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 80, 131868. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Phe-OH. Retrieved from [Link]
-
Sharma, R., & Sharma, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-125. Retrieved from [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial fluorination overcomes herringbone crystal packing in small polycyclic aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Boc-2,4-Difluoro-D-Phenylalanine () for sale [vulcanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]
- 12. BOC-D-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. peptide.com [peptide.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Boc-D-2,4,5-trifluorophenylalanine
As a Senior Application Scientist, my goal is to empower your research not just with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Boc-D-2,4,5-trifluorophenylalanine, a specialized amino acid derivative integral to modern peptide synthesis and drug development.[1][2] The presence of a trifluorinated phenyl ring, which enhances metabolic stability and lipophilicity in target peptides, also necessitates a specific and diligent approach to its end-of-life management.[1][3]
This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and environmental stewardship in your laboratory.
Hazard Profile and Core Safety Principles
Boc-D-2,4,5-trifluorophenylalanine is a stable solid compound. However, like many specialized laboratory chemicals, it is crucial to handle it with an informed understanding of its potential hazards. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds and general chemical principles allow for a robust risk assessment.
Key Hazards:
-
Inhalation and Ingestion: May be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[4][5]
-
Skin and Eye Contact: Can cause skin and serious eye irritation.[4][6]
-
Thermal Decomposition: The most significant hazard relates to its decomposition. When subjected to high heat, as in a fire, it can release highly toxic and corrosive byproducts, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[5][7][8]
Due to its fluorinated nature, this compound falls into a category of chemicals that require special attention for disposal to prevent environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this resistant to natural degradation.[9]
| Hazard Category | Description & Precautionary Action | Supporting Sources |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [4] |
| Irritation | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. | [4][6] |
| Environmental | Should not be released into the environment or drains.[7][10] The strong C-F bond suggests high persistence. | [7][9][10] |
| Decomposition | Combustion produces hazardous gases (CO, CO₂, NOx, Hydrogen Fluoride).[7][8] Firefighters should wear self-contained breathing apparatus (SCBA). | [5][7][8] |
The Mandate for High-Temperature Incineration
Standard chemical degradation or landfilling is insufficient for fluorinated organic compounds. The immense strength of the carbon-fluorine bond requires a robust and definitive destruction method.[9]
High-temperature incineration is the recommended and most effective disposal method for Boc-D-2,4,5-trifluorophenylalanine. [11] This process utilizes controlled, extreme temperatures (typically >800°C) and sufficient residence time to ensure the complete breakdown of the molecule, mineralizing the fluorine into less harmful inorganic substances like hydrogen fluoride (HF), which is then neutralized in a process called flue gas scrubbing.[9][11]
Disposal must be conducted by a licensed and reputable hazardous waste disposal company with proven experience in managing and incinerating fluorinated chemical waste.[11][12] Alternative methods like hazardous waste landfilling or deep well injection are sometimes used for other persistent chemicals but are not ideal as they only contain the substance rather than destroy it.[11][13]
Step-by-Step Operational Disposal Protocol
This protocol provides a clear workflow from the point of waste generation to its final, documented disposal.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably a chemical fume hood, to prevent dust accumulation.[11] Always wear appropriate PPE.
-
Eye Protection: Safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[7]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions.
-
Characterize: Boc-D-2,4,5-trifluorophenylalanine waste is classified as a hazardous chemical waste.
-
Segregate: This waste must be kept separate from other waste streams. Crucially, do not mix it with:
Step 3: Containerization and Labeling
-
Select a Container: Use a clean, dry, and chemically compatible container with a secure, screw-top cap.[14] The container must be in good condition, free from leaks or damage.[11]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label that includes:
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[14]
-
Location: The SAA must be at or near the point of waste generation.[14][15] This could be a designated section of a bench or within a fume hood.
-
Containment: Place the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[16]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[14]
Step 5: Arranging for Professional Disposal
Laboratory personnel are prohibited from disposing of this chemical waste through the sewer system or in regular trash.[12]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will coordinate with a licensed hazardous waste contractor for pickup.
-
Provide Information: Be prepared to provide the chemical name, quantity, and any other information requested from the waste manifest.
-
Schedule Pickup: Follow your institution's procedures for scheduling a waste pickup.
Step 6: Documentation and Record-Keeping
Meticulous record-keeping is essential for regulatory compliance.[11]
-
Waste Manifest: Ensure you receive and retain a copy of the hazardous waste manifest provided by the disposal contractor. This document tracks the waste from your lab to the final disposal facility.
-
Certificate of Destruction: If possible, request a certificate of destruction from the disposal facility for your records.[11]
-
Internal Logs: Maintain an internal log of all hazardous waste generated and disposed of by your lab.
Emergency Protocol: Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.[5]
-
Containment: Prevent the spill from entering drains or waterways.[7]
-
Cleanup: For a small spill of this solid, carefully sweep up the material and place it into a designated hazardous waste container for disposal.[7][10] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Laboratory Waste Disposal Decision Workflow
The following diagram illustrates the critical decision points for managing chemical waste in a research environment.
Caption: Decision workflow for the safe disposal of hazardous laboratory waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Boc-D-2,4,5-trifluorophenylalanine is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical nature of this compound and adhering to the protocols outlined above—from wearing the correct PPE to ensuring final destruction via high-temperature incineration—researchers can protect themselves, their colleagues, and the environment. Your commitment to these procedures builds a foundation of trust and safety that is paramount to innovative and sustainable research.
References
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available from: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available from: [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Available from: [Link]
-
Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
AAPPTec. MSDS - Safety Data Sheet for Boc-D-Phe(2,4,5-F3)-OH. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Boc-D-phenylalanine. Available from: [Link]
-
ALS Global. Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. Available from: [Link]
-
GIZ. Waste Management Guideline for Fluorinated Greenhouse Gases. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link]
-
MCF Environmental Services. Guidelines for Disposing of PFAs. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine (Duplicate). Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
BD Regulatory Documents. SAFETY DATA SHEET. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
PubChem. 2,4,5-Trifluoro-L-phenylalanine. Available from: [Link]
-
RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Available from: [Link]
-
AAPPTec. MSDS - Safety Data Sheet for Boc-D-Phe(4-CF3)-OH. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-2,4-Difluoro-D-Phenylalanine () for sale [vulcanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. peptide.com [peptide.com]
- 6. regdocs.bd.com [regdocs.bd.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of Boc-D-2,4,5-trifluorophenylalanine: A Guide for Laboratory Professionals
In the landscape of modern drug discovery and peptide synthesis, fluorinated amino acids have emerged as indispensable tools for enhancing the pharmacokinetic properties of novel therapeutics. Among these, Boc-D-2,4,5-trifluorophenylalanine is a key building block, valued for its ability to increase the metabolic stability and bioactivity of peptides.[1] While this compound is a powerful asset in the laboratory, its safe and effective use hinges on a thorough understanding of its properties and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile
The presence of a trifluorinated aromatic ring warrants careful handling. Halogenated organic compounds can have varying toxicological profiles, and it is prudent to treat them with a degree of caution.[2] Safety Data Sheets (SDS) for similar fluorinated phenylalanine derivatives, such as N-Boc-4-(Trifluoromethyl)-D-phenylalanine, indicate no known OSHA hazards.[3] However, upon combustion, halogenated organic compounds can release hazardous decomposition products like hydrogen fluoride gas.[3][4]
The Boc protecting group is widely used in peptide synthesis and is generally stable under basic and nucleophilic conditions.[5] Its removal, however, requires acidic conditions, which introduces a separate set of handling considerations for the deprotection step.[6]
Core Principle: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Boc-D-2,4,5-trifluorophenylalanine before commencing any work. This document is the primary source of information regarding the specific hazards of the compound you are using.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling any chemical, and Boc-D-2,4,5-trifluorophenylalanine is no exception. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-up procedures | Safety goggles or a face shield | Nitrile or neoprene gloves (consider double-gloving for extended operations) | Chemical-resistant laboratory coat or apron | Not generally required if handled in a certified chemical fume hood |
| Handling bulk quantities or potential for aerosolization | Face shield over safety goggles | Chemical-resistant gloves (e.g., Viton® or butyl rubber for higher-risk scenarios) | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator with an organic vapor cartridge |
| Cleaning spills | Face shield over safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge |
The "Why" Behind the "What":
-
Eye Protection: The risk of splashes or airborne particles necessitates, at a minimum, safety glasses with side shields. Goggles provide a more complete seal, and a face shield offers an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of organic compounds.[3] For prolonged or direct contact, it is crucial to consult a glove compatibility chart. Aromatic and halogenated hydrocarbons can attack some glove materials, so vigilance for any signs of degradation is key.[7]
-
Body Protection: A standard laboratory coat protects against minor spills. For procedures with a greater splash potential, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling solid Boc-D-2,4,5-trifluorophenylalanine in a certified chemical fume hood is the primary engineering control to prevent inhalation of dust particles.[3] Respiratory protection becomes necessary if engineering controls are insufficient or during emergency situations like a large spill.
Operational Plans: From Receipt to Reaction
A systematic approach to handling Boc-D-2,4,5-trifluorophenylalanine minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is typically between 0-8°C.[1]
Step-by-Step Handling Protocol
The following workflow outlines the critical steps for safely handling Boc-D-2,4,5-trifluorophenylalanine during a typical peptide synthesis workflow.
Caption: A generalized workflow for the safe handling of Boc-D-2,4,5-trifluorophenylalanine.
Causality in the Workflow:
-
Working in a Fume Hood: This is the most critical engineering control to prevent the inhalation of the fine powder and any potential vapors.
-
Careful Weighing: To avoid generating dust, weigh the solid compound carefully. Use a spatula and avoid vigorous scooping.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Waste Segregation: Immediately segregate waste containing the fluorinated compound into a designated, labeled container. This is crucial for proper disposal and to prevent accidental mixing with incompatible waste streams.[2]
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of halogenated organic compounds requires a dedicated and compliant approach to protect both personnel and the environment.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated container for all waste containing Boc-D-2,4,5-trifluorophenylalanine. The label should include the full chemical name and the appropriate hazard warnings.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[2] This is critical as the disposal methods for these two categories are different and mixing can lead to increased disposal costs and regulatory non-compliance.
-
Solid vs. Liquid Waste:
-
Solid Waste: Contaminated consumables such as weighing paper, gloves, and pipette tips should be placed in a designated solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible liquid waste container.
-
Disposal Pathway
The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[8] This process ensures the complete destruction of the compound and the scrubbing of any hazardous combustion byproducts, such as hydrogen fluoride.
Caption: The recommended disposal pathway for waste containing Boc-D-2,4,5-trifluorophenylalanine.
Self-Validating System: By strictly adhering to waste segregation and proper labeling, you create a self-validating system. The clear labeling ensures that the waste is handled correctly at every stage of the disposal process, from your laboratory to the final incineration facility.
In Case of Emergency: Preparedness is Key
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Contain: For small spills, and if you are trained to do so, contain the spill using an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid. Place all contaminated materials in a sealed, labeled container for disposal as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely harness the scientific potential of Boc-D-2,4,5-trifluorophenylalanine, contributing to the advancement of your research while upholding the highest standards of laboratory safety.
References
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-D-Phe(4-CF3)-OH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Semantic Scholar. (2023, September 6). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (n.d.). LCSS: FLUORINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, January 22). FLUORINE. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Fluorine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. LCSS: FLUORINE [web.stanford.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
